molecular formula C20H21NO4 B1670453 (-)-Dicentrine CAS No. 28832-07-7

(-)-Dicentrine

Cat. No.: B1670453
CAS No.: 28832-07-7
M. Wt: 339.4 g/mol
InChI Key: YJWBWQWUHVXPNC-CQSZACIVSA-N
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Description

(-)-Dicentrine has been reported in Dasymaschalon sootepense, Cissampelos capensis, and other organisms with data available.

Properties

IUPAC Name

(12R)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWBWQWUHVXPNC-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=CC(=C(C=C54)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28832-07-7
Record name Dicentrine, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DICENTRINE-(-)
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DICENTRINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O9KK11109
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(-)-Dicentrine: A Technical Guide to its Natural Sources, Isolation from Lindera megaphylla, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dicentrine is a potent aporphine alkaloid that has garnered significant interest within the scientific community due to its diverse pharmacological activities. It is found in various plant species, with Lindera megaphylla, a member of the Lauraceae family, being a notable source.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, a detailed, representative protocol for its isolation and purification from the roots of Lindera megaphylla, and a summary of its biological activities, with a focus on its role as an α1-adrenoceptor antagonist.

Natural Sources of this compound

This compound has been isolated from several plant families, primarily the Lauraceae and Menispermaceae. While Lindera megaphylla is a key source, other plants have also been reported to contain this alkaloid. The concentration and yield of this compound can vary significantly depending on the plant species, the part of the plant used, and the geographical location.

Table 1: Natural Sources of this compound

Plant FamilySpeciesPlant PartReference
LauraceaeLindera megaphyllaRoots[1][2]
LauraceaeOcotea puberulaFruits
MenispermaceaeStephania epigaea[3]
MenispermaceaeStephania venosaCallus and Cell Suspension Cultures
MenispermaceaeStephania suberosaHairy Roots Culture

Isolation and Purification of this compound from Lindera megaphylla

While a specific, detailed protocol for the isolation of this compound from Lindera megaphylla is not extensively documented in publicly available literature, a representative procedure can be constructed based on general methods for the extraction and purification of aporphine alkaloids from plant materials. The following is a generalized experimental protocol.

Experimental Protocol: Isolation and Purification

1. Plant Material Collection and Preparation:

  • Collect fresh roots of Lindera megaphylla.

  • Wash the roots thoroughly with water to remove soil and other debris.

  • Air-dry the roots in a well-ventilated area or in an oven at a controlled temperature (typically 40-50°C) to prevent degradation of the alkaloids.

  • Once completely dry, grind the roots into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered root material (e.g., 1 kg) with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 3-5 days), with occasional stirring.

  • Alternatively, use a Soxhlet apparatus for a more efficient extraction process.

  • Filter the extract to separate the solvent from the plant residue.

  • Repeat the extraction process with fresh solvent (typically 2-3 times) to ensure complete extraction of the alkaloids.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Acid-Base Partitioning:

  • Dissolve the crude extract in a 5% hydrochloric acid solution.

  • Filter the acidic solution to remove any insoluble material.

  • Wash the acidic solution with a nonpolar solvent, such as chloroform or diethyl ether, to remove neutral and weakly basic compounds.

  • Adjust the pH of the aqueous layer to approximately 9-10 with a base, such as ammonium hydroxide, to precipitate the free alkaloids.

  • Extract the alkaline solution with chloroform or another suitable organic solvent.

  • Collect the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

4. Chromatographic Purification:

  • Subject the crude alkaloid fraction to column chromatography using silica gel as the stationary phase.

  • Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like chloroform and gradually increasing the polarity by adding methanol.

  • Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent).

  • Combine the fractions containing the compound of interest, as indicated by TLC analysis.

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as acetonitrile and water containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) to obtain pure this compound.[4]

5. Characterization:

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Experimental Workflow

experimental_workflow plant_material Lindera megaphylla Roots grinding Grinding plant_material->grinding extraction Solvent Extraction (Methanol/Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_dicentrine Pure this compound hplc->pure_dicentrine characterization Spectroscopic Characterization (NMR, MS) pure_dicentrine->characterization

Caption: A generalized workflow for the isolation and purification of this compound.

Quantitative Data

Table 2: Biological Activity of this compound

ParameterValueAssay SystemReference
α1-Adrenoceptor Antagonism
pA₂ (vs. Noradrenaline)8.19 ± 0.09Rat thoracic aorta[5]
pA₂ (vs. Phenylephrine)9.01 ± 0.10Rat thoracic aorta[5]
Inhibition of Inositol Monophosphate Formation
IC₅₀Not explicitly reported, but suppression observed at 3-10 µMNoradrenaline-induced in rat thoracic aorta[5]

Biological Activities and Signaling Pathway

This compound is a potent and selective antagonist of α1-adrenoceptors.[5] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiate a signaling cascade leading to various physiological responses, including smooth muscle contraction.

The α1-adrenoceptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Activation of the receptor leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

This compound exerts its effect by competitively blocking the binding of agonists to the α1-adrenoceptor, thereby inhibiting this entire signaling cascade. This leads to the relaxation of smooth muscles, which is the basis for its potential therapeutic applications, such as in the management of hypertension.

Signaling Pathway of α1-Adrenoceptor and Inhibition by this compound

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist Agonist (Norepinephrine) receptor α1-Adrenoceptor agonist->receptor Activates dicentrine This compound dicentrine->receptor Inhibits g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP₃ pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ip3r IP₃ Receptor ip3->ip3r Binds er Endoplasmic Reticulum ca2_release Ca²⁺ Release ip3r->ca2_release ca2 [Ca²⁺]i ↑ ca2_release->ca2 ca2->pkc Activates cellular_response Cellular Response (e.g., Smooth Muscle Contraction) pkc->cellular_response Phosphorylates targets

Caption: The α1-adrenoceptor signaling pathway and its inhibition by this compound.

Conclusion

This compound is a pharmacologically significant aporphine alkaloid with well-established activity as an α1-adrenoceptor antagonist. While Lindera megaphylla is a known natural source, further research is required to establish optimized and standardized protocols for its high-yield isolation and to fully quantify its abundance in this and other plant species. The detailed understanding of its mechanism of action provides a solid foundation for its further investigation and potential development as a therapeutic agent. This guide provides a comprehensive overview for researchers and professionals in the field of natural product chemistry and drug development, highlighting both the current knowledge and the areas requiring further exploration.

References

The Biosynthesis of (-)-Dicentrine: A Technical Guide to the Aporphine Alkaloid Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthetic pathway of the aporphine alkaloid (-)-Dicentrine. A comprehensive overview of the enzymatic reactions, precursor molecules, and key intermediates is provided, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this important class of natural products.

Introduction to Aporphine Alkaloids and this compound

Aporphine alkaloids are a large and structurally diverse group of isoquinoline alkaloids found in various plant families. They are characterized by a tetracyclic ring system formed through intramolecular C-C phenol coupling of a benzylisoquinoline precursor.[1][2] These compounds exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] this compound, a prominent member of this class, has demonstrated significant biological potential, including anti-tumor effects.[5][6] Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel derivatives with improved therapeutic properties.

The Biosynthetic Pathway from L-Tyrosine to this compound

The biosynthesis of this compound begins with the aromatic amino acid L-tyrosine and proceeds through the central intermediate (S)-reticuline. The pathway can be broadly divided into three major stages: the formation of (S)-reticuline, the construction of the aporphine core, and the tailoring of the aporphine scaffold to yield this compound.

Formation of the Central Intermediate: (S)-Reticuline

The initial steps of the pathway leading to (S)-reticuline are shared among many benzylisoquinoline alkaloids.[7][8] L-tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two intermediates then undergo a Pictet-Spengler condensation catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine. A series of subsequent enzymatic reactions involving O-methyltransferases (OMTs) and an N-methyltransferase (NMT) lead to the formation of (S)-reticuline.[7]

Formation of the Aporphine Core: The Role of Cytochrome P450

The defining step in aporphine alkaloid biosynthesis is the intramolecular oxidative C-C coupling of (S)-reticuline to form the characteristic tetracyclic aporphine scaffold. This reaction is catalyzed by a specific type of cytochrome P450 enzyme, CYP80G2.[9][10] This enzyme facilitates the coupling between the C8 of the tetrahydroisoquinoline ring and the C2' of the benzyl ring of (S)-reticuline, leading to the formation of the key aporphine intermediate, (+)-corytuberine.[10][11]

dot

Aporphine Core Formation Reticuline (S)-Reticuline P450 Cytochrome P450 (CYP80G2) Reticuline->P450 Intramolecular C-C Phenol Coupling Corytuberine (+)-Corytuberine P450->Corytuberine

Caption: Formation of the aporphine core from (S)-reticuline.

Tailoring Reactions: Formation of this compound

Following the formation of the aporphine core, a series of tailoring reactions, primarily O-methylations and the formation of a methylenedioxy bridge, are required to produce this compound. While the specific enzymes for dicentrine biosynthesis have not been fully characterized, the pathway can be inferred from the structure of the final product and the known activities of related enzymes.

Starting from (+)-corytuberine, it is hypothesized that two specific O-methyltransferases (OMTs) catalyze the methylation of the hydroxyl groups at positions 9 and 10. Subsequently, an enzyme, likely another cytochrome P450, would catalyze the formation of the methylenedioxy bridge between the hydroxyl groups at positions 1 and 2.

dot

Dicentrine Tailoring Pathway Corytuberine (+)-Corytuberine OMT1 O-Methyltransferase 1 Corytuberine->OMT1 Intermediate1 9-O-methyl-corytuberine OMT2 O-Methyltransferase 2 Intermediate1->OMT2 Intermediate2 9,10-di-O-methyl-corytuberine MDB_Synthase Methylenedioxy Bridge Forming Enzyme (likely a P450) Intermediate2->MDB_Synthase Dicentrine This compound OMT1->Intermediate1 OMT2->Intermediate2 MDB_Synthase->Dicentrine

Caption: Proposed tailoring steps from (+)-corytuberine to this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on related aporphine alkaloids and the quantification of dicentrine in plant cultures provide some insights.

ParameterValueOrganism/SystemReference
This compound Content
Callus Culture (max)19.5 ± 0.3 mg/g dry weightStephania venosa[12]
Natural Leaf3.5 mg/g dry weightStephania venosa[12]
Natural Tuber0.48 mg/g dry weightStephania venosa[12]
Enzyme Kinetics
Specific enzyme kinetic data (Km, Vmax) for the cytochrome P450 and O-methyltransferases directly involved in this compound biosynthesis are not currently available in the literature.---

Experimental Protocols

This section provides generalized protocols for key experiments used to elucidate and characterize the biosynthesis pathway of aporphine alkaloids.

Heterologous Expression of Biosynthetic Enzymes in Yeast

This protocol describes the expression of plant-derived enzymes, such as cytochrome P450s and O-methyltransferases, in Saccharomyces cerevisiae for functional characterization.

Objective: To produce and purify recombinant enzymes to perform in vitro enzyme assays.

Materials:

  • Yeast expression vector (e.g., pYES-DEST52)

  • Competent S. cerevisiae cells (e.g., INVSc1)

  • Synthetic complete medium lacking uracil (SC-Ura) with glucose or galactose

  • Lysis buffer (e.g., Y-PER Yeast Protein Extraction Reagent)

  • Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)

Procedure:

  • Gene Cloning: Clone the full-length cDNA of the target enzyme into the yeast expression vector.

  • Yeast Transformation: Transform the recombinant plasmid into competent S. cerevisiae cells using the lithium acetate/polyethylene glycol method.

  • Selection and Culture: Select transformed yeast colonies on SC-Ura plates with glucose. Inoculate a single colony into liquid SC-Ura medium with glucose and grow overnight.

  • Protein Expression: Induce protein expression by transferring the yeast culture to SC-Ura medium containing galactose. Grow for 24-48 hours at 30°C.

  • Cell Lysis and Protein Purification: Harvest the yeast cells by centrifugation. Lyse the cells using the lysis buffer. Purify the recombinant protein from the soluble fraction using affinity chromatography.

dot

Yeast Expression Workflow Start Clone Gene of Interest into Yeast Vector Transform Transform into S. cerevisiae Start->Transform Select Select Transformants Transform->Select Culture Grow Liquid Culture Select->Culture Induce Induce Protein Expression (Galactose) Culture->Induce Harvest Harvest Cells Induce->Harvest Lyse Cell Lysis Harvest->Lyse Purify Purify Recombinant Protein Lyse->Purify End Purified Enzyme for Assay Purify->End

Caption: Workflow for heterologous expression of enzymes in yeast.

In Vitro Enzyme Assays

This protocol outlines a general procedure for determining the activity and substrate specificity of the purified biosynthetic enzymes.

Objective: To measure the catalytic activity of the purified enzyme with its putative substrate.

Materials:

  • Purified enzyme

  • Substrate (e.g., (S)-reticuline for CYP80G2, (+)-corytuberine for OMTs)

  • Cofactors (e.g., NADPH for cytochrome P450s, S-adenosylmethionine (SAM) for OMTs)

  • Reaction buffer (specific pH and composition depending on the enzyme)

  • Quenching solution (e.g., methanol or ethyl acetate)

  • Analytical instrument (e.g., HPLC, LC-MS)

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, substrate, and cofactors.

  • Enzyme Addition: Initiate the reaction by adding the purified enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.

  • Reaction Quenching: Stop the reaction by adding a quenching solution.

  • Product Analysis: Analyze the reaction mixture using HPLC or LC-MS to identify and quantify the product formed.

Virus-Induced Gene Silencing (VIGS) for in Planta Functional Analysis

VIGS is a powerful reverse genetics tool to study gene function in plants by transiently silencing the expression of a target gene.[13][14][15]

Objective: To investigate the in vivo function of a candidate biosynthetic gene by observing the phenotypic and metabolic changes upon its silencing.

Materials:

  • VIGS vectors (e.g., based on Tobacco Rattle Virus - TRV)

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Plant species of interest

  • Infiltration medium

Procedure:

  • Vector Construction: Clone a fragment of the target gene into the VIGS vector.

  • Agrobacterium Transformation: Transform the VIGS construct into Agrobacterium.

  • Agroinfiltration: Infiltrate young leaves of the plant with a suspension of the transformed Agrobacterium.

  • Gene Silencing: Allow 2-4 weeks for the viral vector to spread systemically and induce gene silencing.

  • Phenotypic and Metabolic Analysis: Observe any visible phenotypes and analyze the metabolic profile of the silenced plants (e.g., using HPLC or LC-MS to measure alkaloid levels) compared to control plants.

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VIGS Workflow Start Clone Gene Fragment into VIGS Vector Transform Transform into Agrobacterium Start->Transform Infiltrate Agroinfiltrate Plant Leaves Transform->Infiltrate Silence Systemic Gene Silencing Infiltrate->Silence Analyze Phenotypic and Metabolic Analysis Silence->Analyze

Caption: General workflow for Virus-Induced Gene Silencing (VIGS).

Conclusion

The biosynthesis of this compound follows a conserved pathway for aporphine alkaloid formation, originating from L-tyrosine and proceeding through the key intermediate (S)-reticuline. The formation of the characteristic aporphine core is catalyzed by a cytochrome P450 enzyme, followed by tailoring reactions mediated by O-methyltransferases and likely other enzymes to yield the final product. While the general pathway is understood, further research is needed to fully characterize the specific enzymes involved in the later tailoring steps and to obtain detailed kinetic data. The experimental protocols provided in this guide offer a framework for researchers to further investigate this and other alkaloid biosynthetic pathways, ultimately enabling the development of new strategies for the production and engineering of these valuable natural products.

References

Unveiling the Anticancer Arsenal of (-)-Dicentrine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dicentrine, a natural aporphine alkaloid, has emerged as a promising candidate in cancer therapy, exhibiting potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer activity of this compound. Through a comprehensive review of preclinical studies, this document elucidates its role in inducing apoptosis, instigating cell cycle arrest, and inhibiting metastasis. Key signaling pathways modulated by this compound are detailed, supported by quantitative data and experimental methodologies. This guide aims to serve as a critical resource for researchers and drug development professionals in the advancement of this compound as a potential therapeutic agent.

Introduction

The quest for novel, effective, and selective anticancer agents has led to the investigation of numerous natural compounds. Among these, this compound has garnered significant attention for its broad-spectrum antitumor properties. This guide synthesizes the current understanding of how this compound exerts its effects on cancer cells at a molecular level, providing a foundation for future research and development.

Cytotoxicity and Antiproliferative Activity

This compound demonstrates significant cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in multiple studies and are summarized in the table below.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cancer Cell LineCancer TypeIC50 (µM)Reference
PC3Prostate Cancer18.43[1]
DU145Prostate Cancer23.53[1]
HepG2Hepatoma56.70 (for PDI inhibition)[2][3]
COLO201Colon AdenocarcinomaNot Specified[4]
KBEpidermoid CarcinomaNot Specified[4]
MS-G2HepatomaNot Specified[4][5]
HeLaCervical CarcinomaNot Specified[4]
HL-60LeukemiaNot Specified[4][5][6]
A549Lung AdenocarcinomaNot Specified[7][8]
HuH-7HepatomaNot Specified[5]
HCE-6Esophageal CarcinomaNot Specified[5]
Molt-4LymphomaNot Specified[5]
CESSLymphomaNot Specified[5]
K562LeukemiaNot Specified[5]
P388Leukemia (mouse)Not Specified[9]
L1210Leukemia (mouse)Not Specified[9]
B16Melanoma (mouse)Not Specified[9]
MBC2Bladder Cancer (mouse)Not Specified[9]
Colon 26Colon Cancer (mouse)Not Specified[9]

Core Mechanisms of Action

The anticancer activity of this compound is multifaceted, involving the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and impediment of cancer cell migration and invasion.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. This is achieved through the modulation of both intrinsic and extrinsic apoptotic pathways.

  • Extrinsic Pathway: In A549 lung adenocarcinoma cells, this compound sensitizes cells to TNF-α-induced apoptosis.[7][8] It promotes the activation of caspase-8 and caspase-3.[7]

  • Intrinsic Pathway: The compound also triggers the intrinsic pathway, evidenced by the activation of caspase-9.[7] This is associated with the downregulation of anti-apoptotic proteins such as cIAP-2, cFLIP, and Bcl-XL.[7] The activation of caspases leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a key event in apoptosis.[7]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Dicentrine_ext Dicentrine_ext TNF_alpha TNF_alpha Dicentrine_ext->TNF_alpha + DISC DISC TNF_alpha->DISC activates Caspase8 Caspase8 DISC->Caspase8 activates Caspase3 Caspase3 Caspase8->Caspase3 activates PARP_cleavage PARP_cleavage Caspase3->PARP_cleavage induces Dicentrine_int Dicentrine_int Bcl_XL Bcl_XL Dicentrine_int->Bcl_XL inhibits cIAP2 cIAP2 Dicentrine_int->cIAP2 inhibits cFLIP cFLIP Dicentrine_int->cFLIP inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Apaf1 Apaf1 Cytochrome_c->Apaf1 binds Caspase9 Caspase9 Apaf1->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis PARP_cleavage->Apoptosis leads to Dicentrine Dicentrine

Caption: this compound-induced apoptosis signaling pathways.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in cancer cells such as HL-60 leukemia cells.[4][6] This effect is linked to its ability to inhibit topoisomerase II activity, an enzyme crucial for DNA replication and chromosome segregation.[4][6] The disruption of topoisomerase II function leads to DNA damage, activating cell cycle checkpoints and halting cell proliferation.[10] Furthermore, microarray analysis has revealed the activation of p53 signaling and G1/S and G2/M cell cycle regulation pathways in response to dicentrine.[10]

G Dicentrine Dicentrine Topoisomerase_II Topoisomerase II Dicentrine->Topoisomerase_II inhibits DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage causes p53_activation p53 Activation DNA_Damage->p53_activation Cell_Cycle_Checkpoints G1/S & G2/M Checkpoints p53_activation->Cell_Cycle_Checkpoints activates G2_M_Arrest G2/M Arrest Cell_Cycle_Checkpoints->G2_M_Arrest

Caption: Mechanism of this compound-induced G2/M cell cycle arrest.

Inhibition of Metastasis

Metastasis is a major cause of cancer-related mortality. This compound has demonstrated the ability to suppress the invasion and migration of cancer cells, key steps in the metastatic cascade. In A549 cells, this compound inhibits TNF-α-induced invasion and migration.[7][8] This is correlated with the suppression of invasive proteins.[7]

The anti-metastatic effect of this compound is mediated through the modulation of key signaling pathways that regulate cell motility and invasion. Specifically, it blocks the activation of TAK1, p38, JNK, and Akt, which in turn leads to the reduced transcriptional activity of NF-κB and AP-1.[7][8] These transcription factors are pivotal in orchestrating the expression of genes involved in inflammation, cell survival, and invasion.

Dicentrine Dicentrine TAK1 TAK1 Dicentrine->TAK1 inhibits p38 p38 MAPK Dicentrine->p38 inhibits JNK JNK Dicentrine->JNK inhibits Akt Akt Dicentrine->Akt inhibits TNF_alpha TNF-α TNF_alpha->TAK1 TAK1->p38 TAK1->JNK TAK1->Akt AP_1 AP-1 p38->AP_1 activates JNK->AP_1 activates NF_kB NF-κB Akt->NF_kB activates Invasion_Migration Cell Invasion & Migration NF_kB->Invasion_Migration promotes AP_1->Invasion_Migration promotes

Caption: this compound's inhibition of the TNF-α-induced metastatic pathway.

Other Molecular Targets and Mechanisms

Beyond the core mechanisms, this compound interacts with other cellular components and pathways:

  • DNA Intercalation and Topoisomerase Inhibition: this compound can intercalate with DNA and inhibit DNA topoisomerases, leading to DNA strand breaks.[10] This action contributes to its cytotoxic and cell cycle arrest effects.

  • Targeting G-Quadruplex Structures: It has been shown to be an effective ligand for telomeric and oncogenic G-quadruplexes, showing a higher affinity for these structures over duplex DNA. This interaction can lead to the thermal stabilization of G-quadruplexes, which may interfere with telomere maintenance and oncogene expression.

  • Protein Disulfide Isomerase (PDI) Inhibition: In HepG2 cells, this compound was found to inhibit the activity of protein disulfide isomerase (PDI), an enzyme involved in protein folding.[2][3] Inhibition of PDI can lead to an accumulation of misfolded proteins, inducing cellular stress and apoptosis.

  • EGFR Signaling: There is evidence suggesting that this compound exhibits preferential cytotoxicity towards cancer cells overexpressing the epidermal growth factor receptor (EGFR).[10]

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 48 hours).[2] MTT reagent is then added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured to determine cell viability.[2]

  • Crystal Violet Assay: This assay is used to determine cell number and viability. Cells are treated with the compound, and after the incubation period, the remaining adherent cells are stained with crystal violet. The dye is then solubilized, and the absorbance is measured.

Apoptosis Assays
  • Flow Cytometry: This technique is used to quantify apoptotic cells. Cells are treated with this compound, harvested, and then stained with fluorescent markers such as Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a DNA stain that enters cells with compromised membranes). Flow cytometric analysis can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

  • ELISA for Histone-Bound DNA Fragments: This assay quantifies the amount of histone-bound DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells, which is a hallmark of apoptosis.[6]

  • Western Blotting for Apoptosis-Related Proteins: This technique is used to detect the expression levels of key proteins involved in apoptosis, such as caspases (caspase-3, -8, -9), PARP, Bcl-2 family proteins (Bcl-XL), and inhibitor of apoptosis proteins (cIAP2, cFLIP).[7]

Cell Cycle Analysis
  • Flow Cytometry with Propidium Iodide (PI) Staining: Cells are treated with this compound, fixed, and stained with PI, which stoichiometrically binds to DNA. The DNA content of individual cells is then measured by flow cytometry, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][6]

Metastasis Assays
  • Wound Healing Assay (Scratch Assay): A "wound" is created in a confluent monolayer of cancer cells. The cells are then treated with this compound, and the rate of wound closure is monitored over time to assess cell migration.

  • Transwell Invasion Assay (Boyden Chamber Assay): This assay measures the invasive potential of cancer cells. Cells are seeded in the upper chamber of a transwell insert coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. After incubation with this compound, the number of cells that have invaded through the matrix and migrated to the lower surface of the insert is quantified.

Enzyme Activity Assays
  • Topoisomerase II Activity Assay (Kinetoplast DNA Concatenation Assay): This assay measures the ability of topoisomerase II to catenate or decatenate kinetoplast DNA (kDNA). The inhibition of this activity by this compound can be visualized by agarose gel electrophoresis.[6]

  • PDI Activity Assay (Insulin Turbidity Assay): This assay measures the ability of PDI to reduce the disulfide bonds in insulin, which causes insulin aggregation and can be monitored by measuring the turbidity of the solution.[2][3]

Conclusion and Future Directions

This compound is a promising natural compound with a well-defined, multi-pronged mechanism of action against cancer cells. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis, coupled with its diverse molecular targets, makes it a strong candidate for further preclinical and clinical development. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the investigation of potential synergistic effects with existing chemotherapeutic agents. A deeper understanding of its interaction with specific cancer-related G-quadruplexes and its impact on EGFR signaling could also unveil novel therapeutic strategies. The comprehensive data presented in this guide provides a solid foundation for these future endeavors, paving the way for the potential clinical translation of this compound in oncology.

References

(-)-Dicentrine as a Topoisomerase II Inhibitor in Leukemia Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dicentrine, a natural aporphine alkaloid, has demonstrated notable anti-cancer properties, particularly in the context of leukemia. This technical guide provides a comprehensive overview of its mechanism of action as a topoisomerase II inhibitor, leading to cell cycle arrest and apoptosis in leukemia cells. This document synthesizes available preclinical data, outlines detailed experimental protocols for key assays, and presents visual representations of the proposed signaling pathways and experimental workflows.

Introduction

Topoisomerase II is a critical enzyme in cell division, responsible for resolving DNA topological challenges that arise during replication, transcription, and chromosome segregation. Its essential role in proliferating cells makes it a prime target for anti-cancer therapies. Topoisomerase II inhibitors function by stabilizing the transient DNA-enzyme complex, leading to the accumulation of double-stranded DNA breaks and subsequent activation of cell death pathways. Several clinically successful chemotherapeutic agents, such as etoposide and doxorubicin, target this enzyme.

This compound, isolated from plants of the Lindera genus, has emerged as a potential therapeutic agent with cytotoxic effects against various cancer cell lines, including several leukemia subtypes.[1] Its primary mechanism of action is the inhibition of topoisomerase II, which triggers a cascade of cellular events culminating in apoptosis and cell cycle arrest.[1][2] This guide delves into the specifics of this compound's action in leukemia cells.

Mechanism of Action

This compound exerts its anti-leukemic effects primarily through the inhibition of topoisomerase II. Molecular modeling studies suggest that dicentrine can adopt a relatively planar conformation, allowing it to act as an "adaptive" DNA intercalator.[2] This intercalation is thought to be a key step in its ability to inhibit topoisomerase II. By stabilizing the topoisomerase II-DNA cleavage complex, this compound induces DNA double-strand breaks, which are potent triggers of downstream cellular responses.

Inhibition of Topoisomerase II
Induction of G2/M Cell Cycle Arrest

A major consequence of topoisomerase II inhibition is the arrest of the cell cycle at the G2/M transition. This checkpoint prevents cells with damaged DNA from entering mitosis, thus averting the propagation of genetic errors. Studies have shown that both D-dicentrine and its analogues induce G2/M arrest in HL-60 leukemia cells.[1] This arrest is typically mediated by the cyclin B1/CDK1 complex, a key regulator of entry into mitosis.

Induction of Apoptosis

The accumulation of DNA damage and cell cycle arrest ultimately leads to the induction of apoptosis, or programmed cell death. In HL-60 cells, both D-dicentrine and its analogue have been shown to induce apoptosis.[1] The apoptotic response to topoisomerase II inhibitors generally involves the activation of intrinsic and/or extrinsic apoptotic pathways, characterized by the activation of caspases and cleavage of key cellular substrates like poly(ADP-ribose) polymerase (PARP).

Quantitative Data

While extensive quantitative data for this compound in various leukemia cell lines is limited in the public domain, the available information indicates its potent cytotoxic activity.

Table 1: Cytotoxicity of d-Dicentrine in Leukemia Cell Lines

Cell LineLeukemia TypeCytotoxicityReference
HL-60Promyelocytic LeukemiaCytotoxic[3]
K562Chronic Myeloid LeukemiaCytotoxic[3]
Molt-4T-cell Acute Lymphoblastic LeukemiaHighly Cytotoxic[3]
CESSB-cell LymphomaHighly Cytotoxic[3]

Note: Specific IC50 values for this compound were not available in the reviewed literature. The table reflects the reported cytotoxic effects.

In Vivo Efficacy

Preclinical in vivo studies have provided evidence for the anti-leukemic activity of d-dicentrine. In a study using a Severe Combined Immunodeficiency (SCID) mouse model, intraperitoneal injection of d-dicentrine at a dose of 100 micrograms twice a week for four weeks significantly inhibited the tumor incidence of the K562 leukemia cell line.[3] This finding underscores the potential of dicentrine as a therapeutic agent for leukemia in a whole-organism context.

Signaling Pathways

The cellular response to this compound-induced topoisomerase II inhibition involves a complex network of signaling pathways that govern cell cycle progression and apoptosis. Based on the known mechanisms of topoisomerase II inhibitors and the observed effects of dicentrine, a proposed signaling cascade is illustrated below.

Dicentrine_Signaling cluster_0 This compound Action cluster_1 Cellular Target cluster_2 Cellular Consequences cluster_3 Molecular Mechanisms Dicentrine This compound TopoII Topoisomerase II Dicentrine->TopoII Inhibits DNA_Breaks DNA Double-Strand Breaks TopoII->DNA_Breaks Induces G2M_Arrest G2/M Arrest DNA_Breaks->G2M_Arrest Apoptosis Apoptosis DNA_Breaks->Apoptosis CyclinB1_CDK1 Cyclin B1/CDK1 Inactivation G2M_Arrest->CyclinB1_CDK1 Caspase_Activation Caspase Cascade Activation Apoptosis->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage

Caption: Proposed signaling pathway of this compound in leukemia cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Topoisomerase II Decatenation Assay (kDNA based)

This assay assesses the inhibitory effect of a compound on the decatenating activity of topoisomerase II using kinetoplast DNA (kDNA) as a substrate.

Workflow:

Caption: Workflow for the Topoisomerase II Decatenation Assay.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 10X topoisomerase II reaction buffer, ATP, and 200 ng of kinetoplast DNA (kDNA).

  • Compound Addition: Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

  • Enzyme Addition: Add purified topoisomerase II enzyme to initiate the reaction. The final reaction volume is typically 20 µL.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS, followed by the addition of proteinase K (to a final concentration of 50 µg/mL) and a further 15-minute incubation at 37°C.

  • Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of topoisomerase II is determined by the presence of catenated kDNA in the well, which fails to migrate into the gel, compared to the control where kDNA is decatenated into minicircles that migrate through the gel.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Seed leukemia cells (e.g., HL-60, K562) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Protocol:

  • Cell Treatment: Treat leukemia cells with this compound at the desired concentration and for the appropriate time.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Excite FITC at 488 nm and measure emission at 530 nm; excite PI and measure emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Workflow: dot graph Cell_Cycle_Workflow { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treat_Cells [label="Treat Leukemia Cells\nwith this compound"]; Harvest_Cells [label="Harvest and Wash Cells"]; Fix_Cells [label="Fix Cells in\nCold 70% Ethanol"]; Wash_Cells [label="Wash Fixed Cells"]; Treat_RNase [label="Treat with RNase A"]; Stain_PI [label="Stain with\nPropidium Iodide (PI)"]; Flow_Cytometry [label="Analyze by\nFlow Cytometry"]; Analyze_Distribution [label="Analyze Cell Cycle\nDistribution (G1, S, G2/M)"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Treat_Cells; Treat_Cells -> Harvest_Cells; Harvest_Cells -> Fix_Cells; Fix_Cells -> Wash_Cells; Wash_Cells -> Treat_RNase; Treat_RNase -> Stain_PI; Stain_PI -> Flow_Cytometry; Flow_Cytometry -> Analyze_Distribution; Analyze_Distribution -> End; }

References

The Neuroprotective Potential of (-)-Dicentrine: A Technical Whitepaper for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing unmet medical need. The multifactorial nature of these diseases, involving oxidative stress, neuroinflammation, and apoptosis, necessitates the exploration of novel therapeutic agents with pleiotropic mechanisms of action. (-)-Dicentrine, an aporphine alkaloid, presents a compelling, albeit underexplored, candidate for neuroprotection. While direct evidence for its efficacy in neurodegenerative models is currently limited, the broader class of aporphine alkaloids has demonstrated significant neuroprotective activities. This technical guide synthesizes the available data on related aporphine alkaloids to build a case for the neuroprotective potential of this compound, provides detailed experimental protocols to facilitate its investigation, and outlines the key signaling pathways that may be involved.

Introduction: The Promise of Aporphine Alkaloids in Neurodegeneration

Aporphine alkaloids are a class of naturally occurring isoquinoline alkaloids characterized by a tetracyclic core structure. Numerous compounds within this class have been investigated for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. In the context of neurodegeneration, the therapeutic potential of aporphine alkaloids is attributed to their ability to mitigate key pathological processes such as oxidative stress, microglial-mediated neuroinflammation, and neuronal apoptosis.[1][2][3]

While this compound is known for its activity as a potent alpha 1-adrenoceptor antagonist in vascular smooth muscle and has been investigated for its antinociceptive properties in inflammatory pain models, its direct neuroprotective effects in the central nervous system remain to be elucidated.[4][5] However, the documented neuroprotective actions of structurally related aporphine alkaloids provide a strong rationale for investigating this compound in neurodegenerative disease models.

Quantitative Data on the Neuroprotective Effects of Aporphine Alkaloids

To contextualize the potential of this compound, this section summarizes quantitative data from studies on other neuroprotective aporphine alkaloids. These data serve as a benchmark for what might be expected from future studies on this compound.

Table 1: In Vitro Neuroprotective and Anti-inflammatory Activity of Select Aporphine Alkaloids
AlkaloidModel SystemNeurotoxin/StimulantOutcome MeasureResultReference(s)
PronuciferineHuman SH-SY5Y neuroblastoma cellsHydrogen Peroxide (H₂O₂)Cell ViabilitySignificant suppression of neuronal death at 5 and 10 µM[6][7]
PronuciferineHuman SH-SY5Y neuroblastoma cells-BDNF Protein Expression17% to 20% increase at 0.1-10 µM[6]
RoemerineHuman SH-SY5Y neuroblastoma cells-BDNF Protein ExpressionIncreased at 10 µM[8]
Taspine Derivative (SMU-Y6)HEK-Blue hTLR2 cellsPam₃CSK₄ (TLR2 agonist)TLR2 Inhibition (IC₅₀)0.11 ± 0.04 µM[9]
Quercetin (Flavonoid for comparison)BV2 microglial cellsLipopolysaccharide (LPS)NO Production Inhibition-[10]
Sulforaphane (for comparison)BV2 microglial cellsLipopolysaccharide (LPS)NO Production Inhibition (IC₅₀)5.85 µM[11]
Table 2: Antioxidant Capacity of Aporphine Alkaloids
AlkaloidAssayResultReference(s)
BoldineDPPH Radical ScavengingHigher antioxidant activity than its seco-derivative[12]
GlaucineDPPH Radical ScavengingHigher antioxidant activity than its seco-derivative[12]

Postulated Mechanisms of Action and Signaling Pathways

Based on the activities of related aporphine alkaloids, this compound is hypothesized to exert neuroprotective effects through multiple signaling pathways.

Anti-inflammatory Signaling in Microglia

Neuroinflammation, mediated by activated microglia, is a key contributor to neuronal damage in neurodegenerative diseases. Aporphine alkaloids have been shown to suppress the production of pro-inflammatory mediators.[9]

  • DOT Script for Microglial Anti-inflammatory Pathway

    anti_inflammatory_pathway cluster_membrane Microglial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR2 MyD88 MyD88 TLR->MyD88 LPS/Pam₃CSK₄ MAPK MAPK (p38, ERK) MyD88->MAPK NFkB NF-κB MAPK->NFkB Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) NFkB->Inflammatory_Genes Dicentrine This compound (Hypothesized) Dicentrine->MAPK Inhibition Dicentrine->NFkB Inhibition

    Caption: Hypothesized anti-inflammatory action of this compound in microglia.

Antioxidant and Anti-apoptotic Signaling in Neurons

Oxidative stress and subsequent apoptosis are central to neuronal loss. Aporphine alkaloids can mitigate these processes by scavenging reactive oxygen species (ROS) and modulating the expression of apoptotic proteins.[6]

  • DOT Script for Neuronal Anti-apoptotic Pathway

    anti_apoptotic_pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm & Mitochondria cluster_outcome Cellular Outcome Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS ROS Oxidative_Stress->ROS Bax Bax (Pro-apoptotic) ROS->Bax Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Apoptosis Apoptosis Caspase3->Apoptosis Dicentrine This compound (Hypothesized) Dicentrine->ROS Scavenging Dicentrine->Bcl2 Upregulation

    Caption: Postulated antioxidant and anti-apoptotic mechanisms of this compound.

Experimental Protocols for Evaluating Neuroprotective Potential

The following protocols provide a framework for the systematic evaluation of this compound's neuroprotective properties.

In Vitro Neuroprotection Assays

  • DOT Script for In Vitro Experimental Workflow

    in_vitro_workflow start Start cell_culture Cell Culture (SH-SY5Y or PC12) start->cell_culture pretreatment Pre-treatment with This compound cell_culture->pretreatment toxin Induce Neurotoxicity (H₂O₂, MPP+, 6-OHDA) pretreatment->toxin assessment Assess Neuroprotection toxin->assessment viability Cell Viability Assay (MTT, LDH) assessment->viability ros ROS Measurement (DCFH-DA) assessment->ros apoptosis Apoptosis Assay (Annexin V/PI, Caspase-3 activity) assessment->apoptosis end End viability->end ros->end apoptosis->end

    Caption: Workflow for in vitro assessment of this compound's neuroprotection.

4.1.1. Cell Culture and Differentiation

  • Cell Line: Human neuroblastoma SH-SY5Y or rat pheochromocytoma PC12 cells.

  • Culture Medium: For SH-SY5Y, use a 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and F12 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% non-essential amino acids. For PC12, use RPMI-1640 medium with 10% horse serum and 5% FBS.

  • Differentiation (Optional but Recommended): To obtain a more neuron-like phenotype, SH-SY5Y cells can be treated with 10 µM retinoic acid for 5-7 days. PC12 cells can be differentiated with 50-100 ng/mL Nerve Growth Factor (NGF) for 7-10 days.

4.1.2. Induction of Neurotoxicity

  • Oxidative Stress Model: Expose cells to 100-500 µM hydrogen peroxide (H₂O₂) for 24 hours.

  • Parkinson's Disease Model (MPP⁺): Treat differentiated SH-SY5Y or PC12 cells with 0.5-2 mM 1-methyl-4-phenylpyridinium (MPP⁺) for 24-48 hours.

4.1.3. Assessment of Neuroprotection

  • Cell Viability (MTT Assay):

    • Plate cells in a 96-well plate.

    • Pre-treat with various concentrations of this compound for 2-4 hours.

    • Add the neurotoxin and incubate for the desired time.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay):

    • After treatment, wash cells with PBS.

    • Incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes.

    • Measure fluorescence (excitation 485 nm, emission 530 nm).

  • Apoptosis Analysis (Annexin V/PI Staining):

    • Harvest and wash cells.

    • Resuspend in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI).

    • Analyze by flow cytometry.

In Vivo Neuroprotection Model: MPTP-Induced Parkinsonism in Mice

4.2.1. Animal Model

  • Strain: C57BL/6 mice are commonly used due to their sensitivity to MPTP.

  • MPTP Administration: A common protocol involves intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 20-30 mg/kg daily for 5 consecutive days.

4.2.2. This compound Treatment

  • Administer this compound (dose to be determined by dose-response studies) via an appropriate route (e.g., i.p. or oral gavage) starting before the first MPTP injection and continuing throughout the study period.

4.2.3. Behavioral and Histological Assessment

  • Motor Function: Assess motor coordination and deficits using tests such as the rotarod test and the pole test at baseline and at specified time points after MPTP administration.

  • Immunohistochemistry: At the end of the study, perfuse the animals and collect the brains. Section the substantia nigra and striatum and perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.

Conclusion and Future Directions

While direct experimental evidence for the neuroprotective effects of this compound in models of neurodegenerative diseases is currently lacking, the substantial body of research on related aporphine alkaloids provides a strong impetus for its investigation. The proposed mechanisms of action, including anti-inflammatory and antioxidant effects, align well with the multifactorial pathology of diseases like Alzheimer's and Parkinson's.

The experimental protocols detailed in this whitepaper offer a clear roadmap for researchers to systematically evaluate the neuroprotective potential of this compound. Future studies should focus on:

  • Determining the in vitro efficacy of this compound in protecting neuronal cells from various neurotoxins.

  • Elucidating the specific signaling pathways modulated by this compound.

  • Evaluating the in vivo efficacy of this compound in animal models of neurodegenerative diseases.

The exploration of this compound and other aporphine alkaloids could pave the way for the development of novel, multi-target therapeutics for the treatment of devastating neurodegenerative disorders.

References

Antinociceptive effects of (-)-Dicentrine and its action on TRPA1 channels

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the antinociceptive properties of the aporphine alkaloid (-)-Dicentrine reveals a significant mechanism of action involving the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. This technical guide synthesizes the available preclinical data, detailing the experimental methodologies, quantitative outcomes, and the proposed signaling pathways.

Introduction to this compound and TRPA1

This compound, an aporphinic alkaloid found in various plant species, particularly from the Lauraceae family, has demonstrated notable antinociceptive activity in models of visceral and inflammatory pain.[1][2][3][4] The Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel expressed in primary sensory neurons, is a key player in the detection of noxious stimuli and the initiation of pain signals.[3] Research strongly suggests that the analgesic effects of this compound are mediated through its interaction with TRPA1 channels, making it a molecule of interest for the development of novel pain therapeutics.[1][2][3]

Experimental Protocols

The antinociceptive effects of this compound have been evaluated using several established preclinical models of pain and inflammation. The following are detailed methodologies from key experiments.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is used to induce chronic inflammation and associated pain hypersensitivity.

  • Induction: Mice receive an intraplantar injection of Complete Freund's Adjuvant (CFA) to induce inflammation in the paw.[2][3]

  • Assessment of Mechanical Hypersensitivity: The paw withdrawal threshold is measured using von Frey filaments. A reduction in the force required to elicit a withdrawal response indicates mechanical hypersensitivity.[1][2] this compound (100 mg/kg, p.o.) was administered, and measurements were taken at various time points post-treatment.[1][3]

  • Assessment of Cold Hypersensitivity: The response to a drop of acetone on the inflamed paw is observed to assess cold hypersensitivity.[2][3]

  • Assessment of Heat Hypersensitivity: The latency of paw withdrawal on a hot plate (50°C) is measured to evaluate heat hypersensitivity.[2][3]

TRPA1 and TRPV1 Agonist-Induced Nociception Models

These models are used to investigate the specific interaction of this compound with TRPA1 and TRPV1 channels.

  • Cinnamaldehyde-Induced Nociception (TRPA1 Activation):

    • Mice are pre-treated with this compound (10–100 mg/kg, p.o.) one hour before an intraplantar injection of cinnamaldehyde (1.3 µ g/paw ), a selective TRPA1 activator.[1][3]

    • Alternatively, this compound (10–100 µ g/paw ) is co-injected with cinnamaldehyde.[1][3]

    • The time spent licking the injected paw is recorded for 5 minutes as an indicator of nociception.[1][3]

  • Capsaicin-Induced Nociception (TRPV1 Activation):

    • Mice are administered this compound (100 mg/kg, p.o.) or the selective TRPV1 antagonist AMG9810.[1][3]

    • Following treatment, an intraplantar injection of capsaicin, a selective TRPV1 activator, is given.[1][3]

    • The licking time is recorded to assess the nociceptive response.[1][3]

Quantitative Data on the Antinociceptive Effects of this compound

The following tables summarize the quantitative data from the aforementioned experiments, providing a clear comparison of the effects of this compound across different models and dosages.

Pain Model Drug/Dose Route of Administration Effect Inhibition (%)
CFA-Induced Mechanical HypersensitivityThis compound (100 mg/kg)Oral (p.o.)Reversal of mechanical hypersensitivity68 ± 13
Cinnamaldehyde-Induced LickingThis compound (100 mg/kg)Oral (p.o.)Reduction in licking time75 ± 1
Cinnamaldehyde-Induced LickingThis compound (100 µ g/paw )Intraplantar (i.pl.)Reduction in licking time53 ± 8
Cinnamaldehyde-Induced LickingThis compound (30 mg/kg)Oral (p.o.)Reduction in licking time38 ± 10
Cinnamaldehyde-Induced LickingThis compound (100 mg/kg)Oral (p.o.)Reduction in licking time54 ± 7
Cinnamaldehyde-Induced Cold HypersensitivityThis compound (100 mg/kg)Oral (p.o.)Increased latency to paw withdrawal80 ± 13
Capsaicin-Induced LickingThis compound (100 mg/kg)Oral (p.o.)No significant effectNot Applicable

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound's action and a typical experimental workflow.

G Cinnamaldehyde Cinnamaldehyde TRPA1 TRPA1 Channel Cinnamaldehyde->TRPA1 Activates Cold Cold Stimulus Cold->TRPA1 Activates Dicentrine This compound Dicentrine->TRPA1 Inhibits Antinociception Antinociception (Pain Relief) Dicentrine->Antinociception Results in Nociception Nociception (Pain Signal) TRPA1->Nociception Leads to TRPV1 TRPV1 Channel

Caption: Proposed mechanism of this compound's antinociceptive action via TRPA1 channel inhibition.

G start Start: Animal Acclimatization treatment Administration of This compound or Vehicle start->treatment induction Induction of Nociception (e.g., Cinnamaldehyde Injection) observation Observation Period (e.g., 5 minutes) induction->observation treatment->induction measurement Measurement of Nociceptive Behavior (e.g., Licking Time) observation->measurement analysis Data Analysis and Comparison measurement->analysis end End analysis->end

Caption: Generalized experimental workflow for assessing agonist-induced nociception.

Discussion of Findings

The experimental evidence strongly indicates that this compound exerts its antinociceptive effects by targeting the TRPA1 channel. In the CFA model of inflammatory pain, this compound effectively reversed mechanical and cold hypersensitivity, which are known to be mediated by TRPA1.[1][3] However, it did not affect heat hypersensitivity, a response primarily associated with the TRPV1 channel.[2][3]

This specificity was further confirmed in agonist-induced nociception models. This compound significantly inhibited the pain response induced by the TRPA1 agonist cinnamaldehyde.[1][2][3] Conversely, it had no effect on the nociception caused by the TRPV1 agonist capsaicin.[1][3] These findings collectively suggest that this compound's mechanism of action is selective for TRPA1 over TRPV1 channels.[1][3] The exact nature of the interaction, whether it is a direct channel blockade or modulation of intracellular signaling pathways, remains to be fully elucidated.[3]

Conclusion

References

In Vitro Cytotoxic Effects of (-)-Dicentrine on A549 Lung Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dicentrine, an aporphine alkaloid, has demonstrated notable cytotoxic and anti-proliferative effects on non-small cell lung cancer A549 cells in vitro. This technical guide provides a comprehensive overview of the experimental methodologies and key findings related to the impact of this compound on A549 cells. The document details protocols for assessing cell viability, apoptosis, and cell cycle distribution. Furthermore, it summarizes the quantitative effects of this compound on these parameters and elucidates the modulation of key signaling pathways involved in apoptosis and cell cycle regulation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) accounting for the majority of cases. The development of novel therapeutic agents with enhanced efficacy and reduced side effects is a critical area of research. Natural products have historically been a rich source of anti-cancer compounds. This compound is an aporphine alkaloid that has been investigated for its pharmacological activities, including its potential as an anti-cancer agent. This document focuses on the in vitro cytotoxic effects of this compound on the A549 human lung adenocarcinoma cell line, a widely used model for NSCLC research.

Studies have shown that this compound inhibits the proliferation of A549 cells in a dose- and time-dependent manner.[1][2] The primary mechanisms underlying these effects involve the induction of apoptosis and arrest of the cell cycle.[1] This guide will provide detailed experimental protocols to evaluate these effects and present the key quantitative data and molecular pathways involved.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the cytotoxic effects of this compound on A549 cells.

Cell Culture and Treatment

A549 lung adenocarcinoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells are maintained in a humidified incubator at 37°C with an atmosphere of 95% air and 5% CO2. For treatment, this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations. The final concentration of DMSO in the culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Procedure:

    • Seed A549 cells into 96-well plates at a density of 5.5 × 10³ cells per well in 100 µL of DMEM with 10% FBS.

    • Incubate the plates for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of this compound (e.g., 0-200 µM) and a vehicle control (DMSO) for specific time intervals (e.g., 24, 48, 72 hours).

    • Following treatment, add 15 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V/PI Staining)

Apoptosis is quantified using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Seed A549 cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle distribution is analyzed by flow cytometry after staining the cellular DNA with propidium iodide.

  • Procedure:

    • Seed A549 cells and treat with this compound as required.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Fix the cells in ice-cold 70% ethanol while gently vortexing, and incubate for at least 15 minutes on ice.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL), Triton X-100 (0.05%), and RNase A (25 µg/mL) in PBS.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry. The percentages of cells in the SubG1, G0/G1, S, and G2/M phases are determined.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Procedure:

    • Treat A549 cells with this compound, then wash with cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., caspases, PARP, Bcl-2 family proteins, cyclins) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Data Presentation

Cytotoxicity of this compound on A549 Cells

The inhibitory effect of this compound on the viability of A549 cells is dose- and time-dependent.[1][2]

Treatment TimeThis compound Concentration (µM)Inhibition Rate (%)
72 h2533.4
72 h5088.2
72 h10088.6
72 h20089.4

Table 1: Dose-dependent inhibitory effect of this compound on A549 cell proliferation after 72 hours of treatment, as determined by MTT assay.[2]

In a separate study, co-treatment with TNF-α enhanced the cytotoxic effects of dicentrine.

TreatmentCell Viability (%)
Dicentrine (25 µM) + TNF-α54.85
Dicentrine (30 µM) + TNF-α54.35
Dicentrine (40 µM) + TNF-α45.15

Table 2: Effect of combined treatment of this compound and TNF-α on A549 cell viability after 24 hours.[3]

Induction of Apoptosis

This compound induces apoptosis in A549 cells, which is a key mechanism of its anti-cancer activity.[1] The SubG1 population, which represents apoptotic cells, increases significantly after treatment.

TreatmentSubG1 Population (%)
ControlNot specified
Dicentrine (25 µM) + TNF-αSignificantly increased
Dicentrine (30 µM) + TNF-αSignificantly increased
Dicentrine (40 µM) + TNF-αSignificantly increased

Table 3: Effect of combined treatment of this compound and TNF-α on the SubG1 cell population in A549 cells.[4]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest in A549 cells, specifically at the S phase.[1]

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
ControlNot specifiedNot specifiedNot specified
DicentrineNot specifiedSignificantly increasedNot specified

Table 4: Effect of this compound on the cell cycle distribution of A549 cells. A significant increase in the S phase population was observed.[1]

Visualization of Workflows and Signaling Pathways

Experimental Workflows

Experimental_Workflow_Cytotoxicity cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay A549 A549 Cell Culture Seed Seed cells in 96-well plate A549->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add this compound Incubate1->Treat Incubate2 Incubate 24/48/72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Dissolve Dissolve Formazan (DMSO) Incubate3->Dissolve Read Read Absorbance (570nm) Dissolve->Read Experimental_Workflow_Apoptosis cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Flow Cytometry Seed Seed cells in 6-well plate Treat Treat with this compound Seed->Treat Harvest Harvest cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Add_Stain Add Annexin V-FITC & PI Resuspend->Add_Stain Incubate Incubate 15 min Add_Stain->Incubate Add_Buffer Add Binding Buffer Incubate->Add_Buffer Analyze Analyze on Flow Cytometer Add_Buffer->Analyze Signaling_Pathway_Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TAK1 TAK1 TNFR1->TAK1 activates Casp8 Caspase-8 TNFR1->Casp8 activates Dicentrine This compound Dicentrine->TAK1 p38 p38 MAPK Dicentrine->p38 JNK JNK Dicentrine->JNK Akt Akt Dicentrine->Akt cIAP2 cIAP2 Dicentrine->cIAP2 cFLIP cFLIP Dicentrine->cFLIP BclXL Bcl-XL Dicentrine->BclXL TAK1->p38 activates TAK1->JNK activates TAK1->Akt activates AP1 AP-1 p38->AP1 activates JNK->AP1 activates NFkB NF-κB Akt->NFkB activates NFkB->cIAP2 promotes expression NFkB->cFLIP promotes expression NFkB->BclXL promotes expression Casp3 Caspase-3 Casp8->Casp3 activates Casp9 Caspase-9 Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

References

(-)-Dicentrine Induced Apoptosis: A Technical Guide to the Caspase-Dependent Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying (-)-Dicentrine-induced apoptosis, with a specific focus on the activation of the caspase cascade. This compound, an aporphine alkaloid, has demonstrated notable anti-cancer properties by triggering programmed cell death in various cancer cell lines. This document outlines the key signaling pathways, presents quantitative data on its cytotoxic effects, and provides detailed experimental protocols for the assays used to elucidate its apoptotic activity.

Quantitative Data: Cytotoxicity of Dicentrine and its Analogs

The cytotoxic effects of this compound and its derivatives have been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

CompoundCell LineIC50 (µM)Reference
(6aS)-dicentrine (1)PC3 (Prostate Cancer)18.43[1]
(6aS)-dicentrine (1)DU145 (Prostate Cancer)23.53[1]
(6aS,6S)-N-oxide (1a)PC3 (Prostate Cancer)46.36[1]
(6aS,6S)-N-oxide (1a)DU145 (Prostate Cancer)33.85[1]
(6aS,6R)-N-oxide (1b)PC3, DU145 (Prostate Cancer)> 50[1]
D-dicentrine analogue 1HL-60 (Leukemia)Potent[2]

Signaling Pathways of this compound-Induced Apoptosis

This compound potentiates apoptosis, particularly in combination with agents like Tumor Necrosis Factor-alpha (TNF-α), by engaging both the extrinsic and intrinsic apoptotic pathways.[3] This process is centrally mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases.

Caspase Activation Cascade

The activation of caspases is a hallmark of apoptosis. This compound has been shown to enhance the proteolytic processing of several key caspases in A549 lung adenocarcinoma cells when co-treated with TNF-α.[3][4][5]

  • Initiator Caspases: The process is initiated by the activation of caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway).

  • Executioner Caspase: These initiator caspases then converge to activate the primary executioner caspase, caspase-3.

  • Substrate Cleavage: Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including Poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[3][4]

Below is a DOT language script to generate a diagram of the this compound-induced caspase activation pathway.

Dicentrine_Apoptosis_Pathway Dicentrine This compound + TNF-α DISC DISC Formation Dicentrine->DISC AntiApoptotic Anti-apoptotic Proteins (cIAP2, cFLIP, Bcl-XL) Dicentrine->AntiApoptotic Inhibition Procaspase8 Pro-caspase-8 Caspase8 Activated Caspase-8 Procaspase8->Caspase8 Activation Bid Bid Caspase8->Bid Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 tBid tBid Mitochondrion Mitochondrion tBid->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Caspase9 Activated Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP

Caption: this compound induced caspase activation pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate this compound-induced apoptosis.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate overnight.[8]

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5 hours at 37°C.[8]

  • Solubilization: Carefully remove the media and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[8]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8] Measure the absorbance at 570-590 nm using a microplate reader.

Below is a DOT language script for the MTT assay workflow.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (3.5h) AddMTT->Incubate3 RemoveMedia Remove Media Incubate3->RemoveMedia AddSolvent Add Solubilization Solvent RemoveMedia->AddSolvent Shake Shake to Dissolve Formazan AddSolvent->Shake ReadAbsorbance Read Absorbance (570-590 nm) Shake->ReadAbsorbance End End ReadAbsorbance->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, apoptotic, and necrotic cells.[9][10]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[9][10]

Protocol:

  • Cell Collection: After treatment with this compound, harvest both adherent and floating cells.[9]

  • Washing: Wash the cells twice with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[11]

Below is a DOT language script for the Annexin V/PI staining workflow.

Apoptosis_Assay_Workflow Start Start TreatCells Treat Cells with this compound Start->TreatCells Harvest Harvest Adherent & Floating Cells TreatCells->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min, RT, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Caspase Activation Assessment (Western Blotting)

Western blotting is used to detect the cleavage of caspases and their substrates, which is indicative of caspase activation and apoptosis.[12][13]

Principle: Proteins are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific to the pro- and cleaved forms of caspases (e.g., caspase-3, -8, -9) and PARP. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

  • Protein Extraction: Lyse the this compound-treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against caspase-3, cleaved caspase-3, caspase-8, caspase-9, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Below is a DOT language script for the Western blotting workflow.

Western_Blot_Workflow Start Start ProteinExtraction Protein Extraction from Treated Cells Start->ProteinExtraction Quantification Protein Quantification ProteinExtraction->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection End End Detection->End

Caption: General workflow for Western blotting analysis.

References

The Anti-Neoplastic Potential of (-)-Dicentrine: A Technical Guide to its Effects on Cell Cycle Progression in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the effects of the aporphine alkaloid, (-)-dicentrine, on cell cycle progression in various cancer cell lines. The document is intended for researchers, scientists, and drug development professionals interested in the anti-cancer properties of this natural compound. It consolidates key findings on its mechanism of action, presents quantitative data in a comparative format, details relevant experimental protocols, and visualizes the implicated signaling pathways.

Core Findings: this compound Induces G2/M Arrest and Apoptosis

This compound has been shown to exert cytotoxic effects on a range of cancer cell lines, primarily through the induction of cell cycle arrest at the G2/M phase and the promotion of apoptosis.[1][2] This activity is linked to its ability to inhibit topoisomerase II, an enzyme critical for DNA replication and chromosome segregation.[3][4] Furthermore, this compound modulates several key signaling pathways that are often dysregulated in cancer, including the NF-κB, AP-1, Akt, and MAPK pathways.[3][5]

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data on the efficacy of this compound and its analogues in various cancer cell lines.

Table 1: Cytotoxicity of this compound and its Analogue in Human Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)
HL-60LeukemiaThis compoundNot specified
HL-60LeukemiaAnalogue 1Not specified
Colon AdenocarcinomaColon CancerThis compoundNot specified
Colon AdenocarcinomaColon CancerAnalogue 1Not specified
HepatomaLiver CancerThis compoundNot specified
HepatomaLiver CancerAnalogue 1Not specified
Epidermoid CarcinomaSkin CancerThis compoundNot specified
Epidermoid CarcinomaSkin CancerAnalogue 1Not specified
PC3Prostate CancerThis compound18.43
DU145Prostate CancerThis compound23.53

Data extracted from multiple sources indicating cytotoxic effects.[1][2][4] Analogue 1, a synthesized derivative of D-dicentrine, exhibited more potent cytotoxic effects than the parent compound.[1][2]

Table 2: Effect of this compound on Cell Cycle Distribution in HL-60 Leukemia Cells

Treatment% of Cells in G1% of Cells in S% of Cells in G2/M
ControlNot specifiedNot specifiedNot specified
This compoundNot specifiedNot specifiedIncreased
Analogue 1Not specifiedNot specifiedIncreased

Both this compound and its analogue 1 were found to induce G2/M arrest in HL-60 leukemia cells.[1][2]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the cited research.

Cell Culture and Treatment

Cancer cell lines (e.g., HL-60, A549, PC3, DU145) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experimental purposes, cells are seeded at a specific density and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48 hours).

Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation: After treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark.

  • Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of the PI-stained DNA.

Apoptosis Assay by Annexin V/PI Staining
  • Cell Preparation: Both adherent and suspension cells are collected following treatment.

  • Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cyclins, CDKs, caspases, PARP, p-Akt, p-p38, p-JNK, p65).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Topoisomerase II Inhibition Assay

The activity of topoisomerase II can be assessed using a kinetoplast DNA (kDNA) concatenation assay. The assay measures the ability of the enzyme to catenate circular DNA minicircles into large networks in the presence or absence of the test compound. Inhibition of the enzyme results in a decrease in the formation of these networks, which can be visualized by agarose gel electrophoresis and ethidium bromide staining.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

G cluster_workflow Experimental Workflow for this compound Analysis A Cancer Cell Culture B Treatment with This compound A->B C Cell Cycle Analysis (Flow Cytometry) B->C D Apoptosis Assay (Annexin V/PI) B->D E Protein Analysis (Western Blot) B->E F Topoisomerase II Inhibition Assay B->F G Data Analysis and Interpretation C->G D->G E->G F->G

Caption: A typical experimental workflow for investigating the effects of this compound on cancer cells.

G cluster_pathway This compound Signaling Pathway Dicentrine This compound TopoII Topoisomerase II Dicentrine->TopoII Akt Akt Dicentrine->Akt MAPK MAPK (p38, JNK) Dicentrine->MAPK NFkB NF-κB Dicentrine->NFkB AP1 AP-1 Dicentrine->AP1 DNADamage DNA Damage TopoII->DNADamage G2M G2/M Arrest DNADamage->G2M Apoptosis Apoptosis DNADamage->Apoptosis Akt->Apoptosis Inhibition of anti-apoptotic proteins MAPK->Apoptosis NFkB->Apoptosis Inhibition of anti-apoptotic proteins AP1->Apoptosis

Caption: Signaling pathways modulated by this compound leading to cell cycle arrest and apoptosis.

References

Methodological & Application

Cell-based assays to evaluate (-)-Dicentrine cytotoxicity (MTT, colony formation)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for assessing the cytotoxic effects of (-)-Dicentrine on cancer cell lines using two standard cell-based assays: the MTT assay for short-term viability and the colony formation assay for long-term clonogenic survival.

Introduction to this compound

This compound is an aporphine alkaloid that has demonstrated significant anti-tumor properties in various cancer cell lines. Its cytotoxic effects are attributed to multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest at the G2/M phase, and the inhibition of topoisomerase II, an enzyme crucial for DNA replication.[1][2] These diverse mechanisms make this compound a compound of interest for cancer research and drug development.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is determined by dissolving them and measuring their absorbance, is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines (e.g., PC3, DU145)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: MTT Assay

The results of the MTT assay can be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Table 1: Representative IC50 Values of this compound in Prostate Cancer Cell Lines after 72 hours of Treatment.

Cell LineIC50 (µM)
PC318.43
DU14523.53

Note: The data presented are representative values from the literature. Actual results may vary depending on the experimental conditions and cell line used.[3]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_dicentrine Add this compound Dilutions incubate_24h->add_dicentrine incubate_48_72h Incubate for 48-72h add_dicentrine->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

MTT Assay Experimental Workflow.

Colony Formation Assay

The colony formation assay, or clonogenic assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.[4] A colony is defined as a cluster of at least 50 cells. This assay is the gold standard for determining the long-term effects of cytotoxic agents on cell proliferation and survival.

Experimental Protocol: Colony Formation Assay

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell lines

  • Complete culture medium

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cancer cell line.

    • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete culture medium.

    • Allow the cells to attach by incubating for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment with this compound:

    • Treat the cells with various concentrations of this compound. A vehicle control should be included.

    • Incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator, or until visible colonies are formed in the control wells. The medium can be changed every 3-4 days if necessary.

  • Colony Staining and Counting:

    • After the incubation period, wash the wells twice with PBS.

    • Fix the colonies by adding 1 mL of the crystal violet staining solution to each well and incubating for 20-30 minutes at room temperature.

    • Carefully remove the staining solution and wash the wells with water until the background is clear.

    • Allow the plates to air dry.

    • Count the number of colonies (containing ≥50 cells) in each well.

Data Presentation: Colony Formation Assay

The results are typically expressed as the plating efficiency (PE) and the surviving fraction (SF).

  • Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%

  • Surviving Fraction (SF): (PE of treated cells / PE of control cells)

Table 2: Representative Data for Colony Formation Assay with this compound.

This compound (µM)Number of Colonies (Mean ± SD)Surviving Fraction
0 (Control)150 ± 121.00
5105 ± 90.70
1060 ± 70.40
2015 ± 40.10

Note: This table presents hypothetical data to illustrate the expected dose-dependent decrease in colony formation. Actual results will vary.

Colony_Formation_Workflow cluster_seeding Cell Seeding cluster_treatment Treatment and Incubation cluster_staining Staining cluster_analysis Analysis seed_low_density Seed Low Density of Cells in 6-well Plates incubate_24h Incubate for 24h seed_low_density->incubate_24h add_dicentrine Add this compound incubate_24h->add_dicentrine incubate_10_14d Incubate for 10-14 Days add_dicentrine->incubate_10_14d wash_pbs Wash with PBS incubate_10_14d->wash_pbs stain_crystal_violet Stain with Crystal Violet wash_pbs->stain_crystal_violet wash_water Wash with Water stain_crystal_violet->wash_water air_dry Air Dry wash_water->air_dry count_colonies Count Colonies air_dry->count_colonies calculate_sf Calculate Surviving Fraction count_colonies->calculate_sf Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm tnfr TNFR tak1 TAK1 tnfr->tak1 TNF-α caspase8 Caspase-8 tnfr->caspase8 dicentrine This compound dicentrine->tak1 jnk_p38 JNK/p38 tak1->jnk_p38 akt Akt tak1->akt ap1 AP-1 jnk_p38->ap1 nfkb NF-κB akt->nfkb anti_apoptotic Anti-apoptotic Proteins (cIAP2, cFLIP, Bcl-xL) nfkb->anti_apoptotic ap1->anti_apoptotic anti_apoptotic->caspase8 caspase9 Caspase-9 caspase8->caspase9 caspase3 Caspase-3 caspase8->caspase3 caspase9->caspase3 parp PARP caspase3->parp apoptosis Apoptosis parp->apoptosis G2M_Arrest_Pathway cluster_nucleus Nucleus dicentrine This compound topoII Topoisomerase II dicentrine->topoII dna_damage DNA Damage topoII->dna_damage inhibition leads to dna_replication DNA Replication dna_replication->topoII required for decatenation atm_atr ATM/ATR dna_damage->atm_atr activates chk1_chk2 Chk1/Chk2 atm_atr->chk1_chk2 cdc25c Cdc25C chk1_chk2->cdc25c cyclinB1_cdk1 Cyclin B1/Cdk1 cdc25c->cyclinB1_cdk1 g2m_arrest G2/M Arrest cyclinB1_cdk1->g2m_arrest inhibition leads to apoptosis Apoptosis g2m_arrest->apoptosis

References

Application Notes and Protocols for the Oral Formulation of (-)-Dicentrine in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dicentrine is an aporphine alkaloid with demonstrated pharmacological activities, including alpha-1 adrenoceptor antagonism, which suggests potential therapeutic applications. However, its preclinical development via the oral route is hampered by its poor aqueous solubility, a common challenge for many alkaloid compounds. This document provides detailed application notes and protocols for the formulation of this compound for oral administration in preclinical studies, focusing on strategies to enhance its solubility and bioavailability. The protocols outlined below are based on established methods for poorly soluble drugs and specific examples from related aporphine alkaloids.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for formulation design. The following table summarizes key predicted properties.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₀H₂₁NO₄-
Molecular Weight339.39 g/mol -
Water Solubility0.08 g/L (practically insoluble)[1]
logP2.76 - 3.01[1]
pKa (Strongest Basic)7.06[1]
Physiological Charge+1[1]

These properties classify this compound as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and potentially variable permeability. Formulation strategies should therefore aim to increase its dissolution rate and/or solubility in the gastrointestinal tract.

Formulation Strategies for Enhanced Oral Bioavailability

Several advanced formulation strategies can be employed to overcome the poor solubility of this compound. Below are protocols for three promising approaches: nanosuspension, self-emulsifying drug delivery system (SEDDS), and solid dispersion. A detailed protocol for a nanoparticle formulation, based on a successful study with the structurally related aporphine alkaloid nuciferine, is provided as a primary example.

Nanoparticle Formulation using PLGA

Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can encapsulate the drug, protecting it from degradation and enhancing its absorption. This approach has been shown to significantly improve the oral bioavailability of nuciferine.[2]

This protocol is adapted from a method used for nuciferine.[2]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • High-speed centrifuge

  • Freeze-dryer

Procedure:

  • Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) solution of PVA in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm on a magnetic stirrer.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator for 5 minutes at 40% amplitude in an ice bath to form a nanoemulsion.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for 4-6 hours to allow for the complete evaporation of dichloromethane.

  • Nanoparticle Collection: Centrifuge the nanosuspension at 15,000 rpm for 30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.

  • Lyophilization: Resuspend the nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry to obtain a powder formulation.

Table 2: Physicochemical Characterization of this compound Loaded PLGA Nanoparticles

ParameterMethodAcceptance Criteria
Particle Size and Polydispersity Index (PDI)Dynamic Light Scattering (DLS)100-300 nm, PDI < 0.3
Zeta PotentialDLS with an electrode-20 to -30 mV
Drug Loading (%)HPLC analysis of dissolved nanoparticlesTo be determined
Encapsulation Efficiency (%)HPLC analysis of drug in nanoparticles vs. total drug> 80%
MorphologyTransmission Electron Microscopy (TEM)Spherical shape
Alternative Formulation Strategies

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids.

Protocol Outline:

  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac Lipophile WL 1349), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.

  • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-solvent, followed by the addition of this compound until it is completely dissolved.

  • Characterization: Evaluate the self-emulsification time, droplet size, and zeta potential upon dilution in simulated gastric and intestinal fluids.

Solid dispersions involve the dispersion of the drug in an inert carrier matrix at the solid state, which can enhance the dissolution rate by reducing particle size to a molecular level.

Protocol Outline:

  • Carrier Selection: Select a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, Poloxamer 188).

  • Preparation Method (Solvent Evaporation): a. Dissolve this compound and the carrier in a common solvent (e.g., methanol). b. Evaporate the solvent under vacuum to obtain a solid mass. c. Pulverize and sieve the solid dispersion.

  • Characterization: Perform solid-state characterization (DSC, XRD, FTIR) to confirm the amorphous nature of the drug and conduct in vitro dissolution studies.

In Vitro and In Vivo Evaluation

Experimental Protocols

Protocol: Shake-Flask Method

  • Add an excess amount of this compound to vials containing different media (e.g., water, pH 1.2, 4.5, and 6.8 buffers).

  • Shake the vials at a constant temperature (37°C) for 24-48 hours to reach equilibrium.

  • Filter the samples through a 0.22 µm syringe filter.

  • Analyze the concentration of the dissolved drug in the filtrate by a validated HPLC method.

Protocol: USP Apparatus II (Paddle Method)

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8).

  • Apparatus: USP Apparatus II (Paddle).

  • Paddle Speed: 50 rpm.

  • Temperature: 37 ± 0.5°C.

  • Procedure: a. Place the formulated this compound (e.g., nanoparticles in a capsule) in the dissolution vessel. b. Withdraw samples (5 mL) at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes). c. Replace the withdrawn volume with fresh medium. d. Filter the samples and analyze for this compound concentration using HPLC.

A stability-indicating method is crucial to ensure that the analytical method can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products.

Protocol Outline:

  • Forced Degradation Studies: Subject this compound to stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).

  • Chromatographic Conditions Development:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (to be determined by UV scan).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Groups:

    • Group 1: Intravenous administration of this compound solution (for bioavailability calculation).

    • Group 2: Oral administration of this compound formulation (e.g., nanoparticle suspension).

  • Dosing:

    • IV: 1 mg/kg via tail vein.

    • Oral: 10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and oral bioavailability) using non-compartmental analysis.

Expected Pharmacokinetic Profile

Based on studies with other aporphine alkaloids, it is expected that an optimized formulation of this compound will exhibit enhanced oral bioavailability compared to a simple suspension of the drug.

Table 3: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Oral Bioavailability (%)
Simple Suspension50 ± 152.0 ± 0.5200 ± 50< 5%
Nanoparticle Formulation300 ± 701.5 ± 0.31200 ± 250~30%

Signaling Pathway and Experimental Workflow Diagrams

Alpha-1 Adrenoceptor Signaling Pathway

This compound is known to be an antagonist of the alpha-1 adrenoceptor. Understanding this pathway is crucial for interpreting its pharmacological effects.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol alpha1 α1-Adrenoceptor gq Gq Protein alpha1->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Response (e.g., Smooth Muscle Contraction) pkc->response Phosphorylates target proteins ca Ca²⁺ er->ca Releases ca->pkc Activates ca->response Mediates dicentrine This compound dicentrine->alpha1 Antagonizes formulation_workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation physchem Physicochemical Characterization (Solubility, pKa, logP) form_dev Formulation Design (Nanoparticles, SEDDS, Solid Dispersion) physchem->form_dev form_char Formulation Characterization (Particle Size, EE%, etc.) form_dev->form_char dissolution In Vitro Dissolution Testing form_char->dissolution stability Stability Studies form_char->stability pk_study Preclinical Pharmacokinetic Study (Rats) dissolution->pk_study data_analysis Data Analysis and Lead Formulation Selection pk_study->data_analysis

References

Application Notes and Protocols for Detecting Apoptosis Markers Following (-)-Dicentrine Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to detect and quantify key apoptosis markers in cell lysates after treatment with (-)-Dicentrine, a potent aporphine alkaloid known to induce programmed cell death.

Introduction

This compound has been shown to exhibit anticancer properties by inducing apoptosis in various cancer cell lines.[1] Western blotting is a powerful and widely used technique to analyze the expression levels of specific proteins involved in the apoptotic cascade.[2][3][4] This protocol outlines the necessary steps to assess the effects of this compound treatment on key apoptosis regulatory proteins, including caspases, Bcl-2 family members, and Poly (ADP-ribose) polymerase (PARP).[2][3] Dicentrine has been observed to potentiate TNF-α-induced apoptosis by increasing the activity of caspases-8, -9, and -3, and PARP, while inhibiting anti-apoptotic proteins such as cIAP2, cFLIP, and Bcl-XL.[5]

Data Presentation

The following table summarizes the key apoptosis markers that can be analyzed by Western blot after this compound treatment, along with their expected changes and molecular weights.

Target ProteinExpected Change after this compound TreatmentPro-form Molecular Weight (kDa)Cleaved/Active Form Molecular Weight (kDa)
Caspase-3 Increase in cleaved form~35~17/19
Caspase-8 Increase in cleaved form~57~43/18
Caspase-9 Increase in cleaved form~47~35/37
PARP Increase in cleaved form~116~89
Bcl-2 Decrease in expression~26N/A
Bax Increase in expression~21N/A
β-Actin No change (Loading Control)~42N/A

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of apoptosis markers.

Cell Culture and this compound Treatment
  • Culture the desired cancer cell line (e.g., A549 lung adenocarcinoma cells) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.[5]

  • Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and/or in combination with an apoptosis inducer like TNF-α) for a specified period (e.g., 24-48 hours).[5] Include a vehicle-treated control group.

Preparation of Cell Lysates
  • After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well or dish.[6]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein and transfer it to a new tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

SDS-PAGE
  • Prepare protein samples by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein from each sample into the wells of a 10-15% SDS-polyacrylamide gel.

  • Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel at 100-120V until the dye front reaches the bottom of the gel.

Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]

  • Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100V for 1-2 hours at 4°C).

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2) diluted in blocking buffer overnight at 4°C with gentle agitation.[8] (Refer to the antibody datasheet for recommended dilutions).

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

Detection and Analysis
  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

  • Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control (e.g., β-actin or GAPDH).

Visualization

Signaling Pathway of this compound-Induced Apoptosis

Dicentrine_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR Caspase-8 Caspase-8 TNFR->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bcl-2 Bcl-2 Bcl-2->Mitochondrion Inhibits Bax Bax Bax->Mitochondrion Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 This compound This compound This compound->Caspase-8 Potentiates This compound->Bcl-2 Inhibits This compound->Bax Promotes PARP PARP Caspase-3->PARP Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP Cleaved PARP->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with this compound Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-cleaved Caspase-3) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis & Densitometry Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

References

Application Note: Quantitative PCR (qPCR) Analysis of Gene Expression Changes Induced by (-)-Dicentrine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (-)-Dicentrine is an aporphine alkaloid derived from various plant species, including Lindera megaphylla.[1][2] It has demonstrated significant anti-inflammatory and anticancer properties.[3][4] Mechanistic studies reveal that this compound can sensitize cancer cells to apoptosis, particularly in combination with agents like TNF-α, and induce cell cycle arrest.[3][5] Its mode of action involves the modulation of key signaling pathways such as NF-κB, AP-1, MAPK, and Akt.[3][4] Furthermore, it has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation.[5][6][7]

This application note provides a comprehensive guide for utilizing quantitative Polymerase Chain Reaction (qPCR) to analyze and quantify the changes in gene expression induced by this compound. It includes detailed protocols, data presentation guidelines, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation: Gene Expression Changes

The following tables summarize the key genes reported to be modulated by this compound treatment in various cancer cell lines.

Table 1: Apoptosis-Related Gene Expression Changes Induced by this compound

Gene SymbolGene NameFunctionEffect of this compoundCell Line / Model
Bcl-XL (BCL2L1)B-cell lymphoma-extra largeAnti-apoptoticDownregulation of protein expression[3][4]A549 Lung Cancer
cIAP-2 (BIRC3)Baculoviral IAP repeat containing 3Anti-apoptotic, NF-κB signalingDownregulation of protein expression[3][4]A549 Lung Cancer
cFLIP (CFLAR)CASP8 and FADD-like apoptosis regulatorAnti-apoptotic, inhibits Caspase-8Downregulation of protein expression[3][4]A549 Lung Cancer
CASP3Caspase 3Pro-apoptotic, executioner caspaseIncreased activity/cleavage[3][7]A549 Lung Cancer
CASP8Caspase 8Pro-apoptotic, initiator caspaseIncreased activity/cleavage[3][7]A549 Lung Cancer
CASP9Caspase 9Pro-apoptotic, initiator caspaseIncreased activity/cleavage[3][7]A549 Lung Cancer
PARPPoly (ADP-ribose) polymeraseDNA repair, apoptosis markerIncreased cleavage[3][7]A549 Lung Cancer
TP53Tumor protein p53Tumor suppressor, apoptosis, cell cyclePathway activation[6]Prostate Cancer Cells

Table 2: Cell Cycle-Related Gene Expression Changes Induced by a this compound Analogue

Gene/ProteinFunctionEffect of this compound AnalogueCell Line / Model
Cell Cycle PhaseG2/MArrestHL-60 Leukemia Cells[5]

Signaling Pathways and Experimental Workflow

Visualization of this compound's Mechanism of Action

The following diagram illustrates the key signaling pathways modulated by this compound, leading to increased apoptosis and reduced cell invasion. This compound inhibits the TNF-α-induced activation of TAK1, which in turn suppresses the downstream MAPK (p38, JNK), Akt, and NF-κB signaling pathways.[3][4] This leads to the downregulation of anti-apoptotic genes and promotes caspase activation.[3][4]

cluster_0 This compound Action on TNF-α Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR TAK1 TAK1 TNFR->TAK1 MAPK MAPK (p38, JNK) TAK1->MAPK Akt Akt TAK1->Akt NFkB NF-κB MAPK->NFkB AP1 AP-1 MAPK->AP1 Akt->NFkB Akt->AP1 Anti_Apoptotic Anti-Apoptotic Genes (cIAP-2, cFLIP, Bcl-XL) NFkB->Anti_Apoptotic Invasion Invasion & Migration NFkB->Invasion AP1->Anti_Apoptotic AP1->Invasion Dicentrine This compound Dicentrine->TAK1 Dicentrine->MAPK Dicentrine->Akt Apoptosis Apoptosis Anti_Apoptotic->Apoptosis

Caption: Signaling pathway of this compound in cancer cells.

General qPCR Experimental Workflow

The diagram below outlines the standard workflow for analyzing gene expression changes using qPCR, from cell culture to final data analysis.

A 1. Cell Culture & Treatment (Control vs. This compound) B 2. Total RNA Extraction A->B C 3. RNA QC & Quantification (e.g., NanoDrop, Bioanalyzer) B->C D 4. Reverse Transcription (cDNA Synthesis) C->D E 5. qPCR (SYBR Green or TaqMan) D->E F 6. Data Analysis (Relative Quantification, 2-ΔΔCt) E->F

Caption: Standard experimental workflow for qPCR analysis.

Experimental Protocols

This section provides detailed protocols for each major step in the qPCR workflow.

Protocol 1: Cell Culture and Treatment

  • Cell Seeding: Plate the desired cells (e.g., A549 human lung adenocarcinoma) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 10-40 µM) in fresh culture medium.[7] A vehicle control (DMSO only) must be included.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).[7]

Protocol 2: Total RNA Extraction

This protocol uses a common silica-column-based kit (e.g., RNeasy Mini Kit, Qiagen).

  • Cell Lysis: Aspirate the culture medium. Add 350 µL of Buffer RLT (with β-mercaptoethanol) to each well and scrape the cells to lyse them.

  • Homogenization: Pipette the lysate directly into a QIAshredder spin column placed in a 2 mL collection tube. Centrifuge for 2 minutes at full speed.

  • Ethanol Addition: Add 1 volume (approx. 350 µL) of 70% ethanol to the cleared lysate and mix well by pipetting.

  • Binding: Transfer the sample to an RNeasy spin column placed in a 2 mL collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

  • Washing:

    • Add 700 µL of Buffer RW1 to the RNeasy spin column. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

    • Add 500 µL of Buffer RPE to the column. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

    • Add another 500 µL of Buffer RPE and centrifuge for 2 minutes at full speed to dry the membrane.

  • Elution: Place the RNeasy column in a new 1.5 mL collection tube. Add 30-50 µL of RNase-free water directly to the silica membrane. Centrifuge for 1 minute at ≥8000 x g to elute the RNA.

  • Quantification: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

Protocol 3: First-Strand cDNA Synthesis (Reverse Transcription)

This protocol uses a common reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Reaction Setup: On ice, prepare the reverse transcription master mix for the desired number of reactions. For each 20 µL reaction:

    • 5x iScript Reaction Mix: 4 µL

    • iScript Reverse Transcriptase: 1 µL

    • Nuclease-free water: to a final volume of 20 µL (including RNA)

  • Add RNA: Add a standardized amount of total RNA (e.g., 1 µg) to each reaction tube containing the master mix. The total volume should be 20 µL.

  • Incubation: Perform the reverse transcription in a thermal cycler using the following program:

    • Priming: 5 minutes at 25°C

    • Reverse Transcription: 20 minutes at 46°C

    • RT Inactivation: 1 minute at 95°C

  • Storage: The resulting cDNA can be stored at -20°C or used directly for qPCR.

Protocol 4: Quantitative PCR (qPCR)

This protocol is based on a SYBR Green-based detection method.[8]

  • Primer Design: Design primers for your target genes (e.g., BCL2L1, BIRC3, CFLAR) and at least one stable reference gene (e.g., GAPDH, ACTB). Primers should be 18-24 bp long, have a Tm of ~60-64°C, and produce an amplicon of 70-150 bp.

  • Reaction Setup: Prepare a qPCR master mix on ice. For each 15 µL reaction:

    • 2x SYBR Green Master Mix: 7.5 µL

    • Forward Primer (10 µM): 0.45 µL

    • Reverse Primer (10 µM): 0.45 µL

    • Nuclease-free water: 4.6 µL

    • cDNA template: 2 µL (diluted 1:5 or 1:10)

  • Plate Setup: Aliquot 13 µL of the master mix into each well of a qPCR plate. Add 2 µL of the corresponding cDNA template to each well. Include no-template controls (NTCs) for each primer set. It is crucial to run all samples in triplicate.[9]

  • qPCR Cycling: Perform the qPCR in a real-time PCR instrument with a program similar to the following:[8][10]

    • Initial Denaturation: 10 minutes at 95°C

    • 40 Cycles:

      • Denaturation: 10 seconds at 95°C

      • Annealing/Extension: 30 seconds at 64°C

    • Melt Curve Analysis: Ramp from 60°C to 95°C to verify product specificity.[8]

Data Analysis

The most common method for relative quantification of gene expression is the 2-ΔΔCt (Livak) method .[2][11][12]

  • Normalization to Reference Gene (ΔCt): For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the reference gene.

    • ΔCt = Ct (target gene) - Ct (reference gene)

  • Normalization to Control Group (ΔΔCt): Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control (vehicle) sample.

    • ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)

  • Calculate Fold Change: Determine the fold change in gene expression.

    • Fold Change = 2-ΔΔCt

A fold change > 1 indicates upregulation, while a fold change < 1 indicates downregulation. The results should be presented as the mean ± standard deviation of the biological replicates.

References

Application Notes and Protocols: Determining the Affinity of (-)-Dicentrine for Alpha-1 Adrenoceptors via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dicentrine is an aporphine alkaloid that has been identified as an antagonist of alpha-1 adrenoceptors.[1][2][3] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in the regulation of various physiological processes, including smooth muscle contraction, vasoconstriction, and neurotransmission.[4][5] The alpha-1 adrenoceptor family is comprised of three subtypes: α1A, α1B, and α1D.[4] Understanding the binding affinity and selectivity of compounds like this compound for these subtypes is paramount for elucidating its pharmacological profile and therapeutic potential.

This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the alpha-1 adrenoceptor subtypes. This assay is considered the gold standard for quantifying the interaction between a ligand and its receptor.[6]

Data Presentation

Qualitative and Functional Affinity Data for this compound at Alpha-1 Adrenoceptors

ParameterReceptor/TissueMethodResultReference
Competitive Binding Alpha-1 Adrenoceptors (Human Hyperplastic Prostate)Radioligand Binding Assay with [3H]prazosinPotency Order: this compound > Phentolamine > Rauwolscine[1]
Functional Antagonism (pA2) Putative Alpha-1D Adrenoceptor (Rat Aorta)Isometric Tension Experiments9.01 ± 0.10 (vs. Phenylephrine)[3][5]
Functional Antagonism (pA2) Alpha-1 Adrenoceptors (Rat Thoracic Aorta)Isometric Tension Experiments8.19 ± 0.09 (vs. Noradrenaline)[5]
Functional Antagonism (pA2) Alpha-1 Adrenoceptors (Human Hyperplastic Prostate)Isometric Tension Experiments8.33 ± 0.11 (vs. Phenylephrine)[1]
Functional Antagonism (pA2) Alpha-1 Adrenoceptors (Human Hyperplastic Prostate)Isometric Tension Experiments8.04 ± 0.09 (vs. Norepinephrine)[1]

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. While related to affinity, it is a measure of functional antagonism rather than a direct binding constant (Ki).

Experimental Protocols

This section outlines a detailed methodology for a competitive radioligand binding assay to determine the Ki of this compound for alpha-1 adrenoceptor subtypes. This protocol is based on established methods for alpha-1 adrenoceptor binding assays.[7][8]

Materials and Reagents
  • Cell Lines: CHO or HEK293 cells stably expressing human α1A, α1B, or α1D adrenoceptors.

  • Radioligand: [3H]prazosin (a well-characterized, high-affinity antagonist for alpha-1 adrenoceptors).[9][10]

  • Competitor: this compound.

  • Non-specific Binding Control: Phentolamine or another suitable alpha-1 adrenoceptor antagonist at a high concentration (e.g., 10 µM).[11]

  • Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Binding Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Protein Assay Reagents (e.g., BCA or Bradford).

Membrane Preparation
  • Culture the transfected cells to a high density.

  • Harvest the cells and centrifuge at a low speed to pellet.

  • Resuspend the cell pellet in ice-cold membrane preparation buffer.

  • Homogenize the cell suspension using a Polytron or similar homogenizer.

  • Centrifuge the homogenate at a high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh binding buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Store the membrane aliquots at -80°C until use.

Competitive Radioligand Binding Assay
  • Assay Setup: Perform the assay in 96-well plates in triplicate.

  • Total Binding: Add binding buffer, the membrane preparation (typically 20-50 µg of protein), and a fixed concentration of [3H]prazosin (at or below its Kd, e.g., 0.2-1.0 nM).

  • Non-specific Binding: Add binding buffer, the membrane preparation, [3H]prazosin, and a high concentration of phentolamine (e.g., 10 µM).

  • Competitive Binding: Add binding buffer, the membrane preparation, [3H]prazosin, and increasing concentrations of this compound (e.g., from 10^-10 M to 10^-5 M).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

  • Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

Data Analysis
  • Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.

  • IC50 Determination: Plot the percentage of specific binding of [3H]prazosin against the log concentration of this compound. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[7] Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand ([3H]prazosin) used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (this should be predetermined from a separate saturation binding experiment).

Visualizations

Alpha-1 Adrenoceptor Signaling Pathway

G Alpha-1 Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Alpha1_Receptor Alpha-1 Adrenoceptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG Forms IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Forms PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ER Ca2+ (from ER) IP3->Ca2_ER Releases Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to Ca2_ER->PKC Activates Norepinephrine Norepinephrine/ Epinephrine Norepinephrine->Alpha1_Receptor Activates Dicentrine This compound (Antagonist) Dicentrine->Alpha1_Receptor Blocks G Radioligand Binding Assay Experimental Workflow Start Start Membrane_Prep Membrane Preparation (from cells expressing receptor) Start->Membrane_Prep Assay_Setup Assay Setup in 96-well Plate Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium (Membranes + Radioligand +/- Competitor) Assay_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 -> Ki calculation) Counting->Data_Analysis End End Data_Analysis->End G Principle of Competitive Radioligand Binding cluster_low Low Competitor Concentration cluster_high High Competitor Concentration Receptor_L Receptor Radioligand_L Radioligand Radioligand_L->Receptor_L Binds Competitor_L Competitor Receptor_H Receptor Radioligand_H Radioligand Competitor_H Competitor Competitor_H->Receptor_H Displaces Radioligand Increase Increasing Competitor Concentration cluster_high cluster_high cluster_low cluster_low

References

Application Notes & Protocols: Development of (-)-Dicentrine-Loaded Nanoparticles for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Dicentrine, an aporphine alkaloid extracted from plants like Lindera megaphylla, has demonstrated significant potential as an anticancer agent.[1][2] Its therapeutic efficacy is attributed to multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest at the G2/M phase, and the inhibition of key signaling pathways involved in cancer progression and metastasis.[1][3] Studies have shown that dicentrine can suppress tumor growth by inhibiting DNA topoisomerase II and modulating pathways such as NF-κB, AP-1, and Akt.[1][3] Despite its promise, the clinical translation of this compound is hampered by challenges common to many natural alkaloids, such as poor aqueous solubility, potential systemic toxicity, and non-specific biodistribution.

To overcome these limitations, encapsulating this compound within a nanoparticle-based drug delivery system offers a strategic advantage. Nanoparticles can enhance the bioavailability of hydrophobic drugs, protect them from premature degradation, and facilitate targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect or by active targeting via surface-functionalized ligands.[4][5] This document provides a comprehensive set of protocols for the formulation, characterization, and in vitro evaluation of this compound-loaded nanoparticles, designed for researchers in oncology and drug development.

Protocols for Nanoparticle Formulation and Characterization

This section details the methodology for synthesizing and characterizing this compound-loaded nanoparticles using Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and FDA-approved polymer.

Protocol: Nanoparticle Synthesis (Oil-in-Water Emulsion Solvent Evaporation)
  • Organic Phase Preparation:

    • Dissolve 100 mg of PLGA (50:50 lactide:glycolide ratio) and 10 mg of this compound in 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Ensure complete dissolution by vortexing for 1-2 minutes.

  • Aqueous Phase Preparation:

    • Prepare a 10 mL solution of 2% (w/v) polyvinyl alcohol (PVA) in deionized water. PVA acts as a surfactant to stabilize the emulsion.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath.

    • Use a probe sonicator set at 40% amplitude for 3 minutes (30 seconds on, 10 seconds off cycles) to form a stable oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant containing residual PVA and unloaded drug.

    • Wash the nanoparticle pellet by resuspending it in deionized water and repeating the centrifugation step twice.

  • Lyophilization and Storage:

    • Resuspend the final pellet in a small volume of deionized water containing 2% (w/v) trehalose as a cryoprotectant.

    • Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry nanoparticle powder.

    • Store the lyophilized nanoparticles at -20°C until further use.

G Workflow for Nanoparticle Synthesis cluster_prep prep_org Prepare Organic Phase (PLGA + Dicentrine in Dichloromethane) emulsify Emulsification (Sonication) prep_org->emulsify Combine prep_aq Prepare Aqueous Phase (PVA in Water) prep_aq->emulsify Combine evap Solvent Evaporation (Stirring) emulsify->evap collect Collection & Washing (Centrifugation) evap->collect lyophilize Lyophilization (Freeze-Drying) collect->lyophilize storage Store at -20°C lyophilize->storage

Caption: Nanoparticle Synthesis Workflow.
Protocol: Nanoparticle Characterization

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Resuspend the lyophilized nanoparticles in deionized water to a concentration of 0.1 mg/mL.

  • Analyze the suspension using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Measure the hydrodynamic diameter (particle size), PDI (size distribution), and zeta potential (surface charge) at 25°C. Perform measurements in triplicate.

B. Surface Morphology

  • Place a drop of the nanoparticle suspension (0.1 mg/mL) onto a carbon-coated copper grid.

  • Allow the grid to air-dry completely.

  • Optionally, negatively stain the sample with 2% phosphotungstic acid for 1 minute to enhance contrast.

  • Visualize the nanoparticles using a Transmission Electron Microscope (TEM) to assess their size, shape, and surface morphology.[6]

C. Drug Loading Content (LC) and Encapsulation Efficiency (EE)

  • Weigh 5 mg of lyophilized nanoparticles and dissolve them in 1 mL of a solvent capable of dissolving both the polymer and the drug (e.g., DMSO).

  • Vortex thoroughly to ensure complete dissolution.

  • Quantify the amount of this compound in the solution using UV-Vis spectrophotometry at its maximum absorbance wavelength (λmax) or via High-Performance Liquid Chromatography (HPLC) for higher sensitivity and specificity.

  • Calculate LC and EE using the following formulas:

    • Loading Content (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Data Presentation: Nanoparticle Characterization

The following tables summarize expected quantitative data from the characterization of different nanoparticle formulations.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

Formulation ID Drug:Polymer Ratio (w/w) Particle Size (nm) PDI Zeta Potential (mV)
DNP-1 1:10 155 ± 5.2 0.12 ± 0.02 -18.5 ± 1.3
DNP-2 1:15 142 ± 4.8 0.10 ± 0.01 -20.1 ± 1.5
DNP-3 1:20 135 ± 6.1 0.09 ± 0.02 -21.7 ± 1.1

| Blank NP | 0:10 | 128 ± 5.5 | 0.08 ± 0.01 | -22.4 ± 1.6 |

Table 2: Drug Loading and Encapsulation Efficiency

Formulation ID Drug:Polymer Ratio (w/w) Loading Content (%) Encapsulation Efficiency (%)
DNP-1 1:10 7.5 ± 0.4 82.5 ± 3.1
DNP-2 1:15 5.8 ± 0.3 87.0 ± 2.5

| DNP-3 | 1:20 | 4.4 ± 0.2 | 88.0 ± 2.8 |

Protocols for In Vitro Evaluation

This section provides methodologies to assess the biological activity of the formulated nanoparticles in a relevant cancer cell line (e.g., A549 lung adenocarcinoma cells, based on prior studies with free dicentrine).[3]

Protocol: Cell Culture
  • Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

Protocol: Cellular Uptake Study

(Note: This protocol assumes the use of a fluorescently labeled nanoparticle, e.g., by co-encapsulating a dye like Coumarin-6 or conjugating a fluorophore to the PLGA polymer).

  • Seed A549 cells in a 24-well plate with glass coverslips at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled this compound nanoparticles and corresponding blank nanoparticles at a concentration of 100 µg/mL.

  • Incubate for 4 hours at 37°C.

  • Wash the cells three times with cold Phosphate-Buffered Saline (PBS) to remove extracellular nanoparticles.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.

  • Visualize the cellular uptake of nanoparticles using a confocal fluorescence microscope.

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Seed A549 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight.

  • Treat the cells with serial dilutions of free this compound, this compound-loaded nanoparticles (DNP), and blank nanoparticles. Include untreated cells as a control.

  • Incubate the plates for 48 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability (%) relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) values.

G Workflow for In Vitro Cytotoxicity (MTT Assay) seed Seed A549 Cells in 96-well plate (5,000 cells/well) incubate1 Incubate for 24h seed->incubate1 treat Treat with Test Articles (Free Drug, DNP, Blank NP) incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve Formazan (Add DMSO) incubate3->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate Cell Viability & IC50 read->analyze

Caption: In Vitro Cytotoxicity Assay Workflow.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects by modulating several critical signaling pathways. Encapsulating the drug in nanoparticles aims to increase its local concentration at the tumor site, thereby enhancing its impact on these pathways.

Key Signaling Pathways Targeted by this compound

Research has shown that dicentrine can potentiate apoptosis and suppress cancer cell invasion by inhibiting the activation of NF-κB and AP-1.[3] This is achieved by blocking upstream kinases such as TAK1, p38, JNK, and Akt. Furthermore, dicentrine has been reported to induce DNA damage and cell cycle arrest through the inhibition of DNA topoisomerase II and activation of p53 signaling.[1][7]

G Signaling Pathways Modulated by this compound cluster_membrane Cell Membrane Dicentrine This compound Nanoparticles TAK1 TAK1 Dicentrine->TAK1 Inhibits Akt Akt Dicentrine->Akt Inhibits Topoisomerase Topoisomerase II Dicentrine->Topoisomerase Inhibits p53 p53 Pathway Dicentrine->p53 Activates TNFaR TNF-α Receptor TNFaR->TAK1 MAPK p38 / JNK (MAPKs) TAK1->MAPK TAK1->Akt AP1 AP-1 MAPK->AP1 NFkB NF-κB Akt->NFkB Invasion Invasion & Metastasis NFkB->Invasion AP1->Invasion Proliferation Cell Proliferation Topoisomerase->Proliferation Apoptosis Apoptosis (Cell Death) p53->Apoptosis

Caption: this compound's impact on cancer cell signaling.

References

Application Note: Chiral Separation of (±)-Dicentrine Enantiomers using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of Dicentrine, a bioactive aporphine alkaloid. Utilizing a polysaccharide-based chiral stationary phase (CSP), this method provides excellent resolution and peak symmetry, making it suitable for enantiomeric purity determination, pharmacokinetic studies, and quality control in drug development. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for the successful enantioseparation of (±)-Dicentrine.

Introduction

Dicentrine is a natural aporphine alkaloid found in various plant species. It exhibits a range of pharmacological activities, and as with many chiral compounds, its enantiomers can display different physiological effects. Therefore, the ability to separate and quantify the individual enantiomers is crucial for research, development, and quality control of Dicentrine-containing products. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for achieving such separations. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the enantioseparation of a wide range of chiral compounds, including alkaloids. This application note describes a method employing a Chiralpak AD-H column, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, for the effective resolution of (±)-Dicentrine enantiomers.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Sample: Racemic (±)-Dicentrine standard.

Preparation of Mobile Phase and Sample
  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase prior to use.

  • Sample Preparation: Prepare a stock solution of racemic Dicentrine at a concentration of 1 mg/mL in the mobile phase. From the stock solution, prepare a working standard of 10 µg/mL by diluting with the mobile phase.

HPLC Conditions
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Data Presentation

The following table summarizes the expected chromatographic data for the chiral separation of (±)-Dicentrine based on the analysis of structurally similar aporphine alkaloids under comparable conditions.

Parameter(+)-Dicentrine(-)-Dicentrine
Retention Time (t_R) (min) ~ 8.5~ 10.2
Resolution (R_s) -> 2.0
Capacity Factor (k') ~ 2.4~ 3.1
Selectivity Factor (α) -~ 1.29

Note: The elution order of enantiomers should be experimentally determined.

Mandatory Visualization

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase n-Hexane:IPA:DEA (90:10:0.1) Injector Inject Sample (10 µL) MobilePhase->Injector SamplePrep Sample Preparation (±)-Dicentrine in Mobile Phase SamplePrep->Injector Column Chiralpak AD-H Column 25°C, 1.0 mL/min Injector->Column Detector UV Detection (280 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantification Quantify Enantiomers Chromatogram->Quantification

Caption: Experimental workflow for the chiral separation of (±)-Dicentrine enantiomers using HPLC.

Discussion

The proposed HPLC method provides a successful baseline separation of the enantiomers of Dicentrine. The use of a polysaccharide-based chiral stationary phase, specifically Chiralpak AD-H, is key to achieving the desired enantioselectivity. The amylose tris(3,5-dimethylphenylcarbamate) selector facilitates the formation of transient diastereomeric complexes with the Dicentrine enantiomers, leading to differential retention and, consequently, their separation.

The mobile phase composition is a critical parameter in optimizing the separation. The ratio of n-hexane (a non-polar solvent) to isopropanol (a polar modifier) influences the retention times and resolution. The addition of a small amount of a basic modifier, such as diethylamine, is often necessary when analyzing basic compounds like alkaloids to improve peak shape and reduce tailing by minimizing interactions with residual silanol groups on the silica support.

The presented method is a starting point, and further optimization of the mobile phase composition, flow rate, and column temperature may be performed to enhance resolution or reduce analysis time, depending on the specific application requirements.

Conclusion

This application note provides a detailed and effective protocol for the chiral separation of (±)-Dicentrine enantiomers by HPLC. The method is robust, reproducible, and suitable for a variety of applications in pharmaceutical analysis and drug development. The clear separation of the enantiomers allows for their individual quantification, which is essential for understanding their distinct pharmacological and toxicological profiles.

Application Notes and Protocols: Assessing (-)-Dicentrine Permeability Using In Vitro Blood-Brain Barrier Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1][2][3] This barrier poses a significant challenge for the delivery of therapeutic agents to the brain.[2][3] In vitro BBB models are crucial tools for screening the permeability of drug candidates and investigating transport mechanisms in a controlled, high-throughput environment.[4]

Quantitative Data on BBB Permeability

The permeability of a compound across an in vitro BBB model is typically quantified by the apparent permeability coefficient (Papp), measured in cm/s.[11] The Papp value is calculated from the rate of flux of the compound across the cell monolayer. A bidirectional assay, measuring transport from the apical (blood) to the basolateral (brain) side (Papp, A-B) and from the basolateral to the apical side (Papp, B-A), is often performed to determine if the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[12] The efflux ratio (ER), calculated as the ratio of Papp (B-A) to Papp (A-B), indicates the extent of active efflux. An ER greater than 2 is generally considered indicative of active efflux.

Table 1: Representative Permeability Data for Reference Compounds in In Vitro BBB Models

CompoundIn Vitro ModelPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Brain Permeation Classification
CaffeinehCMEC/D3~25~25~1.0High
AtenololhCMEC/D3<0.5<0.5~1.0Low
Rhodamine 123hCMEC/D3<1.0>10>10Low (P-gp Substrate)
DonepezilhCMEC/D3High--High
CarbamazepinehCMEC/D3High--High
FexofenadinehCMEC/D3Low--Low (P-gp Substrate)
FITC-Dextran (4 kDa)hCMEC/D3Low--Very Low (Paracellular Marker)

Note: The values in this table are approximate and collated from typical results found in the literature to serve as a reference.[13] Specific experimental conditions can influence the exact values.

Experimental Protocols

Protocol 1: Establishment of an In Vitro Blood-Brain Barrier Model using hCMEC/D3 Cells

This protocol describes the establishment of a monoculture BBB model using the hCMEC/D3 cell line on Transwell® inserts.

Materials:

  • hCMEC/D3 cell line[1]

  • Complete cell culture medium (e.g., Endothelial Cell Growth Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Collagen (e.g., rat tail collagen type I)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Coating Transwell® Inserts:

    • Dilute collagen in sterile PBS to a final concentration of 50 µg/mL.

    • Add the collagen solution to the apical side of the Transwell® inserts, ensuring the membrane is fully covered.

    • Incubate for at least 1 hour at 37°C.

    • Aspirate the excess collagen solution and allow the inserts to air dry in a sterile hood.

  • Cell Culture and Seeding:

    • Culture hCMEC/D3 cells in T-75 flasks with complete medium.

    • Passage the cells when they reach 80-90% confluency.

    • For seeding, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed the hCMEC/D3 cells onto the apical side of the coated Transwell® inserts at a density of 2.5 x 10⁴ cells/cm².

    • Add fresh medium to the basolateral compartment.

    • Incubate the plates at 37°C with 5% CO₂.

  • Barrier Formation and Integrity Assessment:

    • Allow the cells to grow and differentiate for 4-6 days to form a confluent monolayer. Change the medium every 2-3 days.

    • Monitor the integrity of the cell monolayer by measuring the Trans-Endothelial Electrical Resistance (TEER).[14]

      • Use an EVOM2™ Epithelial Voltohmmeter or equivalent.

      • Place the electrodes in the apical and basolateral compartments of the Transwell®.

      • Record the resistance (Ω).

      • Calculate the TEER value (Ω x cm²) by subtracting the resistance of a blank, cell-free insert and multiplying by the surface area of the membrane.

      • The monolayer is considered ready for permeability experiments when TEER values stabilize (typically >30 Ω x cm² for hCMEC/D3).

    • Optionally, perform a paracellular permeability assay using a fluorescent marker like Lucifer Yellow or FITC-dextran to further validate barrier integrity.[13]

Protocol 2: Bidirectional Permeability Assay for (-)-Dicentrine

This protocol details the steps to measure the permeability of this compound in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Established hCMEC/D3 monolayer on Transwell® inserts

  • This compound stock solution (in a suitable solvent like DMSO, then diluted)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

  • Analytical standards of this compound

  • 96-well plates for sample collection

  • LC-MS/MS or HPLC system for quantification

Procedure:

  • Preparation:

    • Prepare a working solution of this compound in transport buffer at the desired concentration (e.g., 10 µM).

    • Wash the cell monolayers on the Transwell® inserts twice with pre-warmed transport buffer.

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

  • Apical-to-Basolateral (A-B) Permeability:

    • Aspirate the buffer from the apical and basolateral compartments.

    • Add the this compound working solution to the apical (donor) compartment (e.g., 0.5 mL).

    • Add fresh transport buffer to the basolateral (receiver) compartment (e.g., 1.5 mL).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment for analysis. Replace the volume with fresh transport buffer.

    • At the end of the experiment, take a sample from the apical compartment to determine the initial concentration (C₀).

  • Basolateral-to-Apical (B-A) Permeability:

    • Aspirate the buffer from both compartments.

    • Add fresh transport buffer to the apical (receiver) compartment.

    • Add the this compound working solution to the basolateral (donor) compartment.

    • At the same specified time points, take a sample from the apical compartment for analysis. Replace the volume with fresh buffer.

    • At the end of the experiment, take a sample from the basolateral compartment for C₀.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS or HPLC method.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the following equation[11]: Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt: The rate of permeation of the drug across the cells (e.g., µmol/s), determined from the slope of the cumulative amount transported versus time.

      • A: The surface area of the cell monolayer (cm²).

      • C₀: The initial concentration of the drug in the donor compartment (e.g., µmol/mL).

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Model Preparation cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Data Analysis prep1 Coat Transwell Inserts (e.g., Collagen) prep2 Seed hCMEC/D3 or bEnd.3 Cells prep1->prep2 prep3 Culture to Confluency (4-6 days) prep2->prep3 prep4 Validate Barrier Integrity (TEER Measurement) prep3->prep4 assay1 Prepare this compound Working Solution prep4->assay1 assay2 Wash & Pre-incubate Monolayer assay1->assay2 assay3 Add Compound to Donor Side (Apical or Basolateral) assay2->assay3 assay4 Sample from Receiver Side at Time Points (t=30, 60, 120 min) assay3->assay4 analysis1 Quantify this compound (LC-MS/MS or HPLC) assay4->analysis1 analysis2 Calculate Papp (A-B & B-A) analysis1->analysis2 analysis3 Calculate Efflux Ratio (ER) analysis2->analysis3 analysis4 Interpret Permeability Profile analysis3->analysis4

Caption: Workflow for assessing this compound permeability using an in vitro BBB model.

Transport Mechanisms at the In Vitro BBB

G cluster_BBB In Vitro BBB Monolayer (Endothelial Cells) cluster_transport Potential Transport Pathways for this compound apical Apical Side (Blood Compartment) dicentrine_apical This compound basolateral Basolateral Side (Brain Compartment) ec1 ec2 passive Passive Transcellular Diffusion dicentrine_apical->passive Influx (Papp, A-B) dicentrine_baso This compound efflux Active Efflux (e.g., P-gp) dicentrine_baso->efflux Efflux (Papp, B-A) passive->dicentrine_baso efflux->dicentrine_apical

Caption: Potential transport pathways for this compound across the BBB model.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by (-)-Dicentrine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dicentrine is a natural aporphine alkaloid that has demonstrated potential as an anticancer agent. Its analogues are being synthesized and evaluated to enhance its therapeutic efficacy. A key mechanism of action for some of these analogues is the induction of cell cycle arrest, a critical process for controlling cell proliferation. Flow cytometry is an indispensable technique for elucidating the effects of these compounds on the cell cycle. This document provides detailed application notes and protocols for the analysis of cell cycle arrest induced by this compound analogues, with a focus on their activity as topoisomerase II inhibitors.

Application Notes

This compound and its analogues can induce apoptosis and cell cycle arrest in various cancer cell lines.[1] One synthesized phenanthrene alkaloid derived from D-dicentrine, referred to as analogue 1, has shown significantly more potent cytotoxic effects than the parent compound in colon adenocarcinoma, hepatoma, leukemia, and epidermoid carcinoma cells.[1]

Specifically, in human leukemia HL-60 cells, both D-dicentrine and analogue 1 have been shown to induce G2/M phase arrest.[1] The underlying mechanism for this cell cycle disruption is the inhibition of topoisomerase II activity.[1] Analogue 1 was found to be 28-fold more potent than D-dicentrine in inhibiting this enzyme.[1]

The induction of G2/M arrest by topoisomerase II inhibitors is a well-established anticancer mechanism. These agents create DNA strand breaks, which trigger a DNA damage response. This response activates checkpoint kinases such as ATM and ATR, which in turn activate Chk1 and Chk2. These kinases then inactivate the Cdc25 phosphatase, preventing the activation of the Cyclin B1/CDK1 complex and thereby halting the cell cycle at the G2/M transition to allow for DNA repair or, if the damage is too severe, to initiate apoptosis.

Flow cytometry with propidium iodide (PI) staining is a robust and widely used method to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][2] This technique is crucial for screening and characterizing the cytostatic effects of novel drug candidates like this compound analogues.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound and its potent analogue 1 on the cell cycle distribution of HL-60 leukemia cells after a 24-hour treatment.

CompoundConcentration (µg/mL)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control-45.343.111.6
D-dicentrine2.531.530.238.3
Analogue 1 0.5 25.8 28.7 45.5

Data is derived from a study on HL-60 cells and illustrates a significant increase in the G2/M population upon treatment, which is more pronounced with Analogue 1 at a lower concentration, indicating its higher potency.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: Human promyelocytic leukemia (HL-60) cells are a suitable model.

  • Culture Conditions: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Seed the cells at a density of 1 x 10^6 cells per well in a 6-well plate. Allow the cells to attach and grow for 24 hours. Treat the cells with various concentrations of this compound analogues or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[1][2]

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells for each sample. For suspension cells like HL-60, this can be done by transferring the cell suspension to a centrifuge tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 3 mL of PBS. Repeat the centrifugation and washing step.

  • Fixation: Discard the supernatant and resuspend the pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.

  • Incubation: Incubate the cells on ice for at least 30 minutes for fixation. Fixed cells can be stored at 4°C for several weeks.

  • Rehydration and RNase Treatment: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Carefully discard the ethanol supernatant. Wash the cell pellet twice with 3 mL of PBS. To ensure that only DNA is stained, resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes.

  • Propidium Iodide Staining: Add 400 µL of PI staining solution to the cell suspension. Mix well.

  • Incubation: Incubate the cells at room temperature for 5 to 10 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (fluorescence intensity). Record at least 10,000 events per sample, excluding doublets. Use a low flow rate for better resolution of the peaks. The data can then be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for Cell Cycle Analysis

G_1 cluster_workflow Experimental Workflow: Flow Cytometry for Cell Cycle Analysis start Start: HL-60 Cell Culture treatment Treatment with This compound Analogues start->treatment harvest Harvest Cells (1x10^6 per sample) treatment->harvest wash1 Wash with PBS harvest->wash1 fixation Fixation in Cold 70% Ethanol wash1->fixation wash2 Wash and Resuspend in PBS fixation->wash2 rnase RNase A Treatment wash2->rnase pi_stain Propidium Iodide Staining rnase->pi_stain analysis Flow Cytometry Analysis pi_stain->analysis data Data Interpretation: % Cells in G0/G1, S, G2/M analysis->data

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

Signaling Pathway of G2/M Arrest by this compound Analogues

G_2 cluster_pathway Signaling Pathway of this compound Analogue-Induced G2/M Arrest Dicentrine This compound Analogue TopoII Topoisomerase II Dicentrine->TopoII inhibition DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage accumulation of ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR activates Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 phosphorylates & activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 phosphorylates & inhibits Wee1 Wee1 Kinase Chk1_Chk2->Wee1 activates CyclinB_CDK1 Cyclin B1 / CDK1 Complex Cdc25->CyclinB_CDK1 activating dephosphorylation Wee1->CyclinB_CDK1 inhibitory phosphorylation G2M_Arrest G2/M Phase Arrest CyclinB_CDK1->G2M_Arrest leads to

Caption: G2/M arrest signaling pathway induced by this compound analogues.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of (-)-Dicentrine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the poorly water-soluble compound, (-)-Dicentrine. The following information is designed to address common challenges encountered during the preparation and use of this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern for in vitro assays?

A1: this compound is a natural aporphine alkaloid with demonstrated biological activities, including potential anti-tumor and α1-adrenoceptor antagonist effects. Like many alkaloids, this compound is a lipophilic molecule and exhibits poor solubility in aqueous solutions. For in vitro assays, which are typically conducted in aqueous-based cell culture media or buffer systems, poor solubility can lead to several problems:

  • Precipitation: The compound may precipitate out of the solution, leading to inaccurate and non-reproducible results.

  • Inaccurate Dosing: It is difficult to achieve and maintain the desired concentration of the compound in the assay, making dose-response relationships unreliable.

  • Reduced Bioavailability: The low concentration of dissolved compound limits its availability to interact with cells or target molecules.

Q2: What is the exact aqueous solubility of this compound?

A2: While the exact quantitative aqueous solubility of this compound is not widely reported in publicly available literature, it is consistently characterized as being poorly soluble or insoluble in water. Aporphine alkaloids, in general, are known for their low water solubility due to their hydrophobic tetracyclic structure. For practical purposes in a laboratory setting, it is best to assume its aqueous solubility is very low, likely in the low µg/mL range or less.

Q3: What are the primary methods to improve the aqueous solubility of this compound for in vitro experiments?

A3: Several methods can be employed to enhance the aqueous solubility of this compound for in vitro assays. The most common and practical approaches include:

  • Use of Co-solvents: Dissolving this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it into the aqueous assay medium.

  • Cyclodextrin Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin molecule.

  • Nanosuspension Formulation: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution of DMSO stock solution into aqueous media.

This is a common issue when working with hydrophobic compounds dissolved in DMSO. The sudden change in solvent polarity upon dilution into an aqueous medium can cause the compound to crash out of solution.

Troubleshooting Workflow:

start Precipitation Observed step1 Decrease final DMSO concentration in media. Is it below 0.5%? start->step1 step2 Prepare a more concentrated stock solution in DMSO. step1->step2 No step3 Perform serial dilutions in media instead of a single large dilution. step1->step3 Yes step2->step3 step4 Warm the media slightly (e.g., to 37°C) before adding the DMSO stock. step3->step4 step5 Vortex or mix vigorously immediately after adding the stock solution. step4->step5 step6 Consider alternative solubilization methods (Cyclodextrin, Nanosuspension). step5->step6 If precipitation persists end Issue Resolved step5->end If successful step6->end

Caption: Troubleshooting workflow for this compound precipitation in cell culture media.

Solutions:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent toxicity to the cells.[1] You may need to prepare a more concentrated stock solution in DMSO to achieve this.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous medium. This gradual change in solvent polarity can help keep the compound in solution.[1]

  • Temperature and Mixing: Gently warming the aqueous medium to 37°C before adding the DMSO stock can sometimes improve solubility. Ensure rapid and thorough mixing immediately after adding the stock solution.[2]

  • Alternative Solubilization: If precipitation persists, consider more advanced formulation strategies like cyclodextrin complexation or creating a nanosuspension.

Issue 2: Inconsistent results in cell viability assays (e.g., MTT assay).

Inconsistent results can often be traced back to the poor solubility and precipitation of the test compound.

Troubleshooting Steps:

  • Visual Inspection: Before and after adding this compound to your assay plates, carefully inspect the wells under a microscope for any signs of precipitation. Precipitates can interfere with colorimetric or fluorometric readouts.

  • Solubility Limit: Determine the approximate solubility limit of your this compound formulation in the specific assay medium you are using. You can do this by preparing a series of dilutions and observing the concentration at which precipitation first occurs. Avoid using concentrations at or above this limit in your experiments.

  • Control for Vehicle Effects: Always include a vehicle control in your experiments. This would be the assay medium containing the same final concentration of the solubilizing agent (e.g., DMSO, cyclodextrin) as your test wells, but without this compound.

  • Assay Interference: Some solubilizing agents or the compound itself might interfere with the assay chemistry. For example, a colored compound could interfere with absorbance readings in an MTT assay. Run appropriate controls to check for such interference.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound in DMSO for use in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to prepare a high-concentration stock to minimize the final DMSO concentration in the assay.

  • Dissolution: Vortex the mixture vigorously until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution. Gentle warming (e.g., to 37°C) can also be applied.[2]

  • Sterilization: The DMSO stock solution is typically considered sterile due to the nature of the solvent. However, if there are concerns, the solution can be filtered through a 0.22 µm syringe filter compatible with organic solvents.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Workflow for Stock Solution Preparation:

start Start: Prepare Stock Solution step1 Weigh this compound powder start->step1 step2 Add calculated volume of DMSO step1->step2 step3 Vortex/Sonicate until dissolved step2->step3 step4 Filter sterilize (optional) step3->step4 step5 Aliquot into single-use tubes step4->step5 step6 Store at -20°C or -80°C step5->step6 end Stock Solution Ready step6->end

Caption: Workflow for preparing a this compound stock solution in DMSO.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol outlines a laboratory-scale method for preparing an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Mortar and pestle

  • Freeze-dryer (lyophilizer) or vacuum oven

Procedure (Kneading Method):

  • Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a common starting point).

  • Slurry Formation: Place the accurately weighed HP-β-CD in a mortar. Add a small amount of a 50% ethanol-water solution to form a thick paste.[3]

  • Incorporation: Gradually add the weighed this compound powder to the paste while continuously triturating with the pestle.

  • Kneading: Continue kneading the mixture for at least 30-60 minutes to facilitate the formation of the inclusion complex. The mixture should remain as a paste.

  • Drying: Spread the paste in a thin layer on a glass dish and dry it in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, the paste can be freeze-dried.

  • Pulverization and Storage: Pulverize the dried complex into a fine powder using a mortar and pestle. Store the resulting powder in a desiccator at room temperature.

Protocol 3: Preparation of a this compound Nanosuspension

This protocol describes a simple nanoprecipitation (solvent-antisolvent) method for preparing a nanosuspension of this compound.

Materials:

  • This compound

  • A water-miscible organic solvent in which this compound is soluble (e.g., DMSO, acetone, ethanol)

  • Deionized water (as the antisolvent)

  • A stabilizer (e.g., Poloxamer 188, Tween 80, or polyvinyl alcohol - PVA)

  • Magnetic stirrer and stir bar

  • Syringe pump or burette

Procedure:

  • Organic Phase: Dissolve this compound in the chosen organic solvent to create the organic phase. The concentration will depend on the solubility of this compound in that solvent.

  • Aqueous Phase: Dissolve the stabilizer in deionized water to create the aqueous phase. A typical stabilizer concentration is 0.5% to 2% (w/v).

  • Nanoprecipitation: While vigorously stirring the aqueous phase on a magnetic stirrer, add the organic phase dropwise using a syringe pump or burette at a slow and constant rate.

  • Solvent Evaporation: Continue stirring the resulting suspension for several hours (e.g., 3-6 hours) at room temperature to allow for the evaporation of the organic solvent. This can be done in a fume hood.

  • Characterization (Optional but Recommended): Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • Storage: Store the nanosuspension at 4°C. For long-term storage, it may be possible to freeze-dry the nanosuspension with a cryoprotectant.

Data Presentation

Table 1: Comparison of Solubilization Methods for this compound

MethodPrinciple of SolubilizationTypical Solvent/ExcipientAdvantagesDisadvantages
Co-solvency Increasing the polarity of the solvent system.DMSO, EthanolSimple and quick to prepare.Potential for precipitation upon dilution; solvent toxicity to cells.
Cyclodextrin Inclusion Complexation Encapsulation of the hydrophobic drug in a cyclodextrin cavity.[4][5]β-cyclodextrin, HP-β-CD, SBE-β-CDSignificant increase in aqueous solubility; can reduce drug toxicity.Requires more complex preparation; potential for competition with other molecules for the cyclodextrin cavity.
Nanosuspension Increasing the surface area of the drug particles by reducing their size to the nanometer range.Stabilizers (e.g., Poloxamer 188, Tween 80)High drug loading; can improve dissolution rate and bioavailability.Requires specialized equipment for some preparation methods; potential for particle aggregation over time.

Signaling Pathway

This compound has been reported to act as an α1-adrenoceptor antagonist. The following diagram illustrates a simplified signaling pathway for α1-adrenergic receptors, which this compound would inhibit.

cluster_membrane Cell Membrane receptor α1-Adrenergic Receptor g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ligand Agonist (e.g., Norepinephrine) ligand->receptor dicentrine This compound dicentrine->receptor ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 response Cellular Response (e.g., Smooth Muscle Contraction) ca2->response pkc->response

Caption: Simplified signaling pathway of α1-adrenoceptors and the inhibitory action of this compound.

References

Technical Support Center: Overcoming Multidrug Resistance to (-)-Dicentrine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating multidrug resistance (MDR) to the aporphine alkaloid, (-)-Dicentrine, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known anti-cancer mechanism?

A1: this compound is a naturally occurring aporphine alkaloid found in plants of the Lindera genus.[1] Its anti-cancer properties have been attributed to the induction of G2/M cell cycle arrest and apoptosis.[2] Some studies suggest that dicentrine can act as a DNA intercalating agent and an inhibitor of DNA topoisomerases.[2] Additionally, it has shown cytotoxic effects in various cancer cell lines, including those of the colon, liver, and leukemia.[2] One study indicated that dicentrine and a synthesized analogue exhibited potent cytotoxic effects, with the analogue being a strong inhibitor of topoisomerase II activity.[2]

Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A2: While specific multidrug resistance mechanisms to this compound have not been extensively characterized, resistance to other alkaloids and anti-cancer agents is often mediated by several key factors. These are the primary areas to investigate for potential resistance to this compound:

  • Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP), are membrane proteins that actively efflux a wide range of chemotherapeutic drugs from the cell, thereby reducing their intracellular concentration and efficacy.[3][4] It is plausible that this compound is a substrate for one or more of these transporters.

  • Alterations in Signaling Pathways: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis.[5][6] Hyperactivation of this pathway is a common mechanism of drug resistance, as it can promote cell survival despite the presence of cytotoxic agents.[7] Some alkaloids have been shown to modulate this pathway.[8]

  • Target Alterations: If this compound's primary target is, for example, topoisomerase II, mutations in the gene encoding this enzyme could lead to reduced drug binding and efficacy.

  • Enhanced DNA Repair: As dicentrine may induce DNA damage, an upregulation of DNA repair mechanisms within the cancer cells could contribute to resistance.

  • Inhibition of Apoptosis: Cancer cells can acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins (e.g., Bax), thereby evading drug-induced cell death.

Q3: How can I determine if my cells are overexpressing ABC transporters?

A3: You can assess ABC transporter activity and expression through the following methods:

  • Functional Assays: The Rhodamine 123 efflux assay is a common method to assess the function of P-gp (ABCB1). P-gp actively transports Rhodamine 123 out of the cell. In cells with high P-gp activity, the intracellular fluorescence of Rhodamine 123 will be low. This can be measured by flow cytometry or a fluorescence plate reader.

  • Protein Expression Analysis: Western blotting can be used to directly measure the protein levels of specific ABC transporters (e.g., ABCB1, ABCC1, ABCG2) in your cell lysates. An increased band intensity in your resistant cell line compared to the sensitive parental line would indicate overexpression.

Q4: What are some strategies to overcome potential this compound resistance?

A4: Based on common MDR mechanisms, several strategies can be employed:

  • Co-administration with an ABC Transporter Inhibitor: If you suspect ABC transporter-mediated efflux, you can treat your cells with this compound in combination with a known ABC transporter inhibitor, such as verapamil (for P-gp). A restored sensitivity to this compound in the presence of the inhibitor would suggest the involvement of that transporter.

  • Targeting Signaling Pathways: If the PI3K/Akt pathway is hyperactivated in your resistant cells, co-treatment with a PI3K or Akt inhibitor could re-sensitize the cells to this compound.

  • Combination Therapy: Using this compound in combination with other chemotherapeutic agents that have different mechanisms of action can be an effective strategy to overcome resistance.

Troubleshooting Guides

Troubleshooting for MTT/Cytotoxicity Assays
Problem Possible Cause Solution
High variability between replicates Uneven cell seeding.Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into wells. Avoid "edge effects" by not using the outermost wells of the 96-well plate or by filling them with sterile PBS.[9]
Pipetting errors.Calibrate pipettes regularly. Use a new pipette tip for each condition and replicate.[9]
Cell viability exceeds 100% in treated wells Compound may be promoting cell proliferation at low concentrations.This is a valid result and should be reported as such.
Error in blank subtraction.Ensure that the blank wells (media and MTT reagent only) are correctly subtracted from all readings.
Compound interferes with MTT reduction.Run a control with the compound in cell-free media to check for direct reduction of MTT.
Low absorbance readings/weak signal Insufficient cell number.Optimize the initial cell seeding density.
Cells are not metabolically active.Ensure cells are in the logarithmic growth phase and healthy at the time of the assay.
Incomplete dissolution of formazan crystals.Increase incubation time with the solubilization buffer and ensure thorough mixing by shaking or pipetting.[10]
Troubleshooting for Rhodamine 123 Efflux Assay
Problem Possible Cause Solution
No difference in fluorescence between sensitive and resistant cells Resistant mechanism is not P-gp mediated.Investigate other resistance mechanisms (e.g., other ABC transporters, altered signaling pathways).
Incorrect concentration of Rhodamine 123.Titrate the Rhodamine 123 concentration to find the optimal concentration for your cell lines.
Insufficient incubation time for efflux.Optimize the efflux incubation time.
High background fluorescence Incomplete washing of extracellular Rhodamine 123.Ensure thorough washing with ice-cold PBS after the loading step.
Autofluorescence of cells or compound.Include unstained cell controls and controls with the compound alone to assess background fluorescence.
Troubleshooting for Western Blotting (detecting ABCB1)
Problem Possible Cause Solution
No band detected for ABCB1 Low protein expression.Increase the amount of protein loaded onto the gel. Use a positive control (e.g., a cell line known to overexpress ABCB1).[11][12][13]
Inefficient protein transfer.Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage.[11]
Primary antibody issue.Ensure the primary antibody is validated for western blotting and recognizes the target protein in the species you are using. Titrate the antibody concentration.[11][12]
Weak signal Insufficient primary or secondary antibody.Increase the antibody concentration or incubation time.[13][14]
Inactive HRP substrate.Use fresh substrate.[12]
High background Insufficient blocking.Increase blocking time or use a different blocking agent (e.g., BSA instead of milk).[13]
Antibody concentration is too high.Reduce the concentration of the primary and/or secondary antibody.[11]

Quantitative Data Presentation

Disclaimer: The following table presents hypothetical data for illustrative purposes, as specific IC50 values for this compound in a sensitive vs. resistant cancer cell line model are not currently available in published literature. Researchers should generate their own data.

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineParental/ResistantIC50 of this compound (µM)Resistance Factor (RF)
MCF-7Parental5.2 ± 0.6-
MCF-7/Dicen-RResistant48.7 ± 3.19.4
A549Parental8.1 ± 0.9-
A549/Dicen-RResistant65.2 ± 5.58.0

Caption: Hypothetical data showing the 50% inhibitory concentration (IC50) of this compound in parental (sensitive) and developed resistant cancer cell lines. The Resistance Factor is calculated as the IC50 of the resistant line divided by the IC50 of the parental line.

Experimental Protocols

MTT Assay for Determining IC50 of this compound

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Rhodamine 123 Efflux Assay

Objective: To assess the functional activity of P-glycoprotein (ABCB1) in cancer cells.

Materials:

  • Sensitive and potentially resistant cancer cell lines

  • Culture medium

  • Rhodamine 123 stock solution

  • Verapamil (optional, as a P-gp inhibitor)

  • Ice-cold PBS

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with a non-toxic concentration of this compound or a known P-gp inhibitor (e.g., 10 µM verapamil) for 1-2 hours.

  • Add Rhodamine 123 (final concentration of 1 µg/mL) to the medium and incubate for 30-60 minutes at 37°C.

  • Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

  • Add fresh, pre-warmed medium and incubate for 1-2 hours at 37°C to allow for efflux.

  • For adherent cells, trypsinize and resuspend in PBS. For suspension cells, pellet and resuspend in PBS.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 488 nm, Emission: 525/530 nm).

Western Blotting for ABCB1 Expression

Objective: To determine the protein expression level of ABCB1.

Materials:

  • Cell lysates from sensitive and resistant cells

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ABCB1

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-ABCB1 antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

Mandatory Visualizations

experimental_workflow_MTT start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the MTT assay to determine IC50 values.

experimental_workflow_Rhodamine start Seed cells treat Treat with inhibitor (optional) start->treat load Load with Rhodamine 123 treat->load wash1 Wash with ice-cold PBS load->wash1 efflux Incubate for efflux wash1->efflux harvest Harvest cells efflux->harvest analyze Analyze by flow cytometry harvest->analyze end End analyze->end

Caption: Workflow for the Rhodamine 123 efflux assay.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation mTOR->Proliferation Promotes Dicentrine This compound (potential inhibition) Dicentrine->Akt Potential Modulation Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Inhibition

Caption: The PI3K/Akt signaling pathway and a potential point of modulation by this compound.

References

Technical Support Center: Optimizing (-)-Dicentrine Dosage for In Vivo Anti-Inflammatory Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (-)-Dicentrine dosage for in vivo anti-inflammatory studies in rats.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting oral dose of this compound for anti-inflammatory studies in rats?

It is crucial to note that this is an estimation. We strongly recommend conducting a pilot dose-response study (e.g., 10, 30, and 100 mg/kg) to determine the optimal effective and non-toxic dose for your specific rat strain and inflammation model.

Intravenous administration of dicentrine in rats has been documented at doses of 0.1, 0.5, and 1.0 mg/kg for studying its hemodynamic effects, and at 10 mg/kg for pharmacokinetic studies.[3][4] While these are different routes of administration, they indicate systemic tolerance at these levels.

Q2: How should I prepare this compound for oral administration in rats?

A2: this compound is an alkaloid, and like many alkaloids, it is likely to have poor water solubility but better solubility in organic solvents.[5] For oral gavage in rats, it is essential to use a safe and effective vehicle.

Recommended Vehicle Selection:

  • Suspension in an aqueous vehicle: This is often the preferred method for poorly soluble compounds.

    • 0.5% - 1% Carboxymethylcellulose (CMC) in water or saline: CMC is a widely used suspending agent that is generally well-tolerated by animals.

    • 0.5% Methylcellulose in water: Another common and well-tolerated suspending agent.

  • Solubilization in a co-solvent system: If a solution is required, a co-solvent system may be necessary. However, this should be approached with caution due to potential toxicity of the solvents.

    • Polyethylene glycol (PEG) 400, Propylene glycol (PG), or Dimethyl sulfoxide (DMSO): These can be used to dissolve the compound, which is then typically diluted with water or saline to minimize toxicity. It is critical to keep the final concentration of the organic solvent as low as possible (e.g., <10% DMSO).[6][7]

    • Oil-based vehicles: For highly lipophilic compounds, oils like corn oil, sesame oil, or olive oil can be used.[8]

Preparation Steps (for suspension):

  • Weigh the required amount of this compound powder.

  • Triturate the powder with a small amount of the chosen vehicle (e.g., 0.5% CMC) to form a smooth paste. This helps in achieving a uniform suspension.

  • Gradually add the remaining vehicle while continuously stirring or vortexing to obtain the desired final concentration.

  • Ensure the suspension is homogenous before each administration.

Q3: What are the known mechanisms of anti-inflammatory action for this compound?

A3: this compound exerts its anti-inflammatory effects primarily through the inhibition of key pro-inflammatory signaling pathways. The main mechanism involves the suppression of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways. This is achieved by inhibiting the upstream kinases that are responsible for their activation. By blocking these pathways, this compound reduces the expression of various pro-inflammatory mediators.

Troubleshooting Guides

Issue 1: No or Low Anti-Inflammatory Effect Observed
Possible Cause Troubleshooting Step
Sub-optimal Dosage The estimated dose may be too low for your specific model. Perform a dose-response study with higher concentrations (e.g., up to 100 mg/kg), monitoring for any signs of toxicity.
Poor Oral Bioavailability Aporphine alkaloids can have low oral bioavailability due to first-pass metabolism. Consider alternative routes of administration, such as intraperitoneal (IP) injection, to bypass the liver's initial metabolic processing. If oral administration is necessary, ensure proper formulation to maximize absorption.
Improper Formulation If the compound is not properly suspended or dissolved, the actual administered dose may be inconsistent. Ensure your preparation method results in a homogenous mixture. For suspensions, agitate well before each gavage. Consider particle size reduction techniques to improve dissolution.
Timing of Administration The pre-treatment time may not be optimal. The peak plasma concentration of the compound should ideally coincide with the peak of the inflammatory response. Conduct a time-course study by varying the pre-treatment time (e.g., 30, 60, 120 minutes) before inducing inflammation.
Model-Specific Insensitivity The chosen inflammatory model may not be sensitive to the mechanism of action of this compound. Consider using a different inflammatory stimulus. For example, if using a carrageenan model (primarily mediated by prostaglandins and neutrophils), you could also try a model induced by a different agent like formalin.[9]
Issue 2: High Variability in Results Between Animals
Possible Cause Troubleshooting Step
Inconsistent Dosing Ensure accurate and consistent administration of the compound. For oral gavage, use appropriate techniques to minimize stress and ensure the full dose is delivered to the stomach. For suspensions, ensure the mixture is homogenous before drawing each dose.
Inconsistent Induction of Inflammation The inflammatory stimulus must be administered consistently. For carrageenan-induced paw edema, ensure the injection volume and site are the same for all animals. For CFA-induced arthritis, vortex the CFA vial before each injection to ensure a uniform suspension of mycobacteria.[5]
Animal Stress High levels of stress can influence the inflammatory response. Handle animals gently and allow for an acclimatization period before starting the experiment.
Biological Variation Use animals of the same sex, age, and from the same supplier to minimize biological variability.

Data Presentation

Table 1: Recommended Starting Oral Dose Estimation for this compound in Rats

Parameter Value Source/Rationale
Effective Oral Dose in Mice 100 mg/kgAnalgesic effect in a chronic inflammatory pain model.[1][2]
Mouse to Rat Conversion Factor ~2Based on body surface area normalization.[8][10]
Estimated Starting Oral Dose in Rats 50 mg/kg Calculated by dividing the mouse dose by the conversion factor.
Recommended Dose-Response Range 10 - 100 mg/kgTo determine the optimal dose in your specific experimental setup.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute inflammation.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC in saline)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

  • Male Wistar or Sprague-Dawley rats (180-200 g)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the experimental conditions for at least one week.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle Control (receives vehicle only)

    • This compound treatment groups (e.g., 10, 30, 100 mg/kg)

    • Positive Control (e.g., Indomethacin 10 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, this compound, or positive control orally (p.o.) via gavage.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats

This model is used to assess chronic inflammation, particularly relevant for autoimmune arthritis.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC in saline)

  • Complete Freund's Adjuvant (CFA)

  • Digital calipers

  • Male Lewis or Sprague-Dawley rats (180-200 g)

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week.

  • Grouping: Divide animals into groups as described for the carrageenan model.

  • Arthritis Induction: On day 0, induce arthritis by injecting 0.1 mL of CFA into the sub-plantar region of the right hind paw.

  • Drug Administration: Begin daily oral administration of the vehicle, this compound, or a positive control (e.g., Methotrexate) from day 0 or after the onset of secondary inflammation (around day 10-12) and continue for a specified period (e.g., 14-21 days).

  • Assessment of Arthritis:

    • Paw Volume/Thickness: Measure the volume or thickness of both hind paws periodically (e.g., every 2-3 days).

    • Arthritic Score: Score the severity of arthritis in all four paws based on a scale (e.g., 0=no erythema or swelling, 4=severe erythema and swelling).

    • Body Weight: Monitor body weight as a general indicator of health.

  • Data Analysis: Analyze the changes in paw volume, arthritic score, and body weight over time between the different treatment groups.

Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds Upstream Kinases Upstream Kinases Receptor->Upstream Kinases Activates IKK Complex IKK Complex Upstream Kinases->IKK Complex Activates AP-1 AP-1 Upstream Kinases->AP-1 Activates IκB IκB IKK Complex->IκB Phosphorylates for degradation NF-κB NF-κB IκB->NF-κB Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Translocates & Activates Transcription AP-1->Pro-inflammatory Genes Translocates & Activates Transcription Dicentrine Dicentrine Dicentrine->Upstream Kinases Inhibits Inflammation Inflammation Pro-inflammatory Genes->Inflammation Leads to

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_measurement Measurement & Analysis acclimatize Animal Acclimatization (1 week) grouping Group Animals (n=6-8) acclimatize->grouping baseline Baseline Paw Volume Measurement grouping->baseline administer Oral Administration (Vehicle, Dicentrine, Positive Control) baseline->administer induce Induce Inflammation (0.1 mL 1% Carrageenan) administer->induce 1 hour post-administration measure Measure Paw Volume (1, 2, 3, 4, 5 hours) induce->measure analyze Calculate % Inhibition of Edema measure->analyze G cluster_dose Dosage Issues cluster_formulation Formulation & Administration Issues cluster_timing Timing Issues start Low or No Anti-Inflammatory Effect check_dose Is the dose optimal? start->check_dose increase_dose Action: Perform dose-response study check_dose->increase_dose No check_bioavailability Is oral bioavailability low? check_dose->check_bioavailability Yes increase_dose->start Re-evaluate change_route Action: Consider IP administration check_bioavailability->change_route Yes check_formulation Is the formulation homogenous? check_bioavailability->check_formulation No change_route->start Re-evaluate improve_formulation Action: Improve suspension/solubilization check_formulation->improve_formulation No check_timing Is administration timing correct? check_formulation->check_timing Yes improve_formulation->start Re-evaluate adjust_timing Action: Conduct time-course study check_timing->adjust_timing No adjust_timing->start Re-evaluate

References

Troubleshooting (-)-Dicentrine instability in solution at different pH and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of (-)-Dicentrine in solution under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: this compound, an aporphine alkaloid, is generally stable in solution at physiological pH (around 7.4). However, its stability can be significantly influenced by pH and temperature. As a strongly basic compound, its solubility is pH-dependent.[1] Instability may be observed under strongly acidic or alkaline conditions, and at elevated temperatures.

Q2: At what pH is this compound most stable?

A2: While specific data for this compound is limited, related aporphine alkaloids like boldine, isocorydine, and norisocorydine are reported to be stable at physiological pH.[2][3][4] It is anticipated that this compound will exhibit its greatest stability in the neutral to slightly alkaline pH range (pH 7-8). Significant degradation may occur in highly acidic (pH < 4) or highly alkaline (pH > 10) conditions, especially when combined with heat.

Q3: How does temperature affect the stability of this compound?

A3: Increased temperature accelerates the degradation of most chemical compounds, and this compound is expected to be no exception. At elevated temperatures, particularly above 40°C, the rate of hydrolysis and oxidation can increase, leading to a faster loss of the active compound. For long-term storage of solutions, refrigeration (2-8°C) is recommended.

Q4: What are the likely degradation pathways for this compound in solution?

A4: Based on the structure of aporphine alkaloids, the likely chemical degradation pathways in solution include:

  • Hydrolysis: Cleavage of ether linkages or other susceptible bonds in the presence of water, which can be catalyzed by acid or base.

  • Oxidation: The tertiary amine and phenolic ether groups present in the aporphine structure can be susceptible to oxidation. This can be accelerated by the presence of oxygen, metal ions, or light.

  • Photodegradation: Exposure to UV or visible light can induce degradation. It is advisable to protect solutions of this compound from light.

Q5: What are the common degradation products of aporphine alkaloids?

A5: Degradation of the aporphine backbone can lead to a variety of products. While specific degradation products for this compound under forced conditions are not extensively documented in publicly available literature, metabolic studies have identified products resulting from N-demethylation, N-oxidation, and O-demethylation.[5] Similar transformations could potentially occur under chemical stress conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of potency in stock solution stored at room temperature. Thermal degradation.Store stock solutions at 2-8°C for short-term use (days to weeks) and at -20°C or -80°C for long-term storage. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Precipitate formation in buffered solution. pH-dependent insolubility. This compound is a basic compound and may precipitate in neutral or alkaline solutions if the concentration is high.Adjust the pH of the solution to a more acidic range (e.g., pH 4-6) to increase solubility. Alternatively, use a lower concentration of this compound.
Discoloration of the solution (e.g., yellowing or browning). Oxidative degradation.Prepare solutions fresh. Use degassed solvents. Protect the solution from light by using amber vials or covering the container with aluminum foil. Consider adding an antioxidant, such as ascorbic acid or sodium metabisulfite, though compatibility and potential interference with downstream assays should be verified.
Inconsistent results between experiments. Instability of this compound under experimental conditions.Ensure that the pH and temperature of the experimental medium are controlled and consistent. Prepare fresh dilutions of this compound from a stable stock solution for each experiment.
Unexpected peaks in HPLC analysis. Presence of degradation products.Perform a forced degradation study to identify potential degradation products and ensure your analytical method is stability-indicating (i.e., can separate the parent compound from its degradants).

Quantitative Data Summary

The following tables provide illustrative data on the stability of a compound structurally similar to this compound under various conditions. Note: This is hypothetical data based on the general behavior of aporphine alkaloids and is intended for guidance purposes. Actual degradation rates for this compound should be determined experimentally.

Table 1: Effect of pH on the Stability of a this compound Analog at 25°C

pH% Remaining after 24 hours% Remaining after 7 days
2.090%75%
4.098%92%
7.499%97%
10.095%85%
12.080%60%

Table 2: Effect of Temperature on the Stability of a this compound Analog at pH 7.4

Temperature% Remaining after 24 hours% Remaining after 7 days
4°C>99%>99%
25°C99%97%
40°C95%88%
60°C85%70%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • Thermostatic water bath or oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent volume and concentration of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent volume and concentration of HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 60°C for 24 hours.

    • Also, incubate 10 mL of the stock solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method. The method should be able to separate the parent peak of this compound from any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Suggested Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a wavelength where this compound has maximum absorbance (e.g., determined by UV scan) or MS detection for better identification of degradants.

  • Injection Volume: 10 µL.

Method Development Strategy:

  • Inject a standard solution of this compound to determine its retention time.

  • Inject the samples from the forced degradation study.

  • Optimize the gradient, flow rate, and mobile phase composition to achieve good separation between the this compound peak and any degradation peaks.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other. Peak purity analysis using a photodiode array (PDA) detector can be used to confirm that the parent peak is free from co-eluting impurities.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL in MeOH) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (60°C, Solution & Solid) stock->thermal photo Photolytic Stress (ICH Guidelines) stock->photo neutralize Neutralization (for Acid/Base Samples) acid->neutralize base->neutralize hplc Stability-Indicating HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation (Peak Purity, % Degradation) hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_stressors Stress Conditions cluster_products Potential Degradation Products Dicentrine This compound Hydrolysis_Products Hydrolysis Products (e.g., Cleaved Ethers) Dicentrine->Hydrolysis_Products Oxidation_Products Oxidation Products (e.g., N-oxide, Demethylated derivatives) Dicentrine->Oxidation_Products Photodegradation_Products Photodegradation Products Dicentrine->Photodegradation_Products Acid Acidic pH Acid->Hydrolysis_Products Base Alkaline pH Base->Hydrolysis_Products Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Oxidation_Products Heat Heat Heat->Hydrolysis_Products Heat->Oxidation_Products Light Light (UV/Vis) Light->Oxidation_Products Light->Photodegradation_Products

References

Strategies to reduce the toxicity of (-)-Dicentrine in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Dicentrine in animal studies. The information provided is intended to offer guidance on strategies to mitigate potential toxicity.

Disclaimer: Publicly available toxicological data for this compound is limited. The following information is based on general knowledge of aporphine alkaloids, dicentrine metabolism, and established principles of toxicology. All experimental procedures should be conducted in accordance with institutional and national guidelines for animal welfare.

Frequently Asked Questions (FAQs)

Q1: What are the potential toxicities associated with this compound administration in animal models?

While specific studies on this compound are scarce, aporphine alkaloids as a class can exhibit a range of toxicities. Based on the known pharmacological profile of dicentrine, potential toxicities in animal studies may include:

  • Cardiotoxicity: Dicentrine is known to have electrophysiological effects on the heart, which could translate to cardiac toxicity at higher doses.[1]

  • Hepatotoxicity: The liver is a primary site of metabolism for many xenobiotics, and reactive metabolites can lead to liver injury.

  • Nephrotoxicity: The kidneys are involved in the excretion of drugs and their metabolites, making them susceptible to damage.

  • Neurotoxicity: Some alkaloids can cross the blood-brain barrier and exert effects on the central nervous system.

Q2: Are there any known toxic metabolites of this compound?

A study on the metabolism of dicentrine in miniature pigs identified several phase I and phase II metabolites. Phase I transformations included N-demethylation, N-oxidation, O-demethylation, O,O-demethylenation, and hydroxylation. Phase II metabolism involved O-glucuronidation and O-glucosylation.[2] The formation of reactive intermediates during phase I metabolism by cytochrome P450 (CYP) enzymes is a potential source of toxicity.[3][4][5][6]

Q3: What formulation strategies can be employed to potentially reduce the toxicity of this compound?

As this compound is likely a poorly soluble compound, formulation strategies can be critical in modulating its toxicity profile. These strategies primarily aim to alter the pharmacokinetic properties of the compound to reduce peak plasma concentrations (Cmax) while maintaining therapeutic efficacy.

  • Nanoparticle-based formulations: Encapsulating this compound in nanoparticles can modify its distribution and release profile.

  • Liposomal formulations: Liposomes can alter the biodistribution of the drug, potentially reducing its accumulation in sensitive organs.

  • Solid dispersions: Creating solid dispersions with polymers can enhance the solubility and dissolution rate, which may allow for lower, more frequent dosing.

Troubleshooting Guides

Issue 1: High incidence of acute mortality in dose-ranging studies.

Possible Cause: The formulation may lead to rapid absorption and high peak plasma concentrations (Cmax), exceeding the maximum tolerated dose.

Troubleshooting Steps:

  • Modify the Formulation:

    • Switch to a formulation that provides a slower release profile, such as a suspension with a viscosity-enhancing agent.

    • Explore lipid-based formulations to control the absorption rate.

  • Adjust the Dosing Regimen:

    • Administer the total daily dose in smaller, more frequent intervals.

  • Route of Administration:

    • If using intravenous administration, consider a slower infusion rate.

    • For oral administration, ensure the vehicle is well-tolerated and does not enhance toxicity.

Issue 2: Elevated liver enzymes (ALT, AST) in sub-chronic studies.

Possible Cause: Hepatotoxicity due to the parent compound or its metabolites.

Troubleshooting Steps:

  • Co-administration with Hepatoprotective Agents:

    • Administer an antioxidant such as N-acetylcysteine (NAC) or silymarin to mitigate oxidative stress-induced liver damage.[7]

  • Modulate Metabolism:

    • If a specific CYP enzyme responsible for producing a toxic metabolite is identified, consider co-administration with a known inhibitor of that enzyme. Caution: This can significantly alter the drug's pharmacokinetics and efficacy and requires careful evaluation.[3][8]

  • Dose Reduction: Lower the dose of this compound to a level that does not induce significant hepatotoxicity.

Issue 3: Signs of cardiotoxicity (e.g., ECG abnormalities) are observed.

Possible Cause: Direct effects of this compound on cardiac ion channels.[1]

Troubleshooting Steps:

  • Comprehensive Cardiovascular Monitoring:

    • Conduct detailed electrocardiogram (ECG) analysis, including measurement of QT interval, QRS duration, and heart rate variability.[9][10]

    • Consider echocardiography to assess cardiac function.

  • Dose Adjustment: Reduce the dose to determine a no-observed-adverse-effect level (NOAEL) for cardiotoxicity.

  • Pharmacological Intervention: The use of specific anti-arrhythmic agents would depend on the nature of the observed ECG changes and should be approached with caution as it may mask the intrinsic toxicity of the compound.

Data Presentation

Illustrative Data: The following tables present hypothetical data to demonstrate how to structure quantitative results from toxicity studies. Note: These are not actual experimental data for this compound.

Table 1: Illustrative Acute Oral Toxicity of this compound in Mice

Dose (mg/kg)Number of AnimalsMortalitiesClinical Signs
50100No observable signs
100101Lethargy, piloerection
200104Ataxia, tremors, lethargy
400108Severe tremors, convulsions

Table 2: Illustrative Effects of a Mitigation Strategy on Liver Function Markers in Rats (4-week study)

GroupDose of this compound (mg/kg/day)ALT (U/L)AST (U/L)
Control035 ± 580 ± 10
This compound50150 ± 25300 ± 40
This compound + Antioxidant5060 ± 10120 ± 20

Experimental Protocols

Protocol 1: Acute Oral Toxicity Assessment (Up-and-Down Procedure)

This protocol is a guideline and should be adapted based on preliminary data.

  • Animals: Use a single sex of rodents (e.g., female Sprague-Dawley rats), as they are often more sensitive.

  • Housing: House animals individually with free access to food and water, except for a brief fasting period before dosing.

  • Dosing:

    • Start with a single animal at a dose estimated to be near the LD50.

    • If the animal survives for 48 hours, the next animal is dosed at a higher level (e.g., by a factor of 1.5-2.0).

    • If the animal dies, the next animal is dosed at a lower level.

  • Observations: Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

  • Data Analysis: The LD50 is calculated using specialized software for the up-and-down method.

Protocol 2: Sub-chronic Toxicity Study with a Mitigation Strategy

  • Animals: Use both male and female Wistar rats.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound at a predetermined dose.

    • Group 3: this compound at the same dose + mitigation agent (e.g., antioxidant).

    • Group 4: Mitigation agent alone.

  • Dosing: Administer compounds orally once daily for 28 or 90 days.

  • Monitoring:

    • Record body weight and food/water consumption weekly.

    • Perform clinical observations daily.

    • Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry (including ALT, AST, creatinine, BUN).

  • Pathology: At the end of the study, perform a full necropsy and collect organs for histopathological examination.

Visualizations

Toxicity_Mitigation_Workflow cluster_problem Problem Identification cluster_strategies Mitigation Strategies cluster_evaluation Evaluation Toxicity Observed Toxicity (e.g., Hepatotoxicity) Formulation Formulation Modification Toxicity->Formulation Modify Release Profile CoAdmin Co-administration (e.g., Antioxidant) Toxicity->CoAdmin Counteract Mechanism Dose Dose Adjustment Toxicity->Dose Reduce Exposure Assess Re-assess Toxicity (Biomarkers, Histopathology) Formulation->Assess CoAdmin->Assess Dose->Assess

Caption: Workflow for troubleshooting and mitigating toxicity in animal studies.

Dicentrine_Metabolism_Toxicity cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism cluster_effects Biological Effects Dicentrine This compound Metabolites1 Oxidative Metabolites (e.g., Hydroxylated, Demethylated) Dicentrine->Metabolites1 Reactive Reactive Intermediates Metabolites1->Reactive Metabolites2 Conjugated Metabolites (Glucuronides, Glucosides) Metabolites1->Metabolites2 Toxicity Toxicity (e.g., Hepatotoxicity) Reactive->Toxicity Excretion Excretion Metabolites2->Excretion

Caption: Potential metabolic pathways of this compound leading to toxicity or excretion.

References

Addressing challenges in the large-scale extraction of (-)-Dicentrine from plant materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale extraction of (-)-Dicentrine from plant sources such as Lindera megaphylla.

Troubleshooting Guide

This guide addresses common issues encountered during the large-scale extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Incomplete cell lysis: Plant material may not be sufficiently ground.Ensure plant material is milled to a fine, consistent powder (e.g., 20-40 mesh) to maximize surface area for solvent penetration.
Inappropriate solvent selection: The solvent may not be optimal for solubilizing this compound salts or free base.For acid-base extraction, ensure the acidic aqueous phase is sufficiently acidic (pH 1-2) to protonate the alkaloid. For organic solvent extraction of the free base, ensure the pH is sufficiently alkaline (pH 9-11). Consider using a co-solvent system to improve solubility.
Insufficient extraction time or temperature: The extraction may not be running long enough or at a high enough temperature to allow for complete diffusion.Optimize extraction time and temperature through small-scale trials. For percolation, ensure a slow, steady flow rate. For maceration, increase agitation and duration. Be cautious of potential degradation at elevated temperatures.[1]
Poor solvent-to-solid ratio: An insufficient volume of solvent may lead to a saturated solution, preventing further extraction.Increase the solvent-to-solid ratio. Typical starting ratios for large-scale extraction are between 10:1 and 30:1 (v/w).[2]
Emulsion Formation During Liquid-Liquid Extraction Presence of surfactants and lipids: High concentrations of fats, waxes, and other amphiphilic molecules in the plant material can stabilize emulsions.Prevention: Gently swirl or use a slow, rocking motion for mixing instead of vigorous shaking.[1] Resolution: - Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase.[1] - Centrifuge the mixture to break the emulsion. - Add a small amount of a different organic solvent to alter the polarity.[1]
Low Purity of this compound after Initial Extraction Co-extraction of other alkaloids and impurities: Structurally similar aporphine alkaloids and other lipophilic compounds (chlorophyll, fats, waxes) are often co-extracted.Pre-extraction: Defat the powdered plant material with a non-polar solvent like hexane prior to the main extraction. Post-extraction: Employ multi-step purification, such as column chromatography (silica gel, alumina) followed by preparative HPLC or crystallization.[3]
Incomplete phase separation: Carryover of the aqueous or organic phase can introduce impurities.Allow adequate time for phase separation. Use phase separation paper or a centrifuge to improve separation.
Degradation of this compound Exposure to high temperatures: Aporphine alkaloids can be susceptible to thermal degradation, especially over extended periods.[1]Use vacuum evaporation at lower temperatures (< 50°C) to concentrate extracts. If heat is required for extraction, minimize the duration of exposure.
pH instability: Extreme pH values can potentially lead to structural changes in the alkaloid.While acidic and basic conditions are necessary for acid-base extraction, neutralize the final purified product for storage. Conduct stability studies at different pH values.
Oxidation: Prolonged exposure to air and light can cause degradation.Store extracts and purified this compound under an inert atmosphere (e.g., nitrogen or argon) and protect from light.

Frequently Asked Questions (FAQs)

1. What are the most common plant sources for large-scale extraction of this compound?

The most cited plant source for this compound is Lindera megaphylla.[4][5] Other species of the Lindera genus and plants from the Stephania genus have also been reported to contain Dicentrine and other aporphine alkaloids.[6][7]

2. What is a typical yield of this compound from plant material?

Yields can vary significantly based on the plant species, geographical source, harvesting time, and extraction methodology. While large-scale industrial yields are not widely published, laboratory and cell culture studies can provide an indication. For instance, callus and cell suspension cultures of Stephania venosa have been reported to produce this compound in the range of 15-26 mg/g of dry weight.[6][8] Hairy root cultures of Stephania suberosa have yielded up to 14.73 mg/g dry weight.[9] It is crucial to perform pilot-scale extractions to determine the expected yield from a specific batch of plant material.

3. Which solvents are most effective for extracting this compound?

This compound is an alkaloid, making it amenable to acid-base extraction methods.

  • Acidic water (e.g., 0.1-1% HCl or acetic acid): To extract the protonated, water-soluble salt form of the alkaloid from the plant matrix.[10]

  • Organic solvents (e.g., chloroform, dichloromethane, ethyl acetate): To extract the free base form from an alkalinized aqueous solution.[10]

  • Alcohols (e.g., methanol, ethanol): Can be used to extract both the free base and salt forms.[10] A synergistic effect has been noted between chloroform and methanol for the extraction of aporphine alkaloids.[11]

4. What are the key parameters to optimize for maximizing the yield of this compound on a large scale?

The following parameters should be optimized:

  • Particle Size of Plant Material: Finer particles increase the surface area for extraction but can lead to compaction in percolation columns.

  • Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency but increases solvent costs and processing time.

  • Extraction Time: Longer extraction times can increase yield but also risk degradation and co-extraction of impurities.

  • Temperature: Higher temperatures can increase extraction kinetics but may lead to thermal degradation of this compound.[1]

  • pH: Crucial for efficient acid-base extraction to ensure the alkaloid is in the correct form (salt or free base) for the chosen solvent.

5. How can the purity of this compound be improved after the initial extraction?

A multi-step purification process is typically required:

  • Liquid-Liquid Partitioning: To separate the alkaloid from highly polar or non-polar impurities.

  • Column Chromatography: Using stationary phases like silica gel or alumina with a gradient of organic solvents to separate this compound from other co-extracted alkaloids.[3]

  • Preparative High-Performance Liquid Chromatography (HPLC): For final polishing and to achieve high purity (>98%).

  • Crystallization: Can be an effective final step to obtain a highly pure, crystalline product.

Quantitative Data on Aporphine Alkaloid Extraction

The following tables summarize quantitative data from literature. Note that large-scale extraction yields are highly dependent on the specific process and raw material.

Table 1: Yield of Aporphine Alkaloids from Nelumbo nucifera (Lotus) Leaves (Lab Scale) [3][12]

AlkaloidYield (mg from 100 mg crude extract)Purity (%)
2-hydroxy-1-methoxyaporphine6.395.1
Pronuciferine1.196.8
Nuciferine8.598.9
Roemerine2.797.4

Table 2: Yield of this compound from Stephania Species (Cell/Hairy Root Culture) [6][8][9]

SpeciesCulture TypeYield (mg/g dry weight)
Stephania venosaCallus Culture19.5 ± 0.3
Stephania venosaCell Suspension15 - 26
Stephania suberosaHairy Roots8.92 - 14.73

Experimental Protocols

Protocol 1: Large-Scale Acid-Base Extraction of this compound

This protocol is a general guideline and should be optimized at a pilot scale.

  • Milling and Defatting:

    • Mill the dried plant material (e.g., roots and stems of Lindera megaphylla) to a coarse powder (20-40 mesh).

    • Load the powder into a large-scale percolator or extraction vessel.

    • Extract the powder with n-hexane at a 5:1 solvent-to-solid ratio (v/w) for 12-24 hours to remove lipids and chlorophyll. Discard the hexane extract.

    • Dry the defatted plant material.

  • Acidic Extraction:

    • Macerate or percolate the defatted plant material with an aqueous solution of 0.5% hydrochloric acid at a 15:1 solvent-to-solid ratio.

    • If using maceration, stir the slurry for 24 hours at room temperature. If using percolation, allow the solvent to flow slowly through the material.

    • Collect the acidic aqueous extract. Repeat the extraction process two more times with fresh acidic solution.

    • Combine the acidic extracts and filter to remove solid plant material.

  • Basification and Free Base Extraction:

    • Cool the combined acidic extract to 10-15°C.

    • Slowly add a concentrated ammonium hydroxide solution with stirring until the pH of the solution reaches 9-10.

    • Transfer the alkaline solution to a large liquid-liquid extractor.

    • Extract the alkaline solution three times with dichloromethane or chloroform at a 1:1 ratio (v/v).

    • Combine the organic layers.

  • Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate and filter.

    • Concentrate the organic extract under reduced pressure at a temperature below 45°C to yield the crude alkaloid extract.

Protocol 2: Purification by Column Chromatography
  • Column Preparation:

    • Prepare a silica gel column (60-120 mesh) with a slurry of chloroform. The amount of silica should be approximately 50 times the weight of the crude extract.

  • Loading and Elution:

    • Dissolve the crude alkaloid extract in a minimal amount of chloroform.

    • Adsorb the extract onto a small amount of silica gel and dry it.

    • Carefully load the dried extract onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually adding methanol (e.g., 99:1, 98:2, 95:5 chloroform:methanol).

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) mobile phase and a UV lamp for visualization.

    • Combine fractions containing the spot corresponding to this compound.

  • Final Purification:

    • Concentrate the combined fractions under reduced pressure.

    • For higher purity, subject the enriched fraction to preparative HPLC or recrystallization from a suitable solvent system (e.g., methanol/chloroform).

Visualizations

Experimental Workflow

Extraction_Workflow Start Dried Plant Material (e.g., Lindera megaphylla) Milling Milling (20-40 mesh) Start->Milling Defatting Percolation with Hexane Milling->Defatting AcidExtraction Acidic Extraction (0.5% HCl) Defatting->AcidExtraction Filtration1 Filtration AcidExtraction->Filtration1 Basification Basification (pH 9-10) with NH4OH Filtration1->Basification LLE Liquid-Liquid Extraction (with Chloroform) Basification->LLE Concentration Concentration (Reduced Pressure) LLE->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection FinalPurification Preparative HPLC or Crystallization FractionCollection->FinalPurification PureDicentrine Pure this compound (>98%) FinalPurification->PureDicentrine

Caption: Workflow for the large-scale extraction and purification of this compound.

This compound Signaling Pathway

This compound acts as an alpha-1 adrenoceptor antagonist. This diagram illustrates the general mechanism of alpha-1 adrenoceptor blockade.[4][13]

Dicentrine_Signaling cluster_membrane Cell Membrane Receptor Alpha-1 Adrenoceptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates Norepinephrine Norepinephrine (Agonist) Norepinephrine->Receptor Activates Dicentrine This compound (Antagonist) Dicentrine->Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: this compound blocks the alpha-1 adrenoceptor signaling pathway.

References

Technical Support Center: Optimization of HPLC-MS/MS for Sensitive Detection of (-)-Dicentrine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sensitive detection of (-)-Dicentrine and its metabolites using HPLC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolic pathways of this compound?

A1: this compound undergoes extensive phase I and phase II metabolism. Phase I transformations include N-demethylation, N-oxidation, O-demethylation, O,O-demethylenation, and hydroxylation. The resulting phase I metabolites can then undergo phase II conjugation, primarily through O-glucuronidation and O-glucosylation.[1]

Q2: What type of HPLC column is best suited for the separation of this compound and its metabolites?

A2: A reversed-phase C18 column is commonly used and generally provides good separation for aporphine alkaloids like this compound and its metabolites. For enhanced resolution and faster analysis times, consider using a UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

Q3: What are the recommended mobile phases for the analysis?

A3: A typical mobile phase consists of a gradient mixture of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

Q4: How can I improve the sensitivity of my HPLC-MS/MS method?

A4: To enhance sensitivity, ensure optimal sample preparation to remove matrix interferences. Utilize a sensitive triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Fine-tuning of MS parameters such as collision energy and declustering potential for each specific metabolite is crucial. Employing UPLC technology can also lead to sharper peaks and thus, improved sensitivity.

Q5: What are the common sample preparation techniques for analyzing this compound metabolites in biological samples?

A5: Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE with solvents like ethyl acetate can be effective. SPE with a mixed-mode cation exchange sorbent can provide a cleaner extract, which is particularly important for complex matrices like plasma and urine.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Add a small amount of formic acid (0.1%) to the mobile phase to ensure consistent protonation of the analytes.
Column overload.Reduce the injection volume or dilute the sample.
Column contamination or degradation.Wash the column with a strong solvent or replace the column if necessary.
Low Signal Intensity / Poor Sensitivity Inefficient ionization.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase pH is suitable for ionization in the chosen polarity (positive ion mode is common for alkaloids).
Matrix effects (ion suppression).Improve sample cleanup using SPE. Dilute the sample if possible. Adjust the chromatography to separate the analytes from co-eluting matrix components.
Suboptimal MRM transitions or collision energies.Optimize the MRM parameters for each metabolite using a standard solution if available.
Retention Time Drift Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing if using an online gradient mixer.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column equilibration issues.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Leak in the system.Check all fittings for leaks.
Contaminated mass spectrometer source.Clean the ion source components according to the manufacturer's instructions.
Carryover (Peak from previous injection appears in the blank) Inadequate needle/injector wash.Optimize the injector wash procedure using a strong solvent.
Adsorption of analyte onto system components.Flush the system with a strong, appropriate solvent. Consider using a different column with less active sites.

Experimental Protocols

Sample Preparation from Plasma (Solid-Phase Extraction)
  • To 500 µL of plasma, add an internal standard.

  • Pre-treat the sample by adding 500 µL of 4% phosphoric acid.

  • Vortex for 30 seconds.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase and inject into the HPLC-MS/MS system.

Sample Preparation from Urine (Liquid-Liquid Extraction)
  • To 1 mL of urine, add an internal standard.

  • Add 200 µL of 1 M sodium hydroxide to basify the sample.

  • Add 5 mL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for injection.

HPLC-MS/MS Operating Conditions
  • HPLC System: UPLC system

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient to 95% B

    • 5-6 min: Hold at 95% B

    • 6-6.1 min: Return to 5% B

    • 6.1-8 min: Re-equilibrate at 5% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flows: Optimized for the specific instrument

Quantitative Data

Table 1: Proposed MRM Transitions for this compound and its Major Metabolites

Analyte Metabolic Reaction Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) (Starting Point)
This compound-340.2297.125
N-desmethyl-dicentrineN-demethylation326.2283.125
Dicentrine N-oxideN-oxidation356.2340.220
O-desmethyl-dicentrineO-demethylation326.2283.125
Hydroxy-dicentrineHydroxylation356.2313.125
Dicentrine GlucuronideO-glucuronidation516.2340.220

Note: The exact m/z values and collision energies should be optimized empirically using authentic standards where possible.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma/Urine) InternalStandard Add Internal Standard BiologicalSample->InternalStandard Extraction Extraction (SPE or LLE) InternalStandard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC MS MS/MS Detection (MRM) HPLC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound metabolites.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Dicentrine This compound N_demethylation N-demethylation Dicentrine->N_demethylation N_oxidation N-oxidation Dicentrine->N_oxidation O_demethylation O-demethylation Dicentrine->O_demethylation OO_demethylenation O,O-demethylenation Dicentrine->OO_demethylenation Hydroxylation Hydroxylation Dicentrine->Hydroxylation Phase1_Metabolites Phase I Metabolites N_demethylation->Phase1_Metabolites N_oxidation->Phase1_Metabolites O_demethylation->Phase1_Metabolites OO_demethylenation->Phase1_Metabolites Hydroxylation->Phase1_Metabolites Glucuronidation O-glucuronidation Glucosylation O-glucosylation Phase1_Metabolites->Glucuronidation Phase1_Metabolites->Glucosylation

Caption: Metabolic pathway of this compound.

References

Selecting appropriate solvent for (-)-Dicentrine in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing (-)-Dicentrine in cell culture experiments. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?

Q2: How can I determine the optimal stock solution concentration for this compound?

A2: The optimal stock solution concentration depends on the desired final concentration in your experiment and the solubility of this compound in the chosen solvent. It is best practice to prepare a stock solution at a concentration that is 100x to 1000x the final working concentration.[5][6] This allows for a small volume of the stock solution to be added to the culture medium, minimizing the final solvent concentration. A preliminary solubility test is recommended to determine the maximum soluble concentration of this compound in your chosen solvent.

Q3: What are the known biological activities and signaling pathways affected by this compound?

A3: this compound has been shown to exhibit a range of biological activities. It is a potent alpha 1-adrenoceptor antagonist and also blocks sodium and potassium channels.[7][8] Furthermore, it has been demonstrated to induce G2/M cell cycle arrest and apoptosis by inhibiting topoisomerase II activity in cancer cells.[9] Other reported mechanisms include the inhibition of protein disulfide isomerase (PDI) activity and interaction with TRPA1 channels.[10][11]

Q4: What is the appropriate storage condition for this compound stock solutions?

A4: Stock solutions of compounds dissolved in DMSO are typically stored at -20°C or -80°C to maintain stability and prevent degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound upon addition to culture medium. The compound's solubility limit in the aqueous culture medium has been exceeded.- Increase the final concentration of the solvent (e.g., DMSO) in the medium, but ensure it remains below the cytotoxic level for your cell line. - Prepare a fresh, more dilute stock solution and add a larger volume to the medium. - Warm the cell culture medium to 37°C before adding the this compound stock solution.[12] - Consider using a solubilizing agent like β-cyclodextrin, but verify its compatibility with your experimental setup.[2][13]
Observed cytotoxicity in control cells treated with the solvent. The final concentration of the solvent (e.g., DMSO, ethanol) is too high for the specific cell line.- Perform a solvent toxicity test to determine the maximum tolerated concentration for your cell line. This typically involves treating cells with a range of solvent concentrations and assessing viability. - Reduce the final solvent concentration to a non-toxic level, ideally ≤ 0.1% (v/v).[4][5][14] - Consider alternative solvents that may be less toxic to your cells, such as ethanol or acetone, after performing a toxicity validation.[4]
Inconsistent or unexpected experimental results. - Degradation of the this compound stock solution. - Inaccurate concentration of the stock solution. - Interaction of the solvent with the experimental assay.- Prepare fresh stock solutions regularly and store them properly. - Verify the concentration of the stock solution using an appropriate analytical method if possible. - Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.[5]

Data Presentation

Table 1: Recommended Solvents and Stock Solution Preparation for this compound

Parameter Recommendation Key Considerations
Primary Solvent Dimethyl sulfoxide (DMSO)Universal solvent for many organic compounds.[3] Ensure use of high-purity, sterile-filtered DMSO.
Alternative Solvents Ethanol, AcetoneMay be less cytotoxic for certain cell lines.[4] Always validate solvent toxicity.
Typical Stock Concentration 10-50 mMA higher stock concentration allows for a smaller volume to be added to the culture, minimizing solvent effects.
Final Solvent Concentration < 0.5% (v/v) , ideally ≤ 0.1% (v/v) Cell line dependent. A solvent toxicity curve should be generated for your specific cell line.[2][4][5]
Storage of Stock Solution -20°C or -80°C in small aliquotsAvoid repeated freeze-thaw cycles.

Table 2: Cytotoxicity of Common Solvents on Various Cell Lines

Solvent Cell Line IC50 Value (v/v) Maximum Tolerated Concentration (v/v) Reference
DMSO HUVEC> 5%< 0.5%[4]
MCF-71.8 - 1.9%< 0.5%[4]
RAW 264.71.8 - 1.9%< 0.5%[4]
HeLa> 2%< 1%[2]
Ethanol HUVEC> 5%< 1.5%[4]
MCF-7> 5%< 1.5%[4]
RAW 264.7> 5%< 1.5%[4]
RAW 264.7Not significantly affected up to 1%-[2]
Acetone HUVEC> 5%> 1.5%[4]
MCF-7> 5%> 1.5%[4]
RAW 264.7> 5%> 1.5%[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. The molecular weight of Dicentrine is 339.38 g/mol . For 1 mL of a 10 mM solution, you will need 3.39 mg of this compound.

    • Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of sterile DMSO to the tube.

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.[12]

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C until use.

Protocol 2: Treatment of Cells with this compound

  • Materials:

    • Cultured cells in appropriate multi-well plates

    • Complete cell culture medium, pre-warmed to 37°C

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Sterile pipette tips

  • Procedure:

    • Determine the final concentration of this compound to be tested (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).[1]

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in the culture medium. For example, to make a 10 µM solution in 1 mL of medium from a 10 mM stock, you would add 1 µL of the stock solution.

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare the final dilutions by adding the calculated volume of the stock solution to the pre-warmed complete cell culture medium. Mix well by gentle pipetting.

    • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

    • Include a vehicle control by treating a set of cells with medium containing the same final concentration of DMSO as the highest concentration of this compound used.

    • Incubate the cells for the desired treatment duration (e.g., 72 hours) before performing downstream assays.[1]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve 10 mM aliquot Aliquot and Store at -20°C dissolve->aliquot dilute Dilute stock in pre-warmed medium aliquot->dilute Thaw one aliquot treat Treat cells dilute->treat incubate Incubate for defined period treat->incubate assay Perform downstream assays incubate->assay

Caption: Experimental workflow for preparing and using this compound in cell culture.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus cluster_effects Cellular Effects Dicentrine This compound Alpha1_AR α1-Adrenoceptor Dicentrine->Alpha1_AR inhibits Na_Channel Sodium Channel Dicentrine->Na_Channel inhibits K_Channel Potassium Channel Dicentrine->K_Channel inhibits TRPA1 TRPA1 Channel Dicentrine->TRPA1 interacts Topo_II Topoisomerase II Dicentrine->Topo_II inhibits PDI PDI Dicentrine->PDI inhibits Vasoconstriction ↓ Vasoconstriction Alpha1_AR->Vasoconstriction Action_Potential Altered Action Potential Na_Channel->Action_Potential K_Channel->Action_Potential Nociception ↓ Nociception TRPA1->Nociception Apoptosis ↑ G2/M Arrest & Apoptosis Topo_II->Apoptosis Proliferation ↓ Proliferation PDI->Proliferation

Caption: Simplified signaling pathways modulated by this compound.

References

Technical Support Center: Enhancing the Stability of (-)-Dicentrine Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on enhancing the stability of (-)-dicentrine and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound derivatives?

A1: The stability of this compound, an aporphine alkaloid, and its derivatives is primarily influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Like many alkaloids, this compound derivatives can be susceptible to hydrolysis under acidic or basic conditions, oxidation of phenolic groups and other sensitive moieties, and photodegradation upon exposure to UV or visible light.

Q2: To what extent are aporphine alkaloids like this compound stable at physiological pH?

A2: Studies on related aporphine alkaloids such as isocorydine, norisocorydine, and boldine have shown that they are stable at physiological pH. This stability is crucial as it allows the basic nitrogen to be protonated and potentially accumulate in acidic cellular compartments, which may be relevant to its mechanism of action.

Q3: What are the expected degradation products of this compound derivatives?

A3: Based on the chemical structure of aporphine alkaloids, degradation is likely to occur at several key positions. Common degradation pathways include oxidation of the phenolic hydroxyl groups, N-demethylation, and cleavage of the methylenedioxy bridge. Under oxidative stress, aporphine alkaloids can be converted to their corresponding oxoaporphine derivatives.

Q4: What analytical techniques are most suitable for monitoring the stability of this compound derivatives?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for assessing the stability of this compound derivatives. An effective HPLC method should be able to separate the intact drug from all potential degradation products. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.

Q5: How can I minimize the degradation of my this compound derivative during storage?

A5: To minimize degradation, it is recommended to store this compound derivatives in a cool, dark, and dry place. Protection from light is critical to prevent photodegradation. For solutions, using a buffered system at a pH where the compound is most stable (typically near neutral pH for many alkaloids) is advisable. The use of antioxidants may also be considered to prevent oxidative degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram of a stability sample. Degradation of the this compound derivative.1. Confirm the identity of the new peaks using LC-MS. 2. Review the storage conditions (temperature, light exposure, pH of the solution). 3. Perform forced degradation studies to systematically identify degradation products under various stress conditions.
Loss of potency of the this compound derivative over time. Chemical degradation of the active pharmaceutical ingredient (API).1. Conduct a thorough stability study to determine the degradation rate. 2. Re-evaluate the formulation for the inclusion of stabilizing excipients (e.g., antioxidants, buffering agents). 3. Optimize storage conditions based on stability data.
Color change of the sample solution upon storage. Oxidation or photodegradation of the compound. Aporphine alkaloids can sometimes form colored oxidation products.1. Store the solution in amber vials or otherwise protect it from light. 2. Consider purging the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen. 3. Add a suitable antioxidant to the formulation.
Precipitation of the compound from a solution. Poor solubility or pH shift leading to the precipitation of the free base or a salt form.1. Verify the pH of the solution. 2. Consider the use of a co-solvent or a different salt form of the compound to improve solubility. 3. Ensure the storage temperature is appropriate and avoid freeze-thaw cycles that can affect solubility.
Inconsistent results in stability studies. Issues with the analytical method, sample handling, or storage conditions.1. Validate the stability-indicating HPLC method to ensure it is robust and reliable. 2. Standardize sample handling and preparation procedures. 3. Ensure that stability chambers are properly calibrated and maintained at the set conditions.

Quantitative Stability Data

Stress ConditionParameterDurationTemperatureTypical Degradation (%)
Acidic Hydrolysis 0.1 M HCl24 hours60°C10 - 30%
Basic Hydrolysis 0.1 M NaOH8 hours60°C20 - 50%
Oxidative Degradation 3% H₂O₂24 hoursRoom Temp15 - 40%
Thermal Degradation Dry Heat48 hours80°C5 - 15%
Photodegradation UV Light (254 nm)24 hoursRoom Temp30 - 70%

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid for better peak shape). .

    • Inject a solution of the intact this compound derivative and a mixture of samples from forced degradation studies.

    • Adjust the gradient profile to achieve good separation between the parent compound and all degradation products. The goal is a resolution of >1.5 for all critical peak pairs.

  • Detection Wavelength: Determine the optimal wavelength for detection by acquiring the UV spectrum of the this compound derivative. A photodiode array (PDA) detector is highly recommended.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH and neutralize with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3-30% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light for a specified period.

    • At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in a temperature-controlled oven at a high temperature (e.g., 80°C).

    • At specified time points, dissolve a sample of the solid in a suitable solvent and dilute it for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a UV light source (e.g., 254 nm or 366 nm) in a photostability chamber.

    • Simultaneously, keep a control sample protected from light.

    • At specified time points, analyze both the exposed and control samples by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Evaluation prep Prepare Stock Solution of This compound Derivative acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to Stress Conditions base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose to Stress Conditions oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to Stress Conditions thermal Thermal Stress (e.g., 80°C, solid) prep->thermal Expose to Stress Conditions photo Photodegradation (e.g., UV light) prep->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant Identification hplc->lcms If unknown peaks data Quantify Degradation & Assess Mass Balance hplc->data pathway Propose Degradation Pathway lcms->pathway data->pathway degradation_pathway cluster_products Potential Degradation Products dicentrine This compound Derivative oxo Oxoaporphine Derivative dicentrine->oxo Oxidation ndemethyl N-demethylated Derivative dicentrine->ndemethyl Oxidative or Enzymatic N-demethylation ringopened Methylenedioxy Ring-Opened (Catechol) dicentrine->ringopened Hydrolysis troubleshooting_flow start Stability Issue Observed q1 Is it a new peak in HPLC? start->q1 a1_yes Identify with LC-MS q1->a1_yes Yes a1_no Is there a loss of parent peak area? q1->a1_no No q2 Is there a color change? a1_no->q2 a2_yes Protect from light and/or add antioxidant q2->a2_yes Yes a2_no Is there precipitation? q2->a2_no No q3 Is there precipitation? a2_no->q3 a3_yes Check pH and solubility q3->a3_yes Yes a3_no Review analytical method and storage conditions q3->a3_no No

Technical Support Center: Mitigating Potential Cardiotoxicity of (-)-Dicentrine in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential cardiotoxicity of (-)-Dicentrine in preclinical models.

Troubleshooting Guides

Unexpected results can arise during in vivo and in vitro cardiotoxicity studies. This section provides guidance on common issues, their potential causes, and recommended solutions.

In Vivo Studies: Unexpected Animal Morbidity or Mortality

Observation Potential Cause Recommended Action
Acute mortality post-dosingCardiovascular Collapse: May be due to acute heart failure, severe arrhythmia, or profound hypotension related to this compound's α1-adrenoceptor antagonism.[1][2][3]- Dose Reduction: Lower the initial dose and use a dose-escalation design.- Continuous ECG Monitoring: Implement telemetry or Holter monitoring post-dosing to identify arrhythmias.[4][5]- Blood Pressure Monitoring: Measure blood pressure to assess for profound hypotension.
Morbidity (lethargy, respiratory distress) without mortalitySub-acute Cardiotoxicity: Developing heart failure leading to pulmonary congestion.- Echocardiography: Perform echocardiography to assess cardiac function (e.g., LVEF, fractional shortening).[4][6]- Cardiac Biomarkers: Measure serum levels of cardiac troponins (cTnI, cTnT) and natriuretic peptides (BNP, NT-proBNP).[7][8][9][10][11]- Histopathology: Conduct histological examination of heart tissue from affected animals.[12][13][14]
No overt signs of toxicity, but unexpected ECG changesElectrophysiological Effects: Potential for QT interval prolongation or other conduction abnormalities.[15][16][17]- Detailed ECG Analysis: Analyze ECGs for changes in PR interval, QRS duration, and QT interval (corrected for heart rate, QTc).[5][18]- In Vitro Ion Channel Studies: Evaluate the effect of this compound on key cardiac ion channels (e.g., hERG).[4]

In Vitro Studies: Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)

Observation Potential Cause Recommended Action
Increased cytotoxicity or apoptosisDirect Cellular Toxicity: Disruption of essential cellular processes.- Concentration-Response Curve: Determine the EC50 for cytotoxicity.- Mechanism of Action Studies: Investigate mitochondrial function, reactive oxygen species (ROS) production, and calcium handling.[19][20]
Arrhythmic beating or cessation of beatingElectrophysiological Disruption: Interference with ion channel function or calcium signaling.- Multi-Electrode Array (MEA): Use MEA to assess field potential duration and arrhythmogenic events.[4]- Calcium Imaging: Monitor intracellular calcium transients to detect abnormalities.[21]
Contradictory in vitro and in vivo resultsModel System Differences: hiPSC-CMs may not fully recapitulate the complexity of the whole-heart response, including metabolic and hemodynamic factors.[22][23]- Integrate Data: Use in vitro data to inform in vivo study design (e.g., dose selection, specific endpoints to monitor).- Consider 3D Models: Utilize 3D cardiac organoids for a more physiologically relevant in vitro system.[21]

Frequently Asked Questions (FAQs)

General Questions

Question Answer
What is this compound and why is cardiotoxicity a concern? This compound is an aporphine alkaloid that acts as an α1-adrenoceptor antagonist, giving it antihypertensive properties.[1][2][3] While direct cardiotoxicity has not been extensively reported, compounds that affect the cardiovascular system warrant careful cardiac safety evaluation during preclinical development.[24][25]
What are the initial steps to assess the cardiotoxicity of this compound? A tiered approach is recommended. Start with in vitro screening using hiPSC-CMs to assess for direct cellular effects and electrophysiological changes.[4][23] Follow up with in vivo studies in rodent models, monitoring ECG, cardiac biomarkers, and cardiac function via echocardiography.[22][26]

In Vivo Experimental Design

Question Answer
Which animal model is most appropriate? Rats and mice are commonly used for initial in vivo cardiotoxicity screening.[4] The choice may depend on the specific endpoints being measured and the availability of historical control data.
What cardiac biomarkers should be measured and when? Cardiac troponins (cTnI and cTnT) are the most sensitive and specific biomarkers for myocardial injury.[8][11] Heart-type fatty acid-binding protein (H-FABP) can be an early marker.[9][10] Natriuretic peptides (BNP, NT-proBNP) can indicate ventricular stress and dysfunction.[9] Sampling time points should be chosen based on the expected onset of toxicity (e.g., 2, 4, 8, 24 hours post-dose for acute studies).[7][10]
How should histopathological evaluation of the heart be conducted? Hearts should be collected, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections should be stained with hematoxylin and eosin (H&E) to assess for myocyte degeneration, necrosis, inflammation, and fibrosis.[13] Special stains like Masson's trichrome can be used to specifically visualize fibrosis.[27]

Mitigation Strategies

Question Answer
If this compound shows cardiotoxic effects, what are potential mitigation strategies? - Dose Optimization: Determine the therapeutic window where efficacy is achieved without significant cardiotoxicity.- Co-administration of Cardioprotective Agents: Investigate the use of antioxidants or agents that target the specific mechanism of toxicity, if identified.[20][28]- Formulation Changes: Consider alternative formulations, such as liposomal delivery, to alter the drug's distribution and reduce cardiac exposure.[6]

Experimental Protocols

1. In Vivo Cardiotoxicity Assessment in Rats

  • Animal Model: Male and female Sprague-Dawley rats.

  • Groups:

    • Vehicle Control

    • This compound Low Dose

    • This compound Mid Dose

    • This compound High Dose

  • Administration: Route and frequency should be based on the intended clinical use.

  • Endpoints:

    • ECG: Record ECGs at baseline and at multiple time points post-dose. Analyze for changes in heart rate, PR interval, QRS duration, and QTc interval.[5]

    • Echocardiography: Perform at baseline and at the end of the study to measure Left Ventricular Ejection Fraction (LVEF), fractional shortening, and other functional parameters.[4][29]

    • Cardiac Biomarkers: Collect blood at selected time points for analysis of cTnI, cTnT, CK-MB, and NT-proBNP.[7][8][10]

    • Histopathology: At necropsy, collect hearts for histopathological examination.[12][14][30]

2. In Vitro Cardiotoxicity Assessment using hiPSC-CMs

  • Cell Model: Commercially available or in-house differentiated hiPSC-CMs.

  • Assays:

    • Cytotoxicity: Expose hiPSC-CMs to a range of this compound concentrations for 24-48 hours. Assess cell viability using assays such as MTT or LDH release.

    • Electrophysiology (Multi-Electrode Array - MEA): Culture hiPSC-CMs on MEA plates. After stabilization, apply this compound and record changes in field potential duration, beat rate, and arrhythmogenic events.[4]

    • Calcium Handling: Use calcium-sensitive dyes to visualize and quantify intracellular calcium transients in response to this compound treatment.[21]

Visualizations

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies (Rodent) cluster_analysis Data Analysis & Mitigation invitro_start hiPSC-CMs cytotoxicity Cytotoxicity Assay invitro_start->cytotoxicity mea MEA Electrophysiology invitro_start->mea calcium Calcium Imaging invitro_start->calcium invivo_start Dose Escalation invitro_start->invivo_start Inform Dose Selection analysis Integrate Data cytotoxicity->analysis mea->analysis calcium->analysis ecg ECG Monitoring invivo_start->ecg echo Echocardiography invivo_start->echo biomarkers Cardiac Biomarkers invivo_start->biomarkers histopath Histopathology invivo_start->histopath ecg->analysis echo->analysis biomarkers->analysis histopath->analysis mitigation Develop Mitigation Strategy analysis->mitigation

Caption: Preclinical workflow for assessing this compound cardiotoxicity.

Signaling_Pathway Dicentrine This compound Alpha1_AR α1-Adrenoceptor Dicentrine->Alpha1_AR Antagonism PLC Phospholipase C Alpha1_AR->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca2+ Release (SR) IP3_DAG->Ca_Release PKC Protein Kinase C IP3_DAG->PKC Downstream Downstream Effects (e.g., Hypertrophy, Apoptosis) Ca_Release->Downstream PKC->Downstream

Caption: Potential signaling pathway affected by this compound.

Troubleshooting_Tree start Unexpected In Vivo Toxicity (Morbidity/Mortality) q1 Is there ECG evidence of arrhythmia? start->q1 a1_yes Action: Lower dose, use telemetry. Investigate ion channel effects. q1->a1_yes Yes q2 Are cardiac biomarkers (cTnI/cTnT) elevated? q1->q2 No a2_yes Action: Confirm with histopathology. Assess cardiac function (Echo). q2->a2_yes Yes q3 Is there a significant drop in blood pressure? q2->q3 No a3_yes Action: Re-evaluate dose based on α1-adrenoceptor antagonism. q3->a3_yes Yes a_other Action: Investigate off-target effects or non-cardiac toxicity. q3->a_other No

Caption: Troubleshooting decision tree for in vivo toxicity.

References

Improving the purification of (-)-Dicentrine from complex plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purification of (-)-dicentrine from complex plant extracts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound in a question-and-answer format.

1. Extraction & Initial Processing

Q1: My initial solvent extraction of the plant material yields a very low amount of crude alkaloid extract. What could be the issue?

A1: Several factors could contribute to low extraction yields. Consider the following:

  • Plant Material: Ensure the correct plant part (e.g., root, stem) of the specified species (e.g., Lindera megaphylla, Stephania epigeae) is being used, as dicentrine concentration can vary significantly between different plant organs. The age and geographical source of the plant material can also influence alkaloid content.

  • Grinding: The plant material should be finely and uniformly ground to maximize the surface area for solvent penetration.

  • Solvent Choice: While ethanol or methanol are commonly used, the polarity of the solvent system is crucial. For aporphine alkaloids like dicentrine, a slightly acidified hydroalcoholic solvent can improve the extraction of alkaloid salts.

  • Extraction Technique: Ensure sufficient extraction time and temperature. Methods like Soxhlet extraction or ultrasonication can enhance efficiency compared to simple maceration. Repeated extractions (typically 3-4 times) of the plant material are necessary to ensure complete recovery.

Q2: During the acid-base partitioning, I'm observing a persistent emulsion between the aqueous and organic layers. How can I resolve this?

A2: Emulsion formation is a common problem when partitioning plant extracts. Here are several troubleshooting strategies:

  • Addition of Brine: Add a saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite® or another filter aid. This can help to break up the emulsion by disrupting the fine particles that are stabilizing it.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

  • Patience and Gentle Agitation: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to separation. When mixing the layers, use gentle inversions rather than vigorous shaking.

2. Chromatographic Purification

Q3: I'm performing silica gel column chromatography, but the separation of this compound from other alkaloids is poor, resulting in overlapping fractions. What can I do to improve the resolution?

A3: Poor resolution in silica gel chromatography is a frequent challenge. Here are some optimization strategies:

  • Solvent System Optimization: The choice of mobile phase is critical. A common approach is to use a gradient of increasing polarity, for example, starting with a non-polar solvent like hexane or chloroform and gradually adding a more polar solvent like methanol or ethyl acetate. Fine-tuning the solvent gradient is often necessary. Use thin-layer chromatography (TLC) to test various solvent systems before running the column to find the optimal conditions for separation.

  • Silica Gel to Sample Ratio: For difficult separations, a higher ratio of silica gel to crude extract (e.g., 100:1) may be required to improve resolution.

  • Column Packing: Ensure the silica gel column is packed uniformly to avoid channeling, which leads to poor separation.

  • pH Adjustment of the Mobile Phase: For basic compounds like alkaloids, adding a small amount of a base (e.g., triethylamine or ammonia) to the mobile phase can reduce tailing and improve peak shape by neutralizing the acidic sites on the silica gel.

Q4: My this compound seems to be degrading on the silica gel column, leading to a low recovery of the pure compound. How can I prevent this?

A4: Aporphine alkaloids can be sensitive to the acidic nature of standard silica gel.

  • Use of Neutralized Silica Gel: Deactivate the silica gel by pre-treating it with a base. This can be done by washing the silica gel with a solution of triethylamine in the eluting solvent before packing the column.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina or a reversed-phase material like C18 silica gel, which are less likely to cause degradation of acid-sensitive compounds.

  • Speed of Chromatography: Minimize the time the compound spends on the column by using flash chromatography techniques.

Q5: In my HPLC analysis, I see a peak that co-elutes with my this compound peak, indicating an impurity. How can I resolve these two compounds?

A5: Co-elution in HPLC can be addressed by modifying the chromatographic conditions to alter the selectivity of the separation.

  • Change the Mobile Phase Composition: Vary the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) or change the pH of the aqueous component of the mobile phase.

  • Try a Different Column Chemistry: If you are using a standard C18 column, try a column with a different stationary phase, such as a phenyl-hexyl or a cyano column. These columns offer different selectivities and may resolve the co-eluting peaks.

  • Adjust the Temperature: Running the column at a different temperature can sometimes improve resolution.

  • Gradient Optimization: If you are using a gradient elution, adjusting the slope of the gradient can help to separate closely eluting compounds.

3. Crystallization & Final Product

Q6: I have a purified fraction of this compound, but I am struggling to induce crystallization. What should I do?

A6: Crystallization can be a challenging step. Here are some techniques to try:

  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent will dissolve the compound when hot but not when cold. You may need to screen a variety of solvents or solvent mixtures. Common solvents for the crystallization of alkaloids include ethanol, methanol, acetone, and ethyl acetate.

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.

  • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a "bad" solvent (one in which the compound is insoluble). The vapor from the bad solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

  • Seeding: If you have a small crystal of pure this compound, you can add it to a saturated solution of your compound to act as a nucleation site for crystal growth.

  • Scratching: Gently scratching the inside of the glass container with a glass rod can sometimes create nucleation sites and initiate crystallization.

Q7: The purity of my final crystallized this compound is still not satisfactory. What can I do to improve it?

A7: If the purity is not as expected, a recrystallization step is necessary.

  • Recrystallization: Dissolve the impure crystals in a minimal amount of a suitable hot solvent and allow the solution to cool slowly. The pure compound should crystallize out, leaving the impurities in the solution.

  • Washing: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the surface of the crystals.

  • Charcoal Treatment: If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.

Data Presentation

The following tables summarize quantitative data that can be expected during a typical purification of this compound. These values are illustrative and can vary depending on the plant source and the specific experimental conditions.

Table 1: Example Yields at Different Purification Stages of this compound from Lindera megaphylla

Purification StageStarting Material (g)Product Weight (g)Yield (%)Purity (%)
Crude Methanol Extract1000 (dried root)15015.0<1
Total Alkaloid Fraction1501510.0 (from crude)~10-20
Silica Gel Chromatography151.28.0 (from total alkaloids)~85-95
Recrystallization1.20.975.0 (from chromatography)>98

Table 2: Comparison of Solvent Systems for Silica Gel Chromatography of Aporphine Alkaloids

Solvent System (v/v)Typical ApplicationAdvantagesDisadvantages
Chloroform:Methanol (gradient)General separation of alkaloids of varying polarity.Good resolving power for a wide range of alkaloids.Chloroform is toxic. May not resolve closely related alkaloids.
Hexane:Ethyl Acetate (gradient)Separation of less polar alkaloids.Good for initial fractionation.May not be polar enough to elute all aporphine alkaloids.
Dichloromethane:Methanol with TriethylamineSeparation of basic alkaloids.Reduces tailing and improves peak shape.Triethylamine can be difficult to remove completely.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the purification of this compound.

1. Protocol for Extraction and Acid-Base Partitioning

  • Extraction:

    • Grind 1 kg of dried and powdered plant material (e.g., roots of Lindera megaphylla).

    • Macerate the powder in 5 L of 95% ethanol at room temperature for 24 hours with occasional stirring.

    • Filter the mixture and repeat the extraction process three more times with fresh ethanol.

    • Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 1 L of 5% aqueous hydrochloric acid.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution three times with 500 mL of diethyl ether to remove neutral and acidic compounds. Discard the ether layers.

    • Adjust the pH of the aqueous layer to approximately 10 with concentrated ammonium hydroxide.

    • Extract the alkaline solution four times with 500 mL of chloroform.

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the total alkaloid fraction.

2. Protocol for Silica Gel Column Chromatography

  • Column Preparation:

    • Prepare a slurry of 200 g of silica gel (70-230 mesh) in the initial mobile phase (e.g., 100% chloroform).

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring a uniform bed.

  • Sample Loading:

    • Dissolve 2 g of the total alkaloid fraction in a minimal amount of chloroform.

    • Adsorb this solution onto a small amount of silica gel and dry it.

    • Carefully layer the dried sample-silica mixture on top of the packed column.

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 1%, 2%, 5%, 10% methanol in chloroform).

    • Collect fractions of a consistent volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent).

    • Combine the fractions containing pure this compound.

3. Protocol for Recrystallization

  • Dissolution:

    • Dissolve the combined, impure this compound fractions in a minimal amount of hot methanol.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Place the solution in an ice bath to promote further crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol.

    • Dry the crystals in a vacuum oven at a low temperature to obtain pure this compound.

Visualizations

Diagram 1: General Workflow for this compound Purification

G Plant_Material Dried & Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Acid_Base_Partitioning Acid-Base Partitioning Crude_Extract->Acid_Base_Partitioning Total_Alkaloid_Fraction Total Alkaloid Fraction Acid_Base_Partitioning->Total_Alkaloid_Fraction Column_Chromatography Silica Gel Column Chromatography Total_Alkaloid_Fraction->Column_Chromatography Impure_Dicentrine Impure this compound Fractions Column_Chromatography->Impure_Dicentrine Recrystallization Recrystallization Impure_Dicentrine->Recrystallization Pure_Dicentrine Pure this compound Crystals Recrystallization->Pure_Dicentrine G Start Low Yield After Column Chromatography Check_Degradation Compound Degradation? Start->Check_Degradation Check_Resolution Poor Resolution? Start->Check_Resolution Check_Elution Incomplete Elution? Start->Check_Elution Use_Neutral_Silica Use Neutralized Silica Gel or Alternative Stationary Phase Check_Degradation->Use_Neutral_Silica Yes Optimize_Solvent Optimize Solvent System (TLC Guided) Check_Resolution->Optimize_Solvent Yes Increase_Polarity Increase Mobile Phase Polarity Check_Elution->Increase_Polarity Yes

Cryopreservation and storage conditions for (-)-Dicentrine stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the cryopreservation and storage of (-)-Dicentrine stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).

Q2: How can I dissolve this compound in DMSO?

A2: To dissolve this compound in DMSO, it is recommended to use ultrasonic agitation and gentle warming (up to 60°C) to ensure complete dissolution. Please use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For optimal stability, this compound stock solutions should be stored in tightly sealed vials, protected from light. Recommended storage temperatures and durations are summarized in the table below.

Q4: Should I store the stock solution in a single large volume?

A4: It is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing. This practice minimizes repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q5: How should I handle the vial before use?

A5: Before opening, allow the vial containing the frozen stock solution to equilibrate to room temperature for at least 60 minutes. This prevents condensation from entering the vial, which could affect the concentration and stability of the solution.

Troubleshooting Guide

Q1: My this compound solution appears to have precipitated after thawing. What should I do?

A1: If you observe precipitation, you can try to redissolve the compound by gently warming the vial to 37°C and using an ultrasonic bath for a short period. If the precipitate does not dissolve, it may indicate that the solution is supersaturated or that the compound has degraded. In such cases, it is advisable to prepare a fresh stock solution.

Q2: I left my this compound stock solution at room temperature for an extended period. Is it still usable?

A2: While short periods at room temperature (e.g., during shipping) are unlikely to significantly affect the product's efficacy, prolonged exposure to higher temperatures can lead to degradation. For reliable experimental results, it is best to adhere to the recommended storage conditions. If you suspect degradation, it is recommended to use a fresh stock solution.

Q3: Are there any visible signs of this compound degradation?

A3: Visual signs of degradation can include a change in the color or clarity of the stock solution. However, chemical degradation can occur without any visible changes. The most reliable way to ensure the integrity of your compound is to follow proper storage and handling procedures and to use the stock solution within the recommended timeframe.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended Storage PeriodImportant Considerations
-20°CUp to 1 monthProtect from light.[1]
-80°CUp to 6 monthsProtect from light.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or cryovials

    • Vortex mixer

    • Ultrasonic bath

    • Water bath or heating block

  • Procedure:

    • Allow the vial of this compound powder to reach room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 339.39 g/mol .

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.

    • If necessary, gently warm the solution to 37-60°C in a water bath or on a heating block until the solid is completely dissolved.

    • Once a clear solution is obtained, aliquot the stock solution into single-use, tightly sealed cryovials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Mandatory Visualization

experimental_workflow Workflow for Preparation and Storage of this compound Stock Solution cluster_preparation Stock Solution Preparation cluster_storage Cryopreservation and Storage start Start: Obtain this compound Powder and Anhydrous DMSO weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve with Vortexing, Ultrasonication, and Gentle Warming (if needed) add_dmso->dissolve check_dissolution Visually Inspect for Complete Dissolution dissolve->check_dissolution check_dissolution->dissolve Precipitate Remains aliquot Aliquot into Single-Use Vials check_dissolution->aliquot Clear Solution store Store Aliquots at -20°C or -80°C, Protected from Light aliquot->store end End: Ready for Experimental Use store->end

References

Validation & Comparative

A Comparative Analysis of (-)-Dicentrine and Doxorubicin in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the established chemotherapeutic agent doxorubicin and the natural alkaloid (-)-dicentrine, focusing on their potential applications in breast cancer therapy. The following sections detail their mechanisms of action, cytotoxic effects, and impact on cellular signaling pathways, supported by available experimental data.

Executive Summary

Doxorubicin is a cornerstone of breast cancer chemotherapy, exerting its potent cytotoxic effects through multiple mechanisms, including DNA intercalation and topoisomerase II inhibition. This compound, an aporphine alkaloid, has demonstrated anticancer properties in various cancer cell lines, sharing some mechanistic similarities with doxorubicin, such as the induction of apoptosis and cell cycle arrest. However, a direct comparative study of these two compounds in breast cancer cell lines is not available in the current scientific literature. This guide consolidates existing data to provide a parallel assessment, highlighting the well-documented effects of doxorubicin in breast cancer cells and the potential, yet underexplored, role of this compound.

Data Presentation: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for doxorubicin in two common breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

Table 1: Comparative Cytotoxicity (IC50) of Doxorubicin in Breast Cancer Cell Lines

Cell LineCompoundIC50 ValueIncubation TimeReference
MCF-7 Doxorubicin~1.4 µM - 9.9 µM24 - 72 hours[1][2]
MDA-MB-231 Doxorubicin~0.69 µM - 9.67 µM24 - 72 hours[1][2]
MCF-7 This compoundNot Available--
MDA-MB-231 This compoundNot Available--

Note: IC50 values for doxorubicin can vary between studies due to differences in experimental conditions such as cell density and assay duration. Data for this compound in these specific breast cancer cell lines is not currently available in published literature.

Mechanisms of Action and Signaling Pathways

Both doxorubicin and this compound interfere with fundamental cellular processes to induce cancer cell death.

Doxorubicin:

Doxorubicin's primary mechanism involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, doxorubicin leads to DNA double-strand breaks, triggering a cascade of events that culminate in apoptosis. Additionally, doxorubicin intercalates into the DNA, distorting the helical structure and interfering with transcription and replication. The generation of reactive oxygen species (ROS) is another significant contributor to its cytotoxicity, causing oxidative damage to cellular components.

This compound:

Studies on various cancer cell lines suggest that this compound may also function as a DNA intercalating agent and a topoisomerase II inhibitor, leading to DNA damage. Furthermore, it has been shown to target G-quadruplex structures, which are overrepresented in the promoter regions of oncogenes and telomeres, providing a potential mechanism for selective anticancer activity.

The signaling pathways affected by these compounds are intricate and lead to the induction of apoptosis and cell cycle arrest.

dot

doxorubicin_pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_Damage DNA Damage DNA->DNA_Damage TopoisomeraseII->DNA_Damage ROS->DNA_Damage Bcl2_family Bcl-2 family (Bax/Bcl-2 ratio) DNA_Damage->Bcl2_family Apoptosis Apoptosis Caspases Caspase Activation Bcl2_family->Caspases Caspases->Apoptosis dicentrine_pathway Dicentrine This compound DNA_Intercalation DNA Intercalation Dicentrine->DNA_Intercalation Topo_Inhibition Topoisomerase II Inhibition Dicentrine->Topo_Inhibition G_Quadruplex G-Quadruplex Binding Dicentrine->G_Quadruplex DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_Inhibition->DNA_Damage G_Quadruplex->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis mtt_workflow A Seed cells in 96-well plate B Add drug (Doxorubicin or Dicentrine) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Read absorbance at 570 nm F->G H Calculate IC50 value G->H western_blot_workflow A Treat cells and extract protein B Quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to membrane C->D E Block non-specific binding sites D->E F Incubate with primary antibody E->F G Incubate with secondary antibody F->G H Detect protein bands G->H I Analyze band intensity H->I

References

Validating the Anticancer Potential of (-)-Dicentrine in In Vivo Tumor Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer effects of (-)-Dicentrine, a naturally occurring aporphine alkaloid, against established chemotherapeutic agents. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into its potential as a therapeutic candidate. The focus is on its activity in a human chronic myeloid leukemia (K562) xenograft model, with comparisons to Doxorubicin and Cisplatin based on existing literature.

Executive Summary

This compound has demonstrated significant antitumor activity in preclinical in vivo models. Administered intraperitoneally to Severe Combined Immunodeficiency (SCID) mice bearing K562 human leukemia xenografts, this compound at a dose of 100 µg twice weekly for four weeks markedly inhibited tumor incidence[1]. The primary mechanisms underlying its anticancer effects are believed to be the stabilization of G-quadruplex DNA structures and the inhibition of topoisomerase II, both of which ultimately lead to cell cycle arrest and apoptosis. This guide presents the available data for this compound alongside historical data for the standard-of-care agents, Doxorubicin and Cisplatin, in similar K562 xenograft models to provide a contextual framework for its potential efficacy.

Comparative Efficacy in K562 Leukemia Xenograft Model

The following tables summarize the available in vivo data for this compound and comparator drugs in SCID mice with K562 xenografts. It is critical to note that the data for Doxorubicin and Cisplatin are drawn from separate studies and are presented here for indirect comparison. Variations in experimental protocols between studies can influence outcomes.

Table 1: Comparison of Antitumor Efficacy in K562 Xenograft Model

CompoundDosage and AdministrationKey Efficacy EndpointResult
This compound 100 µ g/mouse , intraperitoneally, twice a week for 4 weeksTumor IncidenceSignificantly inhibited[1]
Doxorubicin 2 mg/kg, intravenously, weekly for 4 weeksTumor Volume Inhibition~60% reduction compared to control
Cisplatin 5 mg/kg, intraperitoneally, once a week for 3 weeksTumor Growth InhibitionSignificant reduction in tumor volume compared to control

Table 2: Survival Analysis in Leukemia Xenograft Models

CompoundAnimal ModelCell LineKey Survival EndpointResult
This compound SCID MiceK562No survival data available-
Doxorubicin NOD/SCID Mice8226/S (Myeloma)Median Survival89.6 +/- 18 days
Cisplatin Nude MiceHela (Cervical Cancer)Tumor Weight Reduction50% reduction at 4 weeks

Mechanism of Action: Signaling Pathways

This compound exerts its anticancer effects through distinct molecular pathways, primarily by inducing DNA damage and interfering with DNA replication and repair processes.

This compound Signaling Pathways

This compound has a dual mechanism of action that contributes to its cytotoxic effects against cancer cells.

dicentrine_pathway cluster_gquad G-Quadruplex Stabilization cluster_topo Topoisomerase II Inhibition G4 G-Quadruplex DNA Telomere Telomere Dysfunction G4->Telomere Dysfunction Oncogene Oncogene Transcription Inhibition G4->Oncogene Transcription Inhibition Dicentrine1 This compound Dicentrine1->G4 Binds and Stabilizes Apoptosis Apoptosis Telomere->Apoptosis CellCycleArrest Cell Cycle Arrest Oncogene->CellCycleArrest TopoII Topoisomerase II DNA_breaks DNA Double-Strand Breaks TopoII->DNA_breaks Leads to Dicentrine2 This compound Dicentrine2->TopoII Inhibits DNA_breaks->CellCycleArrest CellCycleArrest->Apoptosis

Caption: this compound's dual mechanism of action.

Doxorubicin Signaling Pathway

Doxorubicin, a well-established anthracycline antibiotic, primarily functions as a topoisomerase II inhibitor.

doxorubicin_pathway cluster_dox Doxorubicin Mechanism Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation TopoII_Poison Topoisomerase II Poison Doxorubicin->TopoII_Poison ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage TopoII_Poison->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's mechanism of inducing apoptosis.

Cisplatin Signaling Pathway

Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects by forming DNA adducts.

cisplatin_pathway cluster_cis Cisplatin Mechanism Cisplatin Cisplatin DNA_Adducts DNA Adducts (Intra- and Inter-strand Cross-links) Cisplatin->DNA_Adducts Replication_Block Replication and Transcription Blockage DNA_Adducts->Replication_Block DNA_Repair Activation of DNA Repair Mechanisms DNA_Adducts->DNA_Repair Apoptosis Apoptosis Replication_Block->Apoptosis DNA_Repair->Apoptosis If repair fails

Caption: Cisplatin's mechanism of inducing apoptosis.

Experimental Protocols

The following protocols are based on established methodologies for in vivo studies using the K562 human chronic myeloid leukemia cell line in SCID mice.

K562 Xenograft Mouse Model Workflow

experimental_workflow cluster_workflow Experimental Workflow start Start: K562 Cell Culture cell_prep Cell Preparation and Viability Count start->cell_prep injection Subcutaneous Injection into SCID Mice cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Drug Administration tumor_growth->treatment data_collection Tumor Volume and Body Weight Measurement treatment->data_collection endpoint Endpoint: Tumor Excision and Analysis data_collection->endpoint

References

Western Blot Analysis: Unveiling the Pro-Apoptotic Potential of (-)-Dicentrine and Comparative Compounds on Bcl-2 and Bax

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the effects of the natural alkaloid (-)-Dicentrine and the conventional chemotherapeutic agent Doxorubicin on the key apoptotic proteins Bcl-2 and Bax. This analysis is supported by experimental data from Western blot analyses, offering insights into their mechanisms of inducing programmed cell death.

Comparative Analysis of Protein Expression

The regulation of apoptosis is intricately linked to the balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2. An increase in the Bax/Bcl-2 ratio is a hallmark of the induction of the intrinsic apoptotic pathway. Western blot analysis is a crucial technique to quantify the expression levels of these proteins in response to therapeutic agents.

The following table summarizes the quantitative data on the effect of Doxorubicin on Bcl-2 and Bax protein expression in the human breast cancer cell line, MCF-7, as determined by Western blot analysis. This serves as a template for how similar data for this compound would be presented.

Treatment AgentCell LineConcentrationIncubation TimeChange in Bcl-2 ExpressionChange in Bax ExpressionBax/Bcl-2 RatioReference
Doxorubicin MCF-71 µM48 hours~1.71-fold increase~3.63-fold increaseIncreased[1][2]

Note: The increase in both Bcl-2 and Bax expression with Doxorubicin treatment in MCF-7 cells, as reported in this specific study, might seem counterintuitive for an apoptosis-inducing agent. However, the significant threefold increase in the pro-apoptotic Bax protein likely outweighs the modest increase in the anti-apoptotic Bcl-2, thereby still promoting apoptosis. The net effect on the Bax/Bcl-2 ratio is what is critical for the apoptotic outcome.

Visualizing the Apoptotic Pathway and Experimental Workflow

To better understand the molecular interactions and the experimental process, the following diagrams have been generated using Graphviz.

cluster_0 Apoptotic Stimulus (e.g., this compound) cluster_1 Bcl-2 Family Proteins cluster_2 Mitochondrial Events cluster_3 Caspase Cascade Stimulus This compound Bcl2 Bcl-2 (Anti-apoptotic) Stimulus->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Stimulus->Bax Promotes Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathway involving Bcl-2 and Bax.

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_Culture Cell Culture & Treatment (e.g., with this compound) Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-Bcl-2 or anti-Bax) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (Chemiluminescence) Secondary_Ab->Detection Analysis Data Analysis & Quantification Detection->Analysis

Caption: General workflow for Western blot analysis.

Experimental Protocols

A detailed and standardized protocol is essential for obtaining reliable and reproducible Western blot results.

Western Blot Protocol for Bcl-2 and Bax Analysis

This protocol provides a general framework for the Western blot analysis of Bcl-2 and Bax proteins. Specific antibody concentrations and incubation times may need to be optimized.

1. Sample Preparation:

  • Culture cells to the desired confluency and treat with the compound of interest (e.g., this compound or Doxorubicin) at various concentrations and time points. Include an untreated control group.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors to extract total protein.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration of each sample using a protein assay, such as the Bradford or BCA assay.

2. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Load the samples onto a polyacrylamide gel (e.g., 12% gel). Include a molecular weight marker to determine protein size.

  • Run the gel electrophoresis to separate the proteins based on their molecular weight.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.

  • Confirm the transfer efficiency by staining the membrane with Ponceau S.

4. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody specific for Bcl-2 or Bax, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[3]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1-2 hours at room temperature.[3]

  • Wash the membrane again three times with TBST for 10 minutes each.

5. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.[4]

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

  • Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ).

  • Normalize the expression of Bcl-2 and Bax to a loading control protein (e.g., β-actin or GAPDH) to account for variations in protein loading.

  • Calculate the Bax/Bcl-2 ratio for each sample.

By following these protocols and utilizing the comparative data, researchers can effectively evaluate the potential of this compound and other novel compounds to modulate the key apoptotic proteins Bcl-2 and Bax, thereby advancing the development of new anticancer therapies.

References

Decoding Anti-Inflammatory Efficacy: A Comparative Analysis of (-)-Dicentrine and Other Natural Compounds on TNF-α and IL-6 Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory properties of (-)-Dicentrine against other natural compounds. The focus is on the quantitative polymerase chain reaction (qPCR) validation of their impact on the pivotal inflammatory genes: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

This guide delves into the experimental data, detailed protocols, and underlying signaling pathways, offering a valuable resource for evaluating and selecting potential therapeutic agents for inflammatory diseases.

This compound: A Potent Suppressor of Pro-Inflammatory Cytokines

This compound, an aporphine alkaloid, has demonstrated significant anti-inflammatory effects. Studies have shown its ability to suppress the production of TNF-α and IL-6, key mediators of the inflammatory response. The mechanism of action involves the modulation of critical signaling pathways, positioning this compound as a promising candidate for further investigation.

A key study has shown that this compound effectively suppresses lipopolysaccharide (LPS)-induced production of TNF-α and IL-6 in RAW264.7 macrophage cells. This inhibitory effect is attributed to its ability to block the activation of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), two master regulators of inflammatory gene expression. The study further revealed that this inhibition is achieved by targeting upstream signaling molecules, including Mitogen-Activated Protein Kinases (MAPKs) and Akt.

Signaling Pathway of this compound's Anti-Inflammatory Action

The anti-inflammatory effects of this compound are mediated through the inhibition of multiple signaling cascades. Upon stimulation by inflammatory triggers like LPS, a signaling cascade is initiated, leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory genes, including TNF-α and IL-6. This compound intervenes in this process by inhibiting the phosphorylation and activation of key upstream kinases like TAK1, p38, JNK, and Akt. This blockade prevents the subsequent activation of NF-κB and AP-1, ultimately leading to the downregulation of TNF-α and IL-6 expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Akt Akt TLR4->Akt Dicentrine This compound Dicentrine->TAK1 p38 p38 Dicentrine->p38 JNK JNK Dicentrine->JNK Dicentrine->Akt TAK1->p38 TAK1->JNK IKK IKK TAK1->IKK AP1 AP-1 p38->AP1 JNK->AP1 NFkB NF-κB IKK->NFkB TNFa TNF-α Gene AP1->TNFa IL6 IL-6 Gene AP1->IL6 NFkB->TNFa NFkB->IL6 nucleus Nucleus Inflammation Inflammation TNFa->Inflammation IL6->Inflammation

Caption: this compound inhibits inflammatory gene expression by blocking key signaling pathways.

Comparison with Alternative Natural Compounds

A variety of natural compounds have been investigated for their ability to modulate TNF-α and IL-6 expression. This section provides a comparative overview of this compound against several of these alternatives, with a focus on their reported effects from in vitro studies. It is important to note that direct comparison of potency is challenging due to variations in experimental conditions across different studies.

CompoundCell TypeStimulusTarget GeneObserved Effect
This compound RAW264.7LPSTNF-α, IL-6Suppressed production
Thymol Mouse Mammary EpithelialLPSTNF-α, IL-6Markedly inhibited production.[1]
Eugenol THP-1LPSTNF-α, IL-6Reduced transcriptional activity of IL-6.[2]
Quercetin Human PBMCs-TNF-αSignificantly inhibited production and gene expression in a dose-dependent manner.[3][4]
Luteolin Mouse Alveolar MacrophagesLPSTNF-α, IL-6Dose-dependently inhibited expression and production.[5][6]
Apigenin Animal modelsLPSTNF-α, IL-6Significantly decreased gene expression and serum levels.[7][8][9]
[10]-Gingerol RAW 264.7LPSTNF-α, IL-6Inhibited production.[11]
Curcumin 3T3-L1 AdipocytesPalmitateTNF-α, IL-6Suppressed transcription and secretion in a concentration-dependent manner.[12]

Experimental Protocols

Accurate and reproducible quantification of gene expression is paramount in drug discovery and development. The following section outlines a standard experimental protocol for the qPCR validation of the impact of a test compound, such as this compound, on TNF-α and IL-6 gene expression.

qPCR Validation Workflow

The process begins with treating cultured cells with the test compound and an inflammatory stimulus. RNA is then extracted, reverse transcribed into cDNA, and finally, the expression of target genes is quantified using qPCR.

G A 1. Cell Culture (e.g., RAW264.7 macrophages) B 2. Treatment - Test Compound (e.g., Dicentrine) - Inflammatory Stimulus (e.g., LPS) A->B C 3. RNA Extraction B->C D 4. Reverse Transcription (RNA -> cDNA) C->D E 5. qPCR - Primers for TNF-α, IL-6, Housekeeping Gene - SYBR Green or TaqMan D->E F 6. Data Analysis (Relative Quantification, e.g., ΔΔCt) E->F

Caption: Standard workflow for qPCR validation of anti-inflammatory compounds.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Line: RAW264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 4-24 hours).

2. RNA Isolation and Reverse Transcription:

  • Total RNA is extracted from the treated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

3. Quantitative Real-Time PCR (qPCR):

  • qPCR is performed using a real-time PCR system with SYBR Green or TaqMan-based detection chemistry.

  • Primer Sequences: Validated primers for the target genes (TNF-α, IL-6) and a stable housekeeping gene (e.g., GAPDH, β-actin) are used.

    • Mouse TNF-α: Forward: 5'-CTGTAGCCCACGTCGTAGC-3', Reverse: 5'-TTGAGATCCATGCCGTTG-3'

    • Mouse IL-6: Forward: 5'-GAGGATACCACTCCCAACAGACC-3', Reverse: 5'-AAGTGCATCATCGTTGTTCATACA-3'

    • Mouse GAPDH: Forward: 5'-AGGTCGGTGTGAACGGATTTG-3', Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'

  • Thermal Cycling Conditions: A typical qPCR protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis:

  • The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

  • The Ct values of the target genes are normalized to the Ct value of the housekeeping gene.

  • The fold change in gene expression in the treated groups is then determined relative to the untreated control group.

Conclusion

This compound demonstrates notable potential as an anti-inflammatory agent by effectively downregulating the expression of key pro-inflammatory cytokines, TNF-α and IL-6. Its mechanism of action, involving the inhibition of the NF-κB and AP-1 signaling pathways, provides a solid basis for its therapeutic potential. While direct quantitative comparisons with other natural compounds are limited by the variability in study designs, the available data suggests that this compound's efficacy is comparable to that of other well-established anti-inflammatory phytochemicals. The provided experimental protocols offer a standardized framework for further qPCR-based validation and comparative analysis, which will be crucial for advancing the development of this compound and other natural compounds as novel anti-inflammatory therapeutics.

References

A Comparative Efficacy Analysis of (-)-Dicentrine and Other Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological efficacy of (-)-Dicentrine with other notable aporphine alkaloids. The information presented is collated from various preclinical studies, offering a valuable resource for researchers in pharmacology and drug discovery. The data is organized to facilitate a clear comparison of cytotoxic, alpha-adrenoceptor antagonist, and antinociceptive activities, supported by detailed experimental protocols and visual representations of key signaling pathways.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound and other aporphine alkaloids across different pharmacological assays.

Cytotoxic Activity of Aporphine Alkaloids against Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

AlkaloidCell LineIC50 (µM)Reference
This compound SMMC-7721 (Hepatoma)>100[1]
H1299 (Lung Carcinoma)>100[1]
MCF-7 (Breast Adenocarcinoma)>100[1]
HeLa (Cervical Cancer)-[2]
3T3 (Mouse Embryonic Fibroblast)-[2]
Mel-5 (Melanoma)-[2]
HL-60 (Promyelocytic Leukemia)-[2]
NantenineSMMC-7721 (Hepatoma)70.08 ± 4.63[1]
CorytuberineSMMC-7721 (Hepatoma)73.22 ± 2.35[1]
NeolitsineHeLa (Cervical Cancer)21.6[2]
3T3 (Mouse Embryonic Fibroblast)21.4[2]
CassythineMel-5 (Melanoma)24.3[2]
HL-60 (Promyelocytic Leukemia)19.9[2]
ActinodaphnineMel-5 (Melanoma)25.7[2]
HL-60 (Promyelocytic Leukemia)15.4[2]
Liriodenine--[3]
DicentrinoneHepG2 (Hepatoma)43.95[4]
α1-Adrenoceptor Antagonist Activity of Dicentrine and Other Antagonists

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater antagonist potency.

CompoundAgonistpA2 ValueReference
This compound Noradrenaline8.19 ± 0.09[5]
This compound Phenylephrine9.01 ± 0.10[5]
PrazosinPhenylephrine10.60 ± 0.10[5]
PhentolaminePhenylephrine7.53 ± 0.10[5]
YohimbinePhenylephrine6.20 ± 0.05[5]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells to be tested

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of culture medium per well. Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment: Add varying concentrations of the test alkaloids to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Schild Analysis for α-Adrenoceptor Antagonism

This method is used to determine the affinity (pA2 value) of a competitive antagonist.

Materials:

  • Isolated tissue preparation (e.g., rat thoracic aorta)

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)

  • Agonist (e.g., noradrenaline or phenylephrine)

  • Antagonist (e.g., Dicentrine)

  • Data acquisition system

Procedure:

  • Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the tissue response (e.g., contraction).

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Then, add a known concentration of the antagonist to the organ bath and incubate for a predetermined time to allow for equilibrium to be reached.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

  • Repeat with Different Antagonist Concentrations: Repeat steps 4 and 5 with at least two other concentrations of the antagonist.

  • Data Analysis:

    • Calculate the dose ratio for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Construct a Schild plot by plotting log (dose ratio - 1) on the y-axis against the negative log of the molar concentration of the antagonist on the x-axis.

    • The pA2 value is the x-intercept of the Schild plot. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Inhibition of Protein Disulfide Isomerase (PDI) Pathway by this compound in Cancer Cells

PDI_Inhibition cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria Dicentrine This compound PDI Protein Disulfide Isomerase (PDI) Dicentrine->PDI Inhibits Misfolded_Proteins Accumulation of Misfolded Proteins ER_Stress Endoplasmic Reticulum (ER) Stress Misfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Bax_Bak_Activation Bax/Bak Activation UPR->Bax_Bak_Activation Apoptosis Apoptosis Caspase_Activation Caspase Activation Caspase_Activation->Apoptosis Bax_Bak_Activation->Caspase_Activation

Modulation of TRPA1 Signaling Pathway by this compound in Nociception

TRPA1_Modulation Noxious_Stimuli Noxious Stimuli (e.g., Cinnamaldehyde) TRPA1 TRPA1 Channel Noxious_Stimuli->TRPA1 Activates Dicentrine This compound Dicentrine->TRPA1 Modulates (Antagonist/Blocker) Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

References

Validating the Binding Affinity of (-)-Dicentrine to α1-Adrenoceptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of (-)-Dicentrine to α1-adrenoceptor subtypes, supported by experimental data. We will delve into its performance relative to other common α1-adrenoceptor antagonists and provide detailed methodologies for key experiments.

Comparative Binding Affinity of this compound and Other α1-Adrenoceptor Antagonists

Compoundα1A (pKi)α1B (pKi)α1D (pKi)Tissue-Derived Potency of this compound (pA2)
This compound ---Rat Thoracic Aorta (α1D-rich): 8.19 ± 0.09 (vs. Noradrenaline)[1][2], 9.01 ± 0.10 (vs. Phenylephrine)[1][2] Human Hyperplastic Prostate: 8.04 ± 0.09 (vs. Norepinephrine)[3], 8.33 ± 0.11 (vs. Phenylephrine)[3]
Prazosin 9.129.479.15Rat Thoracic Aorta: 10.60 ± 0.10[1][2]
Phentolamine 7.117.427.11Rat Thoracic Aorta: 7.53 ± 0.10[1][2]
Yohimbine 6.056.076.10Rat Thoracic Aorta: 6.20 ± 0.05[1][2]
BMY 7378 6.836.468.60-
5-Methylurapidil 8.327.457.64-

Note: pKi values for prazosin, phentolamine, yohimbine, BMY 7378, and 5-methylurapidil are derived from radioligand binding assays on cloned human α1-adrenoceptor subtypes. pA2 values for this compound and the comparative value for prazosin are from functional assays in isolated tissues.

Studies have demonstrated that this compound exhibits a significant selectivity for the α1D-adrenoceptor subtype over the α1B subtype. In one study, this compound was found to be approximately 100 times more potent as an antagonist in the rat aorta (a tissue with a predominant α1D-adrenoceptor population) compared to the rat spleen (which primarily expresses the α1B-subtype).[4] In competitive binding assays using [3H]prazosin in human hyperplastic prostate tissue, the order of potency for α-adrenoceptor antagonists was determined to be this compound > phentolamine > rauwolscine.[3]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a compound to α1-adrenoceptor subtypes using a radiolabeled ligand.

1. Membrane Preparation:

  • Tissues or cells expressing the target α1-adrenoceptor subtype are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains a fixed concentration of the radioligand (e.g., [3H]prazosin, typically at a concentration close to its Kd value), the prepared cell membranes, and varying concentrations of the unlabeled competitor compound (e.g., this compound).

  • To determine non-specific binding, a separate set of wells is included containing the radioligand, membranes, and a high concentration of a non-radiolabeled, high-affinity α1-antagonist (e.g., 10 µM phentolamine).

  • The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Scintillation Counting:

  • Following incubation, the reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • The filters are then placed in scintillation vials with a scintillation cocktail.

  • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the competitor.

  • The data are then analyzed using a non-linear regression analysis program (e.g., Prism) to determine the IC50 value of the competitor (the concentration that inhibits 50% of the specific binding of the radioligand).

  • The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Vasoconstriction in Isolated Rat Aorta

This protocol describes a classic functional assay to determine the potency of an α1-adrenoceptor antagonist by measuring its ability to inhibit agonist-induced smooth muscle contraction.

1. Tissue Preparation:

  • A male Wistar rat is euthanized, and the thoracic aorta is carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution.

  • The aorta is cleaned of adherent connective and fatty tissues, and cut into rings of approximately 2-3 mm in width.

  • The endothelial layer may be removed by gently rubbing the intimal surface with a wooden stick, if required for the study.

2. Isometric Tension Recording:

  • The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

  • One end of the ring is fixed, and the other is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams, with the buffer being replaced every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, the viability of the aortic rings is tested by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • Following a washout and return to baseline, a cumulative concentration-response curve to an α1-adrenoceptor agonist (e.g., phenylephrine or noradrenaline) is generated.

  • After another washout period, the tissues are incubated with a specific concentration of the antagonist (e.g., this compound) for a predetermined time (e.g., 30-60 minutes).

  • A second cumulative concentration-response curve to the agonist is then constructed in the presence of the antagonist.

  • This procedure is repeated with different concentrations of the antagonist.

4. Data Analysis:

  • The concentration-response curves for the agonist in the absence and presence of the antagonist are plotted.

  • A parallel rightward shift in the agonist's concentration-response curve in the presence of the antagonist is indicative of competitive antagonism.

  • The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

  • For a competitive antagonist, the Schild plot should be linear with a slope not significantly different from 1. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2, is determined from the x-intercept of the Schild regression line.

Visualizations

α1-Adrenoceptor Signaling Pathway

G α1-Adrenoceptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist alpha1_AR α1-Adrenoceptor Agonist->alpha1_AR Binds to Gq_protein Gq Protein (α, β, γ subunits) alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: A diagram of the α1-adrenoceptor signaling cascade.

Experimental Workflow for Validating Binding Affinity

G Experimental Workflow for Validating Binding Affinity cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue_prep Tissue/Cell Culture (Expressing α1-AR subtype) membrane_iso Membrane Isolation tissue_prep->membrane_iso incubation Incubation with Membranes membrane_iso->incubation radioligand Radioligand ([³H]prazosin) radioligand->incubation competitor Competitor (e.g., this compound) competitor->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 IC₅₀ Determination counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Caption: Workflow for radioligand binding assay.

References

A Comparative Guide to HPLC and NMR Methods for the Quantification of (-)-Dicentrine

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product analysis and pharmaceutical quality control, the accurate quantification of bioactive compounds is paramount. (-)-Dicentrine, an aporphine alkaloid with potential therapeutic applications, necessitates robust analytical methods for its determination in various matrices. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the quantification of this compound. We present a summary of their performance metrics, detailed experimental protocols, and a logical workflow for cross-validation.

Chemical Structure of this compound

Caption: Basic chemical information for this compound.

Cross-Validation Workflow

A cross-validation approach ensures the reliability and interchangeability of analytical methods. The following diagram illustrates a typical workflow for comparing HPLC and NMR for the quantification of this compound.

G Cross-Validation Workflow for this compound Quantification cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_comparison Method Comparison sample This compound Standard and/or Sample Matrix hplc_prep Prepare Calibration Standards and Samples for HPLC sample->hplc_prep nmr_prep Prepare Samples with Internal Standard for qNMR sample->nmr_prep hplc_analysis HPLC-UV/DAD Analysis hplc_prep->hplc_analysis hplc_quant Quantification using External Standard Calibration hplc_analysis->hplc_quant compare Compare Quantitative Results (e.g., Bland-Altman plot, t-test) hplc_quant->compare nmr_analysis 1H-NMR Spectrum Acquisition nmr_prep->nmr_analysis nmr_quant Quantification using Internal Standard nmr_analysis->nmr_quant nmr_quant->compare validate Assess Method Correlation and Bias compare->validate

Caption: Workflow for HPLC and NMR cross-validation.

Quantitative Method Parameters: HPLC vs. NMR

The following table summarizes the key validation parameters for the quantification of this compound by HPLC and ¹H-NMR, based on available literature. This allows for a direct comparison of the performance of each method.

ParameterHPLC Method¹H-NMR Method
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 95-105%98-102%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) Typically in the ng/mL rangeTypically in the µg/mL range
Limit of Quantification (LOQ) Typically in the ng/mL rangeTypically in the µg/mL range
Specificity High, based on retention time and UV spectrumHigh, based on specific proton signals
Analysis Time per Sample 15-30 minutes5-15 minutes
Sample Preparation More extensive (filtration, dilution)Simpler (dissolution in deuterated solvent)
Solvent Consumption High (organic solvents)Low (deuterated solvents)
Instrumentation Cost ModerateHigh
Structural Information Limited (UV spectrum)Rich (provides structural confirmation)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a method developed for the determination of dicentrine in biological matrices.[1]

  • Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 35:65, v/v) with pH adjustment to 2.5-2.8 using phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 308 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • For biological samples, a protein precipitation step with acetonitrile may be necessary, followed by centrifugation and filtration of the supernatant.[1]

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Method

This protocol is adapted from a method for the simultaneous quantification of dicentrine and other alkaloids.[2][3]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[2][3]

  • Internal Standard (IS): A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., dimethyl terephthalate).[2][3]

  • ¹H-NMR Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest for both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans (ns): Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).

    • Acquisition Time (aq): Sufficient to ensure good resolution.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Quantification:

    • Identify a well-resolved, characteristic signal of this compound (e.g., δ 7.57) and a signal from the internal standard.[2]

    • Integrate the selected signals.

    • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Iₛ) * (Nₛ / Nₓ) * (Mₓ / Mₛ) * (mₛ / mₓ) * P

    Where:

    • Cₓ = Concentration of the analyte

    • Iₓ = Integral of the analyte signal

    • Iₛ = Integral of the internal standard signal

    • Nₓ = Number of protons for the analyte signal

    • Nₛ = Number of protons for the internal standard signal

    • Mₓ = Molar mass of the analyte

    • Mₛ = Molar mass of the internal standard

    • mₓ = Mass of the analyte

    • mₛ = Mass of the internal standard

    • P = Purity of the internal standard

Conclusion

Both HPLC and qNMR are suitable methods for the quantification of this compound, each with its own set of advantages and disadvantages. HPLC offers excellent sensitivity, making it ideal for trace analysis in complex matrices. On the other hand, qNMR provides a primary ratio method of measurement, is non-destructive, and can provide structural confirmation simultaneously with quantification, often with simpler sample preparation. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the need for structural elucidation. Cross-validation of both methods is recommended to ensure the accuracy and reliability of the quantitative data.

References

Evaluating the Synergistic Potential of (-)-Dicentrine with Standard Chemotherapy: A Proposed Experimental Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dicentrine, an aporphine alkaloid extracted from plants of the Lindera genus, has demonstrated notable anticancer properties in preclinical studies. Its mechanisms of action are multifaceted, involving the inhibition of topoisomerase II, induction of cell cycle arrest, and modulation of key signaling pathways. While the standalone efficacy of this compound is under investigation, its potential to synergize with existing standard chemotherapy agents to enhance therapeutic outcomes and overcome drug resistance remains an unexplored and compelling area of research.

This guide provides a comprehensive, albeit prospective, framework for evaluating the synergistic effects of this compound in combination with standard chemotherapeutic drugs such as doxorubicin and cisplatin. In the absence of direct published studies on such combinations, this document outlines detailed experimental protocols, data presentation strategies, and the visualization of pertinent cellular pathways and workflows to guide future research in this promising field.

Hypothetical Synergistic Interactions and Underlying Mechanisms

The potential for synergistic interactions between this compound and conventional chemotherapy agents is predicated on their distinct but potentially complementary mechanisms of action. This compound has been reported to induce G2/M cell cycle arrest and inhibit topoisomerase II.[1] Standard agents like doxorubicin, an anthracycline antibiotic, also target topoisomerase II and intercalate DNA, while cisplatin, a platinum-based drug, forms DNA adducts, leading to cell cycle arrest and apoptosis.

A plausible hypothesis is that pre-treatment with this compound could sensitize cancer cells to the cytotoxic effects of doxorubicin or cisplatin by arresting them in a phase of the cell cycle where they are more susceptible to DNA damage. Furthermore, by modulating signaling pathways that regulate cell survival and apoptosis, this compound could lower the threshold for chemotherapy-induced cell death.

Proposed Experimental Design for Synergy Evaluation

The following sections detail a proposed experimental workflow to systematically evaluate the synergistic potential of this compound with standard chemotherapy.

Experimental Workflow

experimental_workflow cluster_0 Phase 1: Single Agent Cytotoxicity cluster_1 Phase 2: Combination Cytotoxicity cluster_2 Phase 3: Mechanistic Evaluation A Cell Line Selection B Single Agent Dose-Response Assays (MTT/MTS) A->B C IC50 Determination B->C D Combination Dose Matrix Design C->D Inform Design E Combination Cytotoxicity Assays D->E F Synergy Analysis (CompuSyn) E->F G Cell Cycle Analysis (Flow Cytometry) F->G Select Synergistic Combinations H Apoptosis Assays (Annexin V/PI) F->H Select Synergistic Combinations I Western Blot for Signaling Proteins G->I H->I

Caption: Proposed experimental workflow for evaluating synergy.

Detailed Experimental Protocols

1. Cell Lines and Culture:

  • Cell Lines: A panel of human cancer cell lines relevant to the intended therapeutic area should be selected. For instance, MCF-7 and MDA-MB-231 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) are commonly used.

  • Culture Conditions: Cells should be maintained in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

2. Single-Agent Cytotoxicity Assay (MTT/MTS):

  • Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound, doxorubicin, or cisplatin for 48 or 72 hours.

  • Viability Assessment: Add MTT or MTS reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal inhibitory concentration (IC50) for each agent using non-linear regression analysis.

3. Combination Cytotoxicity Assay and Synergy Analysis:

  • Experimental Design: Based on the single-agent IC50 values, design a dose matrix with various concentrations of this compound and the chemotherapy agent, typically centered around their respective IC50s.

  • Treatment: Treat the cells with the drug combinations for 48 or 72 hours.

  • Viability Assessment: Perform MTT/MTS assays as described above.

  • Synergy Quantification: Analyze the data using the Chou-Talalay method with CompuSyn software. This method calculates a Combination Index (CI), where:

    • CI < 1 indicates synergy

    • CI = 1 indicates an additive effect

    • CI > 1 indicates antagonism

4. Cell Cycle Analysis:

  • Treatment: Treat cells with this compound, the chemotherapy agent, and their synergistic combination for 24 or 48 hours.

  • Staining: Harvest the cells, fix them in 70% ethanol, and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

5. Apoptosis Assay (Annexin V/PI Staining):

  • Treatment: Treat cells as described for the cell cycle analysis.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

6. Western Blot Analysis:

  • Protein Extraction: Treat cells with the drug combinations, lyse the cells, and quantify the protein concentration.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in relevant signaling pathways (e.g., Akt, mTOR, p53, Bcl-2, Bax, cleaved caspase-3) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Presentation

To facilitate clear comparison, all quantitative data should be summarized in tables.

Table 1: Single-Agent IC50 Values (µM) after 48h Treatment

Cell LineThis compoundDoxorubicinCisplatin
MCF-7[Data][Data][Data]
MDA-MB-231[Data][Data][Data]
A549[Data][Data][Data]
HCT116[Data][Data][Data]

Table 2: Combination Index (CI) Values for this compound and Doxorubicin in MCF-7 Cells

This compound (µM)Doxorubicin (µM)Fraction Affected (Fa)CI ValueInterpretation
[Conc. 1][Conc. A][Fa Value][CI Value][Synergy/Additive/Antagonism]
[Conc. 2][Conc. B][Fa Value][CI Value][Synergy/Additive/Antagonism]
[Conc. 3][Conc. C][Fa Value][CI Value][Synergy/Additive/Antagonism]

Visualization of Signaling Pathways

Understanding the molecular mechanisms underlying any observed synergy is crucial. The following diagram illustrates a hypothetical signaling pathway that could be modulated by the combination of this compound and a standard chemotherapy agent.

signaling_pathway Dicentrine This compound TopoisomeraseII Topoisomerase II Dicentrine->TopoisomeraseII Inhibition Chemo Chemotherapy (e.g., Doxorubicin) Chemo->TopoisomeraseII Inhibition DNA_Damage DNA Damage Chemo->DNA_Damage Induction TopoisomeraseII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Activation CellCycleArrest G2/M Arrest p53->CellCycleArrest Induction Bax Bax p53->Bax Upregulation Bcl2 Bcl-2 p53->Bcl2 Downregulation Apoptosis Apoptosis CellCycleArrest->Apoptosis Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activation Bcl2->Caspase3 Inhibition Caspase3->Apoptosis Execution

Caption: Hypothetical signaling pathway for synergistic action.

Conclusion

While direct experimental evidence for the synergistic effects of this compound with standard chemotherapy is currently lacking, the rationale for such combinations is strong based on their known mechanisms of action. The experimental framework presented in this guide provides a robust starting point for researchers to systematically investigate this potential. The discovery of synergistic interactions could pave the way for novel combination therapies with improved efficacy and reduced toxicity, ultimately benefiting cancer patients. Further in-depth studies, including in vivo models, would be the necessary next step to validate promising in vitro findings.

References

Assessing the effect of (-)-Dicentrine on α-synuclein aggregation compared to known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide outlines a comparative framework for assessing the efficacy of novel compounds, such as (-)-Dicentrine, against known inhibitors of α-synuclein aggregation. Due to a lack of available data on the direct effects of this compound on α-synuclein, this document serves as a methodological template, utilizing the well-characterized inhibitor, Epigallocatechin gallate (EGCG), as a benchmark for comparison.

The aggregation of α-synuclein is a pathological hallmark of several neurodegenerative diseases, including Parkinson's disease. Consequently, the identification and characterization of small molecules that can inhibit this process are of significant therapeutic interest. While various natural alkaloids have demonstrated neuroprotective properties and, in some cases, direct inhibition of α-synuclein fibrillization, direct experimental evidence for this compound's activity in this context is not currently available in published literature.[1][2][3][4] Other alkaloids, however, have shown promise, with studies indicating that compounds such as synephrine, trigonelline, and harmine can reduce α-synuclein fibril formation.[1]

This guide provides the necessary experimental protocols and data presentation formats to systematically evaluate a test compound like this compound and compare its potential efficacy to that of established inhibitors.

Comparative Data of a Known Inhibitor: Epigallocatechin Gallate (EGCG)

To provide a baseline for comparison, the following table summarizes the inhibitory effects of EGCG on α-synuclein aggregation, as determined by various in vitro assays.

ParameterEGCGSource
Inhibition of Fibril Formation (ThT Assay) Concentration-dependent inhibition[5]
ED50 (inhibition of probe binding to coated α-synuclein)250 nM[5]
Disaggregation of Pre-formed Fibrils Dose-dependent disaggregation
Effect on Oligomer Toxicity Inhibits oligomer-induced membrane permeabilization and cytotoxicity[6][7]
Mechanism of Action Redirects aggregation to form non-toxic, off-pathway oligomers; binds to the C-terminal region of α-synuclein[6]

Experimental Protocols

A critical aspect of assessing a novel inhibitor is the use of standardized and reproducible experimental protocols. The Thioflavin T (ThT) fluorescence assay is a widely accepted method for monitoring the kinetics of amyloid fibril formation in vitro.[8][9][10][11]

Thioflavin T (ThT) Aggregation Assay

This assay relies on the fluorescent dye Thioflavin T, which exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Materials:

  • Recombinant human α-synuclein monomer

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence capabilities (excitation ~450 nm, emission ~485 nm)

  • Shaking incubator

Procedure:

  • Preparation of α-Synuclein: Recombinant α-synuclein is purified and rendered monomeric by size-exclusion chromatography. The final concentration is determined by UV absorbance.

  • Preparation of Reagents: A stock solution of ThT is prepared in PBS and filtered. The test compound (e.g., this compound) and the known inhibitor (e.g., EGCG) are dissolved in an appropriate solvent and then diluted in PBS to the desired final concentrations.

  • Assay Setup: In a 96-well plate, combine monomeric α-synuclein (final concentration typically 50-100 µM), ThT (final concentration typically 10-25 µM), and either the test compound, known inhibitor, or vehicle control.

  • Incubation and Monitoring: The plate is sealed and incubated at 37°C with continuous shaking. Fluorescence readings are taken at regular intervals.

  • Data Analysis: The fluorescence intensity is plotted against time. The lag time, maximum fluorescence, and apparent rate of aggregation are calculated to quantify the extent of inhibition.

Visualizing Experimental and Logical Frameworks

To clearly delineate the processes involved in inhibitor assessment, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a hypothetical signaling pathway for α-synuclein aggregation and its inhibition.

experimental_workflow Experimental Workflow for Assessing α-Synuclein Aggregation Inhibitors cluster_prep Preparation cluster_assay Thioflavin T Assay cluster_analysis Data Analysis prep_protein Purify and prepare monomeric α-synuclein setup Set up 96-well plate: α-synuclein + ThT + (Test Compound / EGCG / Vehicle) prep_protein->setup prep_compounds Prepare solutions of test compound and known inhibitor (EGCG) prep_compounds->setup incubation Incubate at 37°C with shaking setup->incubation measurement Measure fluorescence over time incubation->measurement kinetics Plot aggregation kinetics (Fluorescence vs. Time) measurement->kinetics comparison Compare lag time, max fluorescence, and aggregation rate between test compound, EGCG, and control kinetics->comparison signaling_pathway Hypothetical Signaling Pathway of α-Synuclein Aggregation and Inhibition monomer α-Synuclein Monomer oligomer Toxic Oligomers monomer->oligomer Aggregation fibril Amyloid Fibrils oligomer->fibril Fibrillization cell_death Neuronal Cell Death oligomer->cell_death Toxicity inhibition Test Compound (e.g., this compound) inhibition->monomer Stabilization? inhibition->oligomer Inhibition of Oligomerization inhibition->fibril Inhibition of Fibrillization

References

Comparative Docking Analysis of (-)-Dicentrine and its Analogues with Key Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking studies of (-)-Dicentrine and its analogues with various protein targets implicated in a range of diseases. The data presented herein is compiled from multiple studies to offer a comprehensive overview of the binding affinities and potential interactions of these aporphine alkaloids. Detailed experimental protocols, where available, and visualizations of relevant signaling pathways are included to support further research and drug development efforts.

Data Presentation: Comparative Binding Affinities

The following table summarizes the quantitative data from docking and binding affinity studies of this compound and its analogues against several key protein targets. This allows for a direct comparison of their potential efficacy and selectivity.

CompoundAnalogue ofTarget ProteinBinding Affinity / Docking ScoreReference
This compound -Protein Disulfide Isomerase (PDI)-8.84 kcal/mol (Binding Affinity)[1]
Dicentrinone This compoundProtein Disulfide Isomerase (PDI)-9.02 kcal/mol (Binding Affinity)[1]
This compound -Telomeric G-quadruplex (tel26)Kb ~106 M-1[2][3]
This compound -Oncogenic G-quadruplex (Pu22)Kb ~106 M-1[2][3]
This compound -Duplex DNAKb ~105 M-1[2][3]
Canadine This compoundG-quadruplex functionalized supportsGood affinity and selectivity[2]
D-Glaucine This compoundG-quadruplex functionalized supportsLow-to-null ability to interact[2]
3-Iodo-predicentrine PredicentrineD1 Dopamine ReceptorKi = 6 nM[4]
Predicentrine (halogenated derivatives) This compound analogueD1 Dopamine ReceptorIncreased affinity[4]
Predicentrine (halogenated derivatives) This compound analogueD2 Dopamine ReceptorUnchanged or reduced affinity[4]
Glaucine (halogenated derivatives) This compound analogueD1/D2 Dopamine ReceptorsPoor affinity[5]

Experimental Protocols

The methodologies cited in the referenced studies for molecular docking generally adhere to established computational chemistry protocols. While specific parameters may vary between studies, a typical workflow is outlined below.

General Molecular Docking Protocol:

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structures of the target proteins are obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure.

    • The 3D structures of this compound and its analogues are generated and optimized using computational chemistry software.

  • Docking Simulation:

    • Molecular docking is performed using software such as AutoDock Vina.[6]

    • A grid box is defined to encompass the active site or binding pocket of the target protein.

    • The docking algorithm explores various conformations and orientations of the ligand within the defined grid box to identify the most favorable binding poses.

  • Scoring and Analysis:

    • The binding affinity of the ligand-protein complexes is estimated using a scoring function, which calculates the free energy of binding (often expressed in kcal/mol).

    • The pose with the lowest binding energy is typically considered the most stable and representative binding mode.

    • Intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are analyzed to understand the molecular basis of binding.

Specific Protocol Details from Referenced Studies:

  • Dicentrine and Dicentrinone with PDI: Molecular docking was performed using the crystal structure of human PDI (PDB ID: 3UEM). The binding affinities were calculated to be -8.84 and -9.02 kcal/mol for dicentrine and dicentrinone, respectively, suggesting they are potential inhibitors of PDI.[1]

  • Dicentrine with G-Quadruplexes: Molecular dynamics simulations indicated that Dicentrine preferentially binds to the groove or the outer G-tetrad of telomeric and oncogenic G-quadruplexes.[2][3] The binding affinity was found to be in the range of 106 M-1 for G-quadruplex structures, which is higher than its affinity for duplex DNA (105 M-1).[2][3]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways associated with the target proteins and a generalized experimental workflow for molecular docking studies.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Target Protein Preparation (from PDB) grid_box Grid Box Definition (Active Site) protein_prep->grid_box ligand_prep Ligand Preparation (this compound & Analogues) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_box->docking scoring Scoring & Ranking (Binding Affinity) docking->scoring interaction Interaction Analysis (Hydrogen Bonds, etc.) scoring->interaction dopamine_receptor_pathway cluster_d1 D1-like Receptors (D1, D5) cluster_d2 D2-like Receptors (D2, D3, D4) D1_receptor D1/D5 Receptor Gs Gs D1_receptor->Gs AC_stim Adenylate Cyclase (Stimulation) Gs->AC_stim cAMP_inc cAMP Increase AC_stim->cAMP_inc PKA_act PKA Activation cAMP_inc->PKA_act D2_receptor D2/D3/D4 Receptor Gi Gi D2_receptor->Gi AC_inhib Adenylate Cyclase (Inhibition) Gi->AC_inhib cAMP_dec cAMP Decrease AC_inhib->cAMP_dec Dopamine Dopamine Dopamine->D1_receptor Dopamine->D2_receptor pdi_pathway unfolded_protein Unfolded Protein (with free thiols) pdi_oxidized PDI (Oxidized) unfolded_protein->pdi_oxidized Disulfide bond formation pdi_reduced PDI (Reduced) pdi_oxidized->pdi_reduced folded_protein Folded Protein (with disulfide bonds) pdi_reduced->folded_protein ero1 ERO1 pdi_reduced->ero1 Re-oxidation ero1->pdi_oxidized g_quadruplex_inhibition G4_ligand G-Quadruplex Ligand (this compound) G_quadruplex G-Quadruplex Formation (e.g., in Telomeres, Oncogene Promoters) G4_ligand->G_quadruplex Stabilization Telomerase_inhibition Telomerase Inhibition G_quadruplex->Telomerase_inhibition Transcription_repression Transcription Repression (of Oncogenes) G_quadruplex->Transcription_repression Apoptosis Apoptosis Telomerase_inhibition->Apoptosis Transcription_repression->Apoptosis

References

Safety Operating Guide

Navigating the Disposal of (-)-Dicentrine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific regulatory guidance on the disposal of (-)-Dicentrine necessitates a cautious approach, treating it as hazardous chemical waste. Researchers and laboratory personnel must adhere to institutional and local regulations for hazardous waste management to ensure safety and environmental protection.

This compound, a naturally occurring aporphine alkaloid found in various plants, is utilized in research for its potential pharmacological activities, including antinociceptive and cytotoxic effects.[1][2][3] Given its biological activity and the lack of explicit disposal protocols, a conservative disposal strategy is paramount. This guide provides a recommended step-by-step procedure for the proper disposal of this compound in a laboratory setting, based on general principles of chemical waste management.

Recommended Disposal Protocol

In the absence of specific federal or institutional disposal guidelines for this compound, it should be handled and disposed of as a hazardous chemical waste. This protocol is based on standard laboratory safety practices for handling biologically active compounds.

Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure appropriate PPE is worn, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Step 2: Waste Segregation Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure correct disposal.

  • Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.

Step 3: Labeling All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration (if in solution)

  • The primary hazards (e.g., "Toxic," "Biologically Active")

  • The date the waste was first added to the container

  • Contact information for the responsible researcher or lab

Step 4: Storage Store the hazardous waste container in a designated, secure area, away from general laboratory traffic. The storage area should be:

  • Well-ventilated

  • Away from heat sources and direct sunlight

  • In secondary containment to prevent spills

Step 5: Arrange for Pickup and Disposal Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest and handover. EHS will ensure the waste is transported to a licensed hazardous waste disposal facility for appropriate treatment, likely incineration.[4]

Important Considerations:

  • Never dispose of this compound down the drain or in the regular trash.

  • Consult your institution's specific hazardous waste management plan for any additional requirements.

  • For spills, follow your laboratory's established spill cleanup procedure for hazardous chemicals.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is provided in the table below.

PropertyValue
Chemical Formula C₂₀H₂₁NO₄
Molar Mass 339.39 g/mol

Note: Data sourced from various chemical databases.[5]

Experimental Protocols

As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. Researchers should refer to their specific experimental designs and relevant scientific literature for methodologies related to their work.

Disposal Workflow

The following diagram illustrates the general workflow for the disposal of unused research chemicals like this compound, emphasizing the decision-making process in the absence of specific guidelines.

DisposalWorkflow General Disposal Workflow for Unused Research Chemicals start Unused this compound check_sds Consult Safety Data Sheet (SDS) for disposal instructions start->check_sds sds_available Specific instructions found? check_sds->sds_available follow_sds Follow SDS protocol sds_available->follow_sds Yes no_sds No specific instructions found sds_available->no_sds No end Proper Disposal follow_sds->end treat_as_hazardous Treat as Hazardous Chemical Waste no_sds->treat_as_hazardous collect_waste Collect in labeled, compatible waste container treat_as_hazardous->collect_waste store_waste Store in designated secure area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling (-)-Dicentrine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (-)-Dicentrine is readily available in public domains. The following guidance is based on best practices for handling potent, biologically active powdered compounds of unknown toxicity. Researchers must conduct a formal risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance.

Handling this compound, an aporphine alkaloid with biological activity, requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans tailored for researchers, scientists, and drug development professionals.

Risk Assessment and Preparation

Before commencing any work with this compound, a thorough risk assessment should be performed to identify potential hazards and establish appropriate control measures.[1][2][3][4][5] Key preparation steps include:

  • Familiarization with the Compound: Understand the known biological effects of this compound and similar aporphine alkaloids.

  • Emergency Preparedness: Ensure that an emergency plan is in place for accidental exposure or spills.[2] This includes knowing the location and proper use of safety showers, eyewash stations, and spill kits.

  • Designated Work Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, respiratory, and ocular exposure.[7][8][9][10][11] The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Purpose
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or a powered air-purifying respirator (PAPR).To prevent inhalation of airborne powder.[7][10]
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile gloves).To prevent skin contact. Change gloves immediately if contaminated.[12][13][14]
Eye and Face Protection Safety goggles and a face shield.To protect against splashes and airborne particles.[7][10][14]
Body Protection A disposable, solid-front lab coat or a chemical-resistant suit (e.g., Tyvek).To protect skin and clothing from contamination.[7]
Foot Protection Closed-toe shoes and disposable shoe covers.To prevent contamination of personal footwear and the laboratory environment.[14]
Operational Procedures for Handling this compound Powder

Adherence to a strict operational workflow is essential for minimizing the risk of exposure.

1. Preparation:

  • Don all required PPE before entering the designated handling area.

  • Ensure the chemical fume hood or glove box is functioning correctly.

  • Cover the work surface with disposable bench paper.

2. Weighing the Powder:

  • Perform all weighing operations within a containment device such as a ventilated balance enclosure or a chemical fume hood.[15]

  • Use anti-static weigh paper or a container to prevent dispersal of the powder.

  • Carefully transfer the desired amount of powder using a dedicated spatula.

  • Close the primary container immediately after weighing.

3. Preparing Solutions:

  • Add the solvent to the container with the pre-weighed this compound powder slowly to avoid generating aerosols.

  • Cap the container and mix gently until the powder is fully dissolved.

  • If sonication is required, ensure the container is securely capped.

4. Decontamination and Cleaning:

  • Wipe down all surfaces, equipment, and containers with a suitable deactivating solution or a solvent known to dissolve this compound, followed by a general-purpose laboratory cleaner.

  • Dispose of all contaminated materials, including bench paper and wipes, as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[16]

  • Contaminated PPE: All disposable PPE, including gloves, lab coats, and shoe covers, should be placed in a designated hazardous waste container immediately after use.

  • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The rinsed container should also be disposed of as hazardous waste.

  • Unused this compound and Solutions: Any unused solid this compound or solutions containing the compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour down the drain.[17]

  • Waste Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound" and any associated hazards.

Visualized Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points in the safe handling of this compound, from initial preparation to final waste disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Decontamination & Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepWorkspace Prepare Designated Workspace DonPPE->PrepWorkspace WeighPowder Weigh Powder in Containment PrepWorkspace->WeighPowder PrepareSolution Prepare Solution WeighPowder->PrepareSolution Decontaminate Decontaminate Surfaces & Equipment PrepareSolution->Decontaminate DisposeWaste Dispose of All Waste as Hazardous Decontaminate->DisposeWaste RemovePPE Remove and Dispose of PPE DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.